molecular formula C9H11FN2O2 B1391937 Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate CAS No. 1228665-99-3

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Katalognummer: B1391937
CAS-Nummer: 1228665-99-3
Molekulargewicht: 198.19 g/mol
InChI-Schlüssel: YKQARTJZEXCQLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (CAS: 1228665-99-3 ) is a high-value fluorinated pyridine derivative that serves as a versatile synthetic intermediate in medicinal chemistry and antibacterial research. This compound, with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 g/mol , features a 2-amino-5-fluoropyridine scaffold linked to a methyl propanoate ester. The aminopyridine core is a privileged structure in drug discovery, and the strategic fluorine substitution enhances metabolic stability and influences electronic properties, which are critical for optimizing pharmacokinetic profiles . The propanoate ester functional group provides a synthetic handle for further elaboration, allowing researchers to conduct ester hydrolysis, amidation, or participate in carbon-carbon bond-forming reactions to create more complex molecular architectures . Recent scientific investigations highlight the significant potential of 5-fluoropyridine-3-yl derivatives in developing novel therapeutic agents. A 2023 study published in PMC detailed the design and synthesis of a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which demonstrated potent antibacterial activity against a panel of Gram-positive bacteria, including drug-resistant strains . In these compounds, the 5-fluoropyridin-3-yl moiety is a key structural component contributing to the inhibition of protein synthesis and exhibiting promising antibiofilm activity . This research validates the 5-fluoropyridine scaffold as a critical pharmacophore for developing new anti-infective candidates with a unique mechanism of action to overcome drug resistance. This chemical is offered with a purity of 97% and is provided exclusively For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can leverage this compound as a foundational building block in their projects focused on antibiotic discovery , the synthesis of other fluorinated heterocycles , and the development of novel agrochemicals, where pyridine-based structures are increasingly important for creating patentable compounds with enhanced efficacy . The product is shipped under cold-chain conditions to ensure stability .

Eigenschaften

IUPAC Name

methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h4-5H,2-3H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQARTJZEXCQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(N=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258386
Record name Methyl 2-amino-5-fluoro-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-99-3
Record name Methyl 2-amino-5-fluoro-3-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-fluoro-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, a key building block in contemporary drug discovery programs. The presented synthetic strategy is designed for robustness and scalability, prioritizing high yields and purity. This document will elaborate on the retrosynthetic analysis, the rationale behind the chosen synthetic route, detailed experimental protocols, and in-depth characterization of the target molecule and its key intermediates. The synthesis is structured in three main stages: the preparation of the pivotal intermediate 2-amino-3-bromo-5-fluoropyridine, a subsequent palladium-catalyzed Heck reaction for carbon-carbon bond formation, and a final chemoselective hydrogenation to yield the desired product.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate commences with a retrosynthetic disconnection of the target molecule. The propanoate side chain is the most logical point for disconnection, leading to a precursor that can be readily functionalized. A Heck reaction between an activated alkene, methyl acrylate, and a halogenated pyridine derivative stands out as a highly efficient and well-established method for forming the requisite carbon-carbon bond. This approach offers excellent functional group tolerance and predictable regioselectivity.

Consequently, the key intermediate identified is a 3-halogenated-2-amino-5-fluoropyridine. Among the halogens, bromine offers a good balance of reactivity and stability, making 2-amino-3-bromo-5-fluoropyridine the ideal precursor. This intermediate can be synthesized from commercially available starting materials. The final step in the forward synthesis involves the selective reduction of the carbon-carbon double bond of the acrylate moiety, which can be achieved through catalytic hydrogenation under conditions that preserve the aromaticity of the pyridine ring and the ester functionality.

Overall Synthetic Workflow

The forward synthesis is a three-step process, designed for efficiency and ease of execution in a standard laboratory setting.

Synthetic_Workflow A 2-Amino-5-fluoropyridine B 2-Amino-3-bromo-5-fluoropyridine A->B Bromination C Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate B->C Heck Coupling (Methyl Acrylate, Pd Catalyst) D Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C->D Catalytic Hydrogenation

Caption: Overall synthetic workflow for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Synthesis of Key Intermediate: 2-Amino-3-bromo-5-fluoropyridine

The synthesis of the crucial intermediate, 2-amino-3-bromo-5-fluoropyridine, is accomplished through the direct bromination of 2-amino-5-fluoropyridine. This electrophilic aromatic substitution is directed to the C3 position due to the activating effect of the amino group.

Experimental Protocol: Bromination of 2-Amino-5-fluoropyridine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-amino-3-bromo-5-fluoropyridine as a solid.[1]

Carbon-Carbon Bond Formation: The Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes.[2][3] In this synthesis, we employ a palladium-catalyzed coupling of 2-amino-3-bromo-5-fluoropyridine with methyl acrylate to introduce the propanoate precursor side chain. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields.[4][5]

Experimental Protocol: Heck Coupling of 2-Amino-3-bromo-5-fluoropyridine with Methyl Acrylate
  • Reaction Setup: To a dry Schlenk flask, add 2-amino-3-bromo-5-fluoropyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.1 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen). Add a degassed solvent, such as anhydrous acetonitrile or DMF, followed by methyl acrylate (1.5 eq) and a base, typically triethylamine (Et₃N, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate.

ParameterConditionRationale
Catalyst Palladium(II) AcetateA common and effective palladium precursor for Heck reactions.[2]
Ligand TriphenylphosphineStabilizes the palladium catalyst and promotes the catalytic cycle.
Solvent Acetonitrile or DMFPolar aprotic solvents that are suitable for Heck couplings.
Base TriethylamineNeutralizes the HBr generated during the reaction.[2]
Temperature 80-100 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Final Step: Catalytic Hydrogenation

The final step is the selective reduction of the α,β-unsaturated ester to the corresponding saturated propanoate. Catalytic hydrogenation is the method of choice for this transformation, offering high chemoselectivity.[6] It is crucial to select a catalyst and conditions that reduce the C=C double bond without affecting the pyridine ring or the ester group.

Experimental Protocol: Hydrogenation of Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate
  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate (1.0 eq) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and stir the reaction mixture at room temperature for 6-12 hours.

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, the product can be further purified by column chromatography or recrystallization to yield pure Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Compound1H NMR (Expected)13C NMR (Expected)Mass Spec (Expected)
2-Amino-3-bromo-5-fluoropyridine δ 7.8-8.0 (d, 1H), 7.2-7.4 (d, 1H), 5.0-5.5 (br s, 2H)δ 150-155 (C-F), 145-150 (C-NH₂), 135-140 (CH), 125-130 (CH), 105-110 (C-Br)m/z [M+H]⁺ consistent with C₅H₄BrFN₂
Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate δ 7.9-8.1 (d, 1H), 7.6-7.8 (d, 1H), 7.0-7.2 (d, 1H), 6.0-6.2 (d, 1H), 5.5-6.0 (br s, 2H), 3.7-3.8 (s, 3H)δ 166-168 (C=O), 150-155 (C-F), 148-152 (C-NH₂), 140-145 (CH=), 135-140 (CH), 125-130 (CH), 120-125 (=CH), 115-120 (C-C=), 51-53 (OCH₃)m/z [M+H]⁺ consistent with C₉H₉FN₂O₂
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate δ 7.7-7.9 (d, 1H), 7.1-7.3 (d, 1H), 4.5-5.0 (br s, 2H), 3.6-3.7 (s, 3H), 2.8-3.0 (t, 2H), 2.5-2.7 (t, 2H)δ 173-175 (C=O), 150-155 (C-F), 148-152 (C-NH₂), 135-140 (CH), 125-130 (CH), 120-125 (C-CH₂), 51-53 (OCH₃), 33-35 (CH₂), 28-30 (CH₂)m/z [M+H]⁺ consistent with C₉H₁₁FN₂O₂

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Chemical Hazards:

  • Aminopyridines: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[7] Handle in a well-ventilated fume hood.

  • Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Palladium Catalysts: While generally stable, palladium catalysts on carbon can be pyrophoric, especially after use in hydrogenations.[8] Do not allow the used catalyst to dry in the air. Quench the catalyst carefully.

  • Solvents: Handle flammable organic solvents in a well-ventilated area, away from ignition sources.

Procedural Safety:

  • Hydrogenation: Use a properly rated and maintained high-pressure hydrogenation apparatus. Always follow established safety protocols for handling hydrogen gas.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Gu, Y., Norton, J. R., Salahi, F., Lisnyak, V. G., Zhou, Z., & Snyder, S. A. (2021). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. Journal of the American Chemical Society.
  • UCLA Chemistry and Biochemistry. (2017).
  • Fisher Scientific. (2024).
  • ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. Retrieved from [Link]

Sources

"Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Abstract

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a substituted aminopyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This molecule incorporates three key pharmacophoric elements: a 2-aminopyridine core, which is a prevalent motif in numerous bioactive compounds; a fluorine atom at the 5-position, known to enhance metabolic stability and modulate electronic properties; and a methyl propanoate side chain at the 3-position, which provides a versatile handle for further chemical modification. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic pathway with mechanistic rationale, detailed analytical characterization, and a discussion of its potential applications in drug discovery. The content herein is synthesized from available literature on its precursors and analogous structures to provide a robust framework for researchers working with this or related molecules.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and core properties. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a specific arrangement of atoms that dictates its behavior in chemical and biological systems.

Caption: Chemical Structure of the title compound.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate-
Molecular Formula C₉H₁₁FN₂O₂-
Molecular Weight 210.20 g/mol -
MDL Number MFCD16628218[1]
CAS Number Not assigned-

Table 2: Predicted Physicochemical Properties Note: Experimental data for this specific compound is not widely available. The following properties are estimated based on its structure and data from analogous compounds.

PropertyPredicted ValueRationale / Analog Compound
Physical State Solid (crystalline)Aminopyridine derivatives are typically solids at room temperature.[2][3]
Melting Point 90 - 110 °CBased on melting point of 2-Amino-5-fluoropyridine (95 °C)[4] and 3-Amino-5-fluoropyridine (85-89 °C).
Boiling Point > 300 °C (decomposes)High due to hydrogen bonding and aromatic system.
Solubility Soluble in Methanol, DMSO, DMF. Sparingly soluble in water.The ester and pyridine nitrogen offer some polarity, but the aromatic ring limits aqueous solubility.
pKa (most basic) 3.5 - 4.5The pyridine ring nitrogen's basicity is reduced by the fluorine's electron-withdrawing effect.

Proposed Synthesis and Mechanistic Considerations

While a direct, published synthesis for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is not readily found, a robust synthetic route can be proposed based on established organometallic cross-coupling reactions and the well-documented synthesis of its key precursor, 2-amino-5-fluoropyridine.

The overall strategy involves three main stages:

  • Synthesis of the Core Scaffold: Preparation of 2-amino-5-fluoropyridine.

  • Functionalization of the Scaffold: Introduction of a reactive handle (e.g., a halogen) at the 3-position.

  • Side-Chain Installation: A palladium-catalyzed cross-coupling reaction to append the methyl propanoate moiety.

G Start 2-Aminopyridine Step1 Nitrification & Amino Protection Start->Step1 Intermediate1 2-Acetamido-5-nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 5-Amino-2-acetamidopyridine Step2->Intermediate2 Step3 Diazotization & Schiemann Reaction Intermediate2->Step3 Intermediate3 2-Acetamido-5-fluoropyridine Step3->Intermediate3 Step4 Hydrolysis (Deprotection) Intermediate3->Step4 Precursor 2-Amino-5-fluoropyridine Step4->Precursor Step5 Halogenation (e.g., NBS) Precursor->Step5 Intermediate4 2-Amino-3-bromo-5-fluoropyridine Step5->Intermediate4 Step6 Heck Cross-Coupling Intermediate4->Step6 Product Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Step6->Product Reagent Methyl Acrylate Pd(OAc)₂, P(o-tol)₃, Et₃N Reagent->Step6

Sources

A Technical Guide to Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising Scaffold for Drug Discovery

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate belongs to the class of 2-aminopyridines, a privileged scaffold in medicinal chemistry renowned for its presence in a wide array of biologically active compounds. The introduction of a fluorine atom at the 5-position of the pyridine ring can significantly modulate the physicochemical and pharmacokinetic properties of molecules, often leading to enhanced metabolic stability, improved binding affinity, and better cell permeability. The methyl propanoate substituent at the 3-position provides a versatile handle for further chemical modifications, making this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening.

This guide will delve into the prospective synthesis of this novel compound, predict its key physicochemical properties based on analogous structures, and explore its potential applications in the design and discovery of new drugs.

Proposed Synthetic Strategies

The synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate can be envisioned through a multi-step pathway, leveraging well-established reactions in heterocyclic chemistry. A plausible and efficient synthetic route would involve the introduction of the propanoate side chain onto a pre-functionalized 2-amino-5-fluoropyridine core.

A key starting material for this synthesis is 3-Amino-5-fluoropyridine, which is commercially available (CAS Number: 210169-05-4)[1]. The synthesis could proceed via a Heck or a related cross-coupling reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the C-C bond between the pyridine ring and the propanoate side chain, suggesting a palladium-catalyzed cross-coupling reaction between a halogenated 2-amino-5-fluoropyridine and a suitable propanoate-containing coupling partner.

G Target Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Intermediate1 3-Bromo-2-amino-5-fluoropyridine Target->Intermediate1 Heck Coupling Intermediate2 Methyl acrylate Target->Intermediate2 Heck Coupling StartingMaterial 3-Amino-5-fluoropyridine (CAS: 210169-05-4) Intermediate1->StartingMaterial Bromination

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The proposed forward synthesis would commence with the bromination of 3-Amino-5-fluoropyridine to yield 3-bromo-2-amino-5-fluoropyridine. This intermediate would then undergo a palladium-catalyzed Heck coupling reaction with methyl acrylate to introduce the methyl propanoate side chain at the 3-position.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Heck Coupling A 3-Amino-5-fluoropyridine B 3-Bromo-2-amino-5-fluoropyridine A->B NBS, Acetonitrile C 3-Bromo-2-amino-5-fluoropyridine E Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C->E C->E Pd(OAc)2, P(o-tolyl)3, Et3N, DMF D Methyl acrylate D->E D->E Pd(OAc)2, P(o-tolyl)3, Et3N, DMF

Caption: Proposed forward synthesis workflow.

Predicted Physicochemical Properties

While experimental data for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is not available, its physicochemical properties can be predicted based on the known properties of its structural analogs. These predictions are crucial for anticipating its behavior in biological systems and for designing efficient purification and formulation strategies.

PropertyPredicted ValueBasis for Prediction (Analogous Compounds)
Molecular Formula C₉H₁₁FN₂O₂-
Molecular Weight 210.20 g/mol -
CAS Number Not available-
logP ~1.5 - 2.0Based on similar aminopyridine esters.
Hydrogen Bond Donors 1From the primary amine group.
Hydrogen Bond Acceptors 4From the pyridine nitrogen, fluorine, and two oxygen atoms of the ester.
Polar Surface Area ~65 ŲCalculated based on the structure.

Applications in Drug Development

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The unique combination of a fluorine atom and a reactive ester handle in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate makes it a highly valuable intermediate for the synthesis of novel drug candidates.

  • Kinase Inhibitors: The 2-aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. This compound could serve as a starting point for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

  • Central Nervous System (CNS) Agents: The ability of fluorine to enhance blood-brain barrier penetration makes this scaffold attractive for the development of drugs targeting CNS disorders.

  • Antiviral and Antibacterial Agents: Aminopyridine derivatives have shown promise as antiviral and antibacterial agents. The propanoate side chain can be further elaborated to optimize activity against specific pathogens. The development of prodrugs using amino acid moieties has shown to improve properties like bioavailability and targeted delivery[2].

Hypothetical Experimental Protocols

The following protocols are provided as a guide for the synthesis and purification of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. These are based on standard laboratory procedures and may require optimization.

Synthesis of 3-Bromo-2-amino-5-fluoropyridine (Intermediate 1)

Materials:

  • 3-Amino-5-fluoropyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve 3-Amino-5-fluoropyridine in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-2-amino-5-fluoropyridine.

Synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (Target Compound)

Materials:

  • 3-Bromo-2-amino-5-fluoropyridine (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • To a sealed tube, add 3-Bromo-2-amino-5-fluoropyridine, Palladium(II) acetate, and Tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous DMF, followed by triethylamine and methyl acrylate.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Safety Considerations

As Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on the safety profiles of its precursors and structurally related compounds, the following precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray[3].

  • Toxicity: Aminopyridines can be toxic if swallowed or in contact with skin[4]. Fluorinated organic compounds may also present specific hazards. Assume the compound is harmful and handle with care.

  • Flammability: While the compound itself is not expected to be highly flammable, many organic solvents used in its synthesis are. Keep away from open flames and heat sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate represents a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis, achievable through established chemical methodologies, opens the door to a wide range of derivatives for biological screening. This technical guide provides a solid foundation for researchers to embark on the synthesis and exploration of this and related compounds, paving the way for future discoveries in drug development.

References

  • PubChem. (n.d.). Methyl 3-(methylamino)propanoate. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • MDPI. (2020). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-(2-aminophenyl)propionate. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Putative Mechanism of Action of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a heterocyclic compound featuring a 2-aminopyridine core, a well-established pharmacophore in modern medicinal chemistry. While direct pharmacological data for this specific molecule is not extensively documented in peer-reviewed literature, its structural components allow for the formulation of a robust, testable hypothesis regarding its mechanism of action. This guide posits that Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate functions as a prodrug, undergoing in vivo bioactivation to its corresponding carboxylic acid. This active metabolite is then hypothesized to engage with specific biological targets, a premise supported by the broad spectrum of activities observed in analogous 2-aminopyridine derivatives. We will deconstruct this proposed mechanism, outline potential molecular targets, and provide a comprehensive roadmap for the experimental validation required in a drug discovery and development setting.

The 2-Aminopyridine Pharmacophore: A Foundation for Diverse Bioactivity

The 2-aminopyridine scaffold is a privileged structure in drug design, renowned for its ability to participate in key molecular interactions that drive a wide array of biological effects.[1] Derivatives of 2-aminopyridine are integral to numerous approved drugs and clinical candidates, exhibiting activities that span anti-inflammatory, antibacterial, anticancer, and neurological applications.[1][2][3]

The unique structural properties of the 2-aminopyridine ring allow it to interact with various enzymes and receptors.[3] For instance, the exocyclic amino group and the pyridine ring nitrogen can act as crucial hydrogen bond donors and acceptors, respectively. This enables them to anchor within the active sites of enzymes, such as the key interactions with glutamate residues in the active site of neuronal nitric oxide synthase (nNOS) by some 2-aminopyridine-based inhibitors.[4] In other contexts, these compounds are known to function as blockers of voltage-gated potassium channels or as antibacterial agents that disrupt the integrity of the bacterial cell membrane through electrostatic interactions.[2][3] This versatility underscores the high probability that Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate possesses significant, yet uncharacterized, biological activity.

Proposed Mechanism of Action: A Prodrug Bioactivation Pathway

A central hypothesis of this guide is that Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a prodrug. The methyl ester moiety is likely designed to enhance physicochemical properties such as membrane permeability and oral bioavailability. In vivo, this ester is expected to be rapidly hydrolyzed by ubiquitous esterase enzymes present in plasma, the liver, and other tissues, unmasking a carboxylic acid functional group to release the putative active agent: 3-(2-amino-5-fluoropyridin-3-yl)propanoic acid .

This bioactivation is a common and effective strategy in drug development to improve pharmacokinetic profiles.[5][6] The conversion from the more lipophilic ester to the more polar carboxylic acid is a critical activation step preceding target engagement.

Prodrug_Activation_Pathway Prodrug Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (Lipophilic, Enhanced Permeability) Active_Metabolite 3-(2-amino-5-fluoropyridin-3-yl)propanoic acid (Polar, Active Pharmacophore) Prodrug->Active_Metabolite Esterase Hydrolysis (in vivo)

Caption: Proposed bioactivation of the prodrug to its active carboxylic acid form.

Putative Molecular Targets and Cellular Effects

Following bioactivation, the active metabolite, 3-(2-amino-5-fluoropyridin-3-yl)propanoic acid, is predicted to interact with specific molecular targets. The structural similarity to other bioactive 2-aminopyridines suggests several plausible target classes.

  • Enzyme Inhibition: The 2-aminopyridine head coupled with the propanoic acid side chain could effectively mimic an endogenous substrate or ligand, leading to the inhibition of enzymes like kinases, nitric oxide synthases, or metabolic enzymes such as α-glucosidase.[3][4] The carboxylate group could form critical salt-bridge or hydrogen-bond interactions within a target's active site, while the 2-aminopyridine moiety provides anchoring interactions.

  • Ion Channel Modulation: Many aminopyridine derivatives are known to modulate ion channels, particularly voltage-gated potassium channels.[3] The active form of the compound could potentially bind to and block the channel pore, altering neuronal excitability or smooth muscle contraction.

  • Receptor Antagonism/Agonism: The molecule could act as a ligand for various receptors, including G-protein coupled receptors (GPCRs) or sigma receptors, which have been identified as targets for other complex aminopyridines.[7]

Hypothetical_Target_Engagement cluster_enzyme Enzyme Active Site Enzyme Binding Pocket Catalytic Residue (e.g., Ser, His) Specificity Pocket Metabolite Active Metabolite (3-(2-amino-5-fluoropyridin-3-yl)propanoic acid) Metabolite->Enzyme:f0 Carboxylate forms salt-bridge Metabolite->Enzyme:f2 2-Aminopyridine anchors via H-bonds

Caption: Hypothetical interaction of the active metabolite within an enzyme active site.

Experimental Roadmap for Mechanistic Validation

To move from hypothesis to validated mechanism, a structured, multi-phase experimental approach is essential. The following protocols are designed as a self-validating system to first confirm the prodrug hypothesis and then identify the molecular target.

Phase 1: Confirmation of Prodrug Bioactivation

The foundational step is to verify that the methyl ester is indeed a substrate for biological esterases.

Protocol 1: In Vitro Metabolic Stability Assay

  • Objective: To determine the rate of hydrolysis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate in a biologically relevant matrix.

  • Materials:

    • Test Compound (10 mM stock in DMSO).

    • Pooled human plasma and human liver microsomes (HLM).

    • Phosphate buffer (pH 7.4).

    • NADPH regenerating system (for HLM).

    • Acetonitrile (for reaction quenching).

    • LC-MS/MS system for quantitative analysis.

  • Methodology:

    • Prepare incubation mixtures by adding the test compound (final concentration 1 µM) to pre-warmed (37°C) plasma or HLM fortified with NADPH.

    • Incubate the reactions at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound (the ester) and the appearance of the primary metabolite (the carboxylic acid).

  • Data Analysis & Trustworthiness: Calculate the half-life (t½) and intrinsic clearance (CLint). The concomitant decrease in the parent compound and increase in the metabolite provides direct evidence of hydrolysis. A control reaction without the biological matrix should show no degradation, confirming the enzymatic nature of the conversion.

Table 1: Expected Outcome of Metabolic Stability Assay

MatrixCompoundTime (min)Concentration (µM)Half-Life (t½, min)
Human PlasmaParent Ester01.00< 15
50.65
150.20
30< 0.05
Human PlasmaAcid Metabolite00.00N/A
50.35
150.80
30> 0.95
Phase 2: Target Identification and Validation

Once prodrug activation is confirmed, the next phase focuses on identifying the biological target of the active metabolite.

Experimental_Workflow Start Hypothesized Prodrug: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Phase1 Phase 1: Confirm Bioactivation (In Vitro Hydrolysis Assay) Start->Phase1 Phenotypic_Screen Phase 2a: Broad Phenotypic Screen (e.g., NCI-60, Antimicrobial Panel) Phase1->Phenotypic_Screen If hydrolysis confirmed Target_ID Phase 2b: Target Deconvolution (e.g., CETSA, Affinity-MS) Phenotypic_Screen->Target_ID Identify therapeutic area Validation Phase 3: Target Validation (Biochemical & Cellular Assays) Target_ID->Validation Identify putative target(s) Conclusion Validated Mechanism of Action Validation->Conclusion Confirm target engagement & functional effect

Caption: A logical workflow for the validation of the compound's mechanism of action.

Protocol 2: Broad Phenotypic Screening

  • Objective: To identify the potential therapeutic area by screening the active metabolite against a diverse panel of cell lines or microbial strains.

  • Rationale: Instead of a biased, target-specific approach, an unbiased phenotypic screen can reveal unexpected activities. For example, screening against the NCI-60 human tumor cell line panel can indicate potential anticancer activity and provide clues about the mechanism through COMPARE analysis. Similarly, screening against a panel of Gram-positive and Gram-negative bacteria can test the antibacterial hypothesis.[2]

  • Methodology: The active carboxylic acid metabolite should be tested in concentration-response format in the chosen screening panel (e.g., using a CellTiter-Glo® assay for cancer cells or broth microdilution for bacteria) to determine potency (IC₅₀ or MIC values).

Protocol 3: Target Deconvolution using CETSA (Cellular Thermal Shift Assay)

  • Objective: To identify the direct protein target(s) of the active metabolite in a cellular context.

  • Rationale: CETSA is a powerful technique that relies on the principle of ligand-induced thermal stabilization of target proteins. It does not require modification of the compound, preserving its native structure and function.

  • Methodology:

    • Treat intact cells with the active metabolite or a vehicle control.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Cool the samples and separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the soluble fraction using quantitative mass spectrometry (MS-CETSA).

    • Proteins that show a thermal shift (i.e., remain soluble at higher temperatures) in the drug-treated samples compared to the control are identified as direct binding targets.

Conclusion

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate represents a promising chemical entity whose mechanism of action can be rationally proposed based on its constituent pharmacophores. The central hypothesis is a prodrug strategy involving in vivo ester hydrolysis to release an active carboxylic acid derivative. This active agent likely exerts its biological effect by engaging with protein targets such as enzymes or ion channels, a characteristic feature of the versatile 2-aminopyridine chemical class. The experimental roadmap detailed herein provides a rigorous and logical framework for validating this hypothesis, confirming the bioactivation pathway, and definitively identifying the molecular target(s). Successful execution of these studies will be critical to unlocking the full therapeutic potential of this compound.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • The Proposed Mechanism for the formation of 2-aminopyridines. ResearchGate. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • The pharmacological selectivity of three NMDA antagonists. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. Available at: [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. Available at: [Link]

  • METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE. gsrs.ncats.nih.gov. Available at: [Link]

  • A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. National Institutes of Health (NIH). Available at: [Link]

  • Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-. PubChem. Available at: [Link]

  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PubMed Central. Available at: [Link]

  • Pharmacology of NMDA Receptors. NCBI Bookshelf. Available at: [Link]

  • CAS#:2228096-62-4 | 2-Amino-3-(5-bromo-2-fluoropyridin-3-yl)propanoic acid. Chemsrc. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug development. Aminopyridine scaffolds are prevalent in a wide array of pharmacologically active compounds, valued for their ability to form key hydrogen bonding interactions with biological targets.[1] The precise structural elucidation of this molecule is paramount for ensuring its purity, understanding its chemical behavior, and confirming its identity in various stages of research and development. This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, offering a predictive yet robust framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, this section details the predicted spectroscopic data based on the analysis of its constituent structural fragments: the 2-amino-5-fluoropyridine ring and the methyl propanoate side chain.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the various electronic environments of the protons. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial analysis, while deuterated dimethyl sulfoxide (DMSO-d₆) can be useful for observing exchangeable protons like those of the amino group.[2]

Predicted Chemical Shifts (δ) in CDCl₃:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Notes
Pyridine H-4~7.5 - 7.8Doublet of doublets (dd)JH4-F5 ≈ 3-5 Hz, JH4-H6 ≈ 2-3 HzThe fluorine at position 5 will couple with the H-4 proton. The coupling with H-6 will be a smaller meta-coupling.
Pyridine H-6~7.9 - 8.2Doublet of doublets (dd)JH6-F5 ≈ 8-10 Hz, JH6-H4 ≈ 2-3 HzThe fluorine at position 5 will have a larger coupling constant with the H-6 proton.
-NH₂~4.5 - 5.5Broad singlet (s)-The chemical shift of the amino protons is highly dependent on concentration and solvent. In DMSO-d₆, this signal would likely be more defined.[3]
-CH₂- (alpha to ring)~2.8 - 3.1Triplet (t)J ≈ 7-8 HzThis methylene group is adjacent to the pyridine ring and the other methylene group.
-CH₂- (beta to ester)~2.5 - 2.8Triplet (t)J ≈ 7-8 HzThis methylene group is adjacent to the carbonyl of the ester and the other methylene group.
-OCH₃~3.7Singlet (s)-The methyl ester protons will appear as a sharp singlet.[2]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

Predicted Chemical Shifts (δ) in CDCl₃:

Carbon Assignment Predicted Chemical Shift (ppm) Notes
-C=O (Ester)~172 - 174The carbonyl carbon of the ester group is typically found in this downfield region.[4]
Pyridine C-5~155 - 160 (d, JC-F ≈ 230-250 Hz)The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant.
Pyridine C-2~158 - 162The carbon bearing the amino group will be significantly deshielded.
Pyridine C-6~140 - 145 (d, JC-F ≈ 15-20 Hz)This carbon will show a smaller two-bond coupling to fluorine.
Pyridine C-4~130 - 135 (d, JC-F ≈ 5-10 Hz)This carbon will show a three-bond coupling to fluorine.
Pyridine C-3~120 - 125The point of attachment for the propanoate side chain.
-OCH₃~51 - 53The methyl ester carbon.[4]
-CH₂- (beta to ester)~34 - 37
-CH₂- (alpha to ring)~28 - 32
Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

Predicted Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3450 - 3300N-H stretch (asymmetric and symmetric)Medium-StrongCharacteristic of the primary amine group.[1] The presence of two bands is expected.
3100 - 3000C-H stretch (aromatic)MediumAssociated with the pyridine ring C-H bonds.
2980 - 2850C-H stretch (aliphatic)MediumCorresponding to the C-H bonds of the propanoate side chain.[5]
~1735C=O stretch (ester)StrongA very prominent peak indicative of the ester carbonyl group.[5][6]
1620 - 1580C=C and C=N stretch (aromatic ring)Medium-StrongTypical for pyridine and other aromatic rings.
~1620N-H bend (scissoring)MediumOverlapping with the aromatic ring stretches.[1]
1250 - 1000C-O stretch (ester) and C-N stretchStrongA complex region with contributions from the ester C-O and the aromatic C-N bonds.
~1200C-F stretchStrongA strong absorption band is expected for the carbon-fluorine bond.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which can aid in structural confirmation.

Predicted m/z values for key fragments (Electron Ionization - EI):

m/z Proposed Fragment Ion Notes
212[M]⁺The molecular ion peak, corresponding to the exact mass of the molecule.
181[M - OCH₃]⁺Loss of the methoxy group from the ester.
153[M - COOCH₃]⁺Loss of the carbomethoxy group.
112[C₅H₅FN₂]⁺The 2-amino-5-fluoropyridine fragment.
57[CH₂CH₂CO]⁺A common fragment from the propanoate chain.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32-64) for a high-quality spectrum.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction:

    • For Electron Ionization (EI), introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

    • For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and infuse it directly into the ion source.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry (HRMS), use an appropriate analyzer such as a Time-of-Flight (TOF) or Orbitrap to determine the exact mass and confirm the elemental composition.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Key Structural Fragments for Spectroscopic Assignment

structural_fragments cluster_molecule Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate cluster_fragments Key Fragments for Analysis Molecule Full Structure Pyridine 2-Amino-5-fluoropyridine Ring Molecule->Pyridine contributes to aromatic signals Propanoate Methyl Propanoate Side Chain Molecule->Propanoate contributes to aliphatic signals

Caption: Logical breakdown of the target molecule for predictive spectroscopic analysis.

Conclusion

The structural characterization of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate can be confidently achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. This guide provides a comprehensive, albeit predictive, overview of the expected spectroscopic data, rooted in the well-established principles of chemical analysis and comparison with analogous structures. The detailed protocols and interpretive framework presented here offer a robust starting point for researchers, scientists, and drug development professionals working with this and related aminopyridine compounds, ensuring a high degree of confidence in their structural assignments.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.).
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (n.d.).
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. (n.d.).
  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (n.d.).
  • A reducing-difference IR-spectral study of 4-aminopyridine - ResearchGate. (2025).
  • The Absorption Spectra of the Aminopyridines | Journal of the American Chemical Society. (n.d.).
  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. (n.d.).
  • infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a... - ResearchGate. (n.d.).
  • Introductory note on the 13C NMR spectrum of methyl propanoate - Doc Brown's Chemistry. (n.d.).
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (2025).
  • 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... - ResearchGate. (n.d.).
  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. (n.d.).
  • 2-Aminopyridine(504-29-0) 1H NMR spectrum - ChemicalBook. (n.d.).
  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents. (n.d.).
  • Methyl propionate(554-12-1) 1H NMR spectrum - ChemicalBook. (n.d.).

Sources

An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a substituted aminopyridine derivative with potential applications in pharmaceutical research and development. Its structure, featuring a fluorinated aminopyridine ring and a methyl ester moiety, suggests a unique combination of physicochemical properties that are critical to understand for its effective use as an intermediate or an active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solubility of this compound, as well as a detailed approach to assessing its chemical stability under various stress conditions. While specific experimental data for this compound is not widely published, this document outlines the standard, field-proven protocols and the scientific rationale behind them, enabling researchers to generate reliable data for their specific applications. A commercial supplier indicates a shelf life of 1095 days, suggesting a generally stable nature under ideal storage conditions[1].

I. Physicochemical Properties and Structural Features

The chemical structure of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate combines several functional groups that influence its solubility and stability:

  • 2-Aminopyridine Moiety: The basic amino group can be protonated at acidic pH, which is expected to increase aqueous solubility. The pyridine ring itself is a weak base.

  • Fluorine Substitution: The electron-withdrawing fluorine atom can influence the pKa of the amino group and the overall electron density of the aromatic ring, potentially impacting its susceptibility to oxidative degradation.

  • Methyl Propanoate Chain: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which is a primary degradation pathway to consider. The alkyl chain contributes to the molecule's lipophilicity.

Understanding these structural components is fundamental to designing meaningful solubility and stability studies.

II. Solubility Profiling

Determining the solubility of a compound is a critical first step in formulation development.[2] The goal is to identify suitable solvents for processing, formulation, and analytical testing.

A. Recommended Solvents for Screening

A comprehensive solubility screen should include a range of solvents with varying polarities and functionalities.

Solvent ClassExamplesRationale
Aqueous Buffers pH 1.2, 4.5, 6.8, 7.4, 9.0To determine the pH-solubility profile, crucial for predicting behavior in physiological environments.[3]
Polar Protic Water, Methanol, Ethanol, IsopropanolSolvents capable of hydrogen bonding, often used in purification and formulation.
Polar Aprotic Acetonitrile, DMSO, DMF, AcetoneSolvents with high dielectric constants that cannot donate hydrogen bonds.
Non-Polar Aprotic Dichloromethane, Ethyl Acetate, TolueneUsed to assess solubility in less polar environments, relevant for extraction and certain formulations.
B. Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

Objective: To determine the saturation concentration of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate in a given solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.[4]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation during this step.[5]

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4] High-performance liquid chromatography (HPLC) is often preferred over spectrophotometric methods as it can distinguish the API from any impurities or degradants.[4]

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge or filter equil1->sep1 quant1 Analyze supernatant by HPLC sep1->quant1

Caption: Workflow for the shake-flask solubility determination method.

III. Chemical Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are a key component, helping to identify likely degradation products and establish the stability-indicating nature of analytical methods.[6][7]

A. Hydrolytic Stability

Hydrolysis is a common degradation pathway for esters. The reaction of methyl propanoate with water, which can be catalyzed by acid or base, yields propanoic acid and methanol.[8][9][10][11]

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Incubation: Store the solutions at controlled temperatures (e.g., 40°C and 60°C) in sealed vials, protected from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

B. Thermal Stability

Objective: To assess the impact of elevated temperatures on the solid-state stability of the compound.

Methodology:

  • Sample Preparation: Place a known amount of the solid compound in open and closed vials to evaluate the effect of humidity.

  • Incubation: Store the vials at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity.

  • Time Points: Analyze the solid at various time points.

  • Analysis: Use HPLC to assess for degradation and techniques like Differential Scanning Calorimetry (DSC) to detect any changes in physical form. The thermal stability of pyridine-containing compounds is often evaluated using Thermogravimetric Analysis (TGA) and DSC.[12]

C. Photostability

Objective: To determine the stability of the compound when exposed to light, following ICH Q1B guidelines.[13][14][15][16][17]

Methodology:

  • Sample Preparation: Expose the solid compound and solutions in photostable, transparent containers to a light source. Prepare "dark" controls by wrapping identical samples in aluminum foil.[13]

  • Light Exposure: Expose the samples to a standardized light source that provides both cool white fluorescent and near-UV light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.[15]

  • Analysis: After exposure, compare the light-exposed samples to the dark controls using a stability-indicating HPLC method.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress1 Hydrolytic (Acid, Base, Neutral) analysis1 Stability-Indicating HPLC stress1->analysis1 stress2 Oxidative (e.g., H2O2) stress2->analysis1 stress3 Thermal (Dry & Wet Heat) stress3->analysis1 stress4 Photolytic (UV/Vis Light) stress4->analysis1 analysis2 Mass Spectrometry (for identification) analysis1->analysis2 outcome1 Identify Degradation Products analysis1->outcome1 analysis2->outcome1 outcome2 Elucidate Degradation Pathways outcome1->outcome2 outcome3 Method Validation outcome1->outcome3

Caption: General workflow for conducting forced degradation studies.

IV. Potential Degradation Pathways

Based on the structure of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, the following degradation pathways are plausible:

  • Ester Hydrolysis: As previously mentioned, the methyl ester can hydrolyze to the corresponding carboxylic acid, particularly under acidic or basic conditions.

  • Oxidation: The aminopyridine ring may be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. Studies on 3,4-diaminopyridine have shown that it can be oxidized by hydrogen peroxide to form 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[18]

  • Dimerization/Polymerization: Aminopyridine derivatives can sometimes undergo dimerization or polymerization reactions, especially under harsh conditions or in the presence of certain catalysts.

V. Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies.[19]

  • HPLC Method Development: A reverse-phase HPLC method with a C18 column is a good starting point. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Gradient elution may be necessary to separate the parent compound from its more polar or non-polar degradation products.

  • Detection: UV detection is suitable due to the aromatic nature of the compound. The wavelength of maximum absorbance should be determined.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Conclusion

References

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-b-photostability-testing-new-active-substances-medicinal-products-step-5_en.pdf]
  • Hydrolysis of methyl propanoate gives ______ and ______. askIITians. [URL: https://www.askiitians.
  • Pharma Stability: Photostability (ICH Q1B). [URL: https://pharmastability.com/ich-q1b-photostability/]
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [URL: https://www.atlas-mts.com/news/ich-testing-of-pharmaceuticals-part-1-exposure-conditions]
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline]
  • Hydrolysis of esters. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html]
  • Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Vedantu. [URL: https://www.vedantu.com/question-answer/hydrolysis-of-methyl-propanoate-gives-and-class-12-chemistry-cbse-6059d0473344c8432369d727]
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [URL: https://www.youtube.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201611/determination-thermodynamic-solubility-active-pharmaceutical-ingredients-veterinary]
  • Hydrolysis of methyl propanoate gives and_. Allen. [URL: https://www.allen.ac.
  • US Patent US4185027A, Hydrolysis of methyl esters. Google Patents. [URL: https://patents.google.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]
  • Thermal Stability of 2,5-Divinylpyridine: A Technical Overview. Benchchem. [URL: https://www.benchchem.com/blog/thermal-stability-of-2-5-divinylpyridine-a-technical-overview/]
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29422237/]
  • Annex 4. World Health Organization (WHO). [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/production/trs1019-annex4-bcs-solubility-studies.pdf?sfvrsn=9a301a35_2]
  • Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/thermal-stability-and-degradation-of-4-pyrrolidinopyridine-a-technical-guide/]
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [URL: https://www.slideshare.
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/cjc-2022-0210]
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22428236/]
  • Stability indicating study by using different analytical techniques. IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR1801041.pdf]
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [URL: https://www.omicsonline.org/open-access/forced-degradation-study-an-essential-approach-to-develop-stability-indicating-method-2161-0444-1000387.php?aid=79383]
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. ResearchGate. [URL: https://www.researchgate.
  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. Aladdin Scientific. [URL: https://www.aladdin-sci.
  • Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatograph. CORE. [URL: https://core.ac.uk/display/328014516]
  • Forced Degradation Studies. MedCrave online. [URL: https://medcraveonline.

Sources

An In-depth Technical Guide to the Crystal Structure of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and analyses involved in determining and understanding the single-crystal X-ray structure of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. As of the latest literature search, the crystal structure for this specific compound has not been publicly deposited in crystallographic databases. Therefore, this document serves as both a detailed procedural guide and a prospective analysis, outlining the complete workflow from crystal growth to structural elucidation and interpretation. This guide is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and materials science.

Introduction and Significance

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a substituted pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The presence of a fluorine atom, an amino group, and a methyl propanoate side chain suggests potential for diverse intermolecular interactions, which can influence the compound's solid-state properties, including solubility, stability, and bioavailability.

Determining the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction (SC-XRD) is crucial.[1][2] This technique provides unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[3] Such data is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and computational modeling in drug design.

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement and validation of the crystallographic model.[4]

Synthesis and Purification

The initial step involves the synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. While several synthetic routes for related aminopyridines exist, a common approach involves multi-step synthesis starting from commercially available pyridine precursors.[5] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is paramount to obtain a sample of at least 95% purity, as impurities can significantly hinder crystallization.[6]

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging and critical step.[7] The ideal crystal should be well-formed, transparent, and free of defects, with dimensions typically in the range of 0.1 to 0.3 mm.[1][7]

Protocol for Crystal Growth:

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents of differing polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to assess solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room. The gradual decrease in temperature reduces solubility, leading to crystal formation.

Data Collection

Once suitable crystals are obtained, a single crystal is carefully mounted on a goniometer head for data collection using a single-crystal X-ray diffractometer.[3][4]

Instrumentation and Data Acquisition Parameters (Hypothetical):

ParameterValue/Setting
Diffractometer Bruker APEX-II CCD or similar
X-ray Source Mo Kα radiation (λ = 0.71073 Å)
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 9.8 Å, β = 105°
Volume 994 ų
Z 4
Calculated Density 1.41 g/cm³
Data Collection Strategy ω and φ scans

Note: The unit cell parameters and space group are hypothetical, chosen based on common packing for small organic molecules, and would be determined experimentally.

The workflow for data collection, structure solution, and refinement is illustrated in the following diagram:

workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental and computational workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure. This is typically achieved using a suite of specialized software.

Protocol for Structure Solution and Refinement:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Software such as SHELXS or SIR92 is commonly employed for this step.[8]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process refines atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. Software like SHELXL or CRYSTALS is used for refinement.[8][9]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically reasonable and fits the data well.

Analysis of the Crystal Structure (Hypothetical)

Based on the chemical structure of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, we can anticipate several key structural features.

Molecular Conformation

The molecule possesses several rotatable bonds, particularly in the propanoate side chain. The final conformation in the solid state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions. The dihedral angles defining the orientation of the propanoate group relative to the pyridine ring would be a key aspect of the analysis.

Intermolecular Interactions

The presence of the amino group (a hydrogen bond donor), the pyridine nitrogen and ester carbonyl oxygen (hydrogen bond acceptors), and the fluorine atom allows for a rich network of intermolecular interactions.

interactions cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A F_contact3 C-H...F mol1->F_contact3 C-H...F weak interaction mol2 Molecule B mol3 Molecule C N_H_donor1 N-H (amino) N_acceptor2 N (pyridine) N_H_donor1->N_acceptor2 N-H...N H-bond O_acceptor2 O (carbonyl) N_H_donor1->O_acceptor2 N-H...O H-bond

Caption: Potential intermolecular interactions in the crystal lattice.

We can hypothesize the formation of hydrogen-bonded dimers or chains. For instance, the amino group of one molecule could form a hydrogen bond with the pyridine nitrogen or the carbonyl oxygen of a neighboring molecule. Furthermore, weak C-H···F and C-H···π interactions may also play a role in stabilizing the crystal packing.

Hypothetical Hydrogen Bond Geometry:

D–H···AD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
N–H···N0.882.153.00165
N–H···O0.882.052.90170

D = donor atom, A = acceptor atom. These are idealized values for illustrative purposes.

Conclusion

This guide has outlined the comprehensive process for determining and analyzing the crystal structure of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. While experimental data is not yet publicly available, the described workflow provides a robust framework for obtaining and interpreting this critical information. The elucidation of the three-dimensional structure will undoubtedly provide valuable insights into the solid-state properties of this compound, aiding in its potential development for pharmaceutical or materials science applications.

References

  • CRYSTALS - Chemical Crystallography - University of Oxford . A software package for single crystal X-ray structure refinement and analysis. [Link]

  • Crystallography Software - RCSB PDB . A list of software for macromolecular crystallography. [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York . An overview of the single crystal X-ray diffraction technique. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . An article explaining the principles and applications of single-crystal XRD. [Link]

  • Crystallographic software list - IUCr . A comprehensive list of crystallographic software. [Link]

  • Phenix . A comprehensive software package for macromolecular structure determination. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog . A blog post detailing the process of SC-XRD. [Link]

  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich . A guide on how to grow single crystals for X-ray diffraction. [Link]

  • PrimeX | Schrödinger . A tool for protein crystal structure refinement. [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton) . An explanation of the fundamental principles of single-crystal X-ray diffraction. [Link]

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate . Product information from a chemical supplier. [Link]

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, 95% Purity, C9H11FN2O2, 100 mg . Product information from a chemical supplier. [Link]

  • Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 - PubChem . Chemical information from PubChem. [Link]

  • The Largest Curated Crystal Structure Database - CCDC . Information about the Cambridge Structural Database. [Link]

  • Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases - RSC Publishing . A research article on the synthesis of a related compound. [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate . A research article on the synthesis of a related compound. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. This guide provides a comprehensive overview of scientifically robust synthetic strategies for its preparation, aimed at researchers, chemists, and professionals in the pharmaceutical sciences. We will explore a retrosynthetic analysis to identify key starting materials and detail two primary palladium-catalyzed cross-coupling methodologies: the Mizoroki-Heck reaction and a Sonogashira coupling followed by reduction. The causality behind experimental choices, detailed step-by-step protocols, and process optimization considerations are discussed to ensure technical accuracy and practical applicability.

Introduction and Strategic Overview

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern pharmaceutical research. The target molecule, Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, combines several key pharmacophoric features: a 2-aminopyridine scaffold, a fluorine substituent known to enhance metabolic stability and binding affinity, and a propanoate side chain that can serve as a handle for further derivatization.

This guide focuses on constructing the C3-substituted pyridine core. Our strategic approach hinges on a retrosynthetic analysis that disconnects the carbon-carbon bond at the C3 position, identifying a halogenated aminopyridine and a three-carbon synthon as the principal starting materials. This leads to the exploration of powerful and versatile palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and reliability in complex molecule synthesis.[1][2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-C bond between the pyridine ring and the propanoate side chain. This strategy points to two primary synthons:

  • Aryl Halide Synthon: An electrophilic 2-amino-5-fluoropyridine functionalized at the 3-position with a good leaving group, typically a halide (Bromine or Iodine). 2-Amino-3-bromo-5-fluoropyridine emerges as the ideal precursor.

  • Alkene/Alkyne Synthon: A nucleophilic or reactive three-carbon chain. For a direct coupling, methyl acrylate is the most logical choice. Alternatively, an alkynyl precursor like methyl propiolate can be used, which would require a subsequent reduction step.

This analysis forms the basis for the two primary synthetic routes detailed in this guide.

Caption: Retrosynthetic approach for the target molecule.

Synthesis of Key Starting Material: 2-Amino-3-bromo-5-fluoropyridine

Both proposed synthetic routes rely on the pivotal intermediate, 2-Amino-3-bromo-5-fluoropyridine . While this compound is commercially available, its synthesis from the more accessible 2-Amino-5-fluoropyridine is a critical first step for process development and cost management.[3][4]

The direct bromination of 2-amino-5-fluoropyridine is challenging due to the activating nature of the amino group, which can lead to multiple substitutions and poor regioselectivity. A more controlled approach involves electrophilic bromination using a mild brominating agent.

Protocol 3.1: Synthesis of 2-Amino-3-bromo-5-fluoropyridine
  • Dissolution: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath to moderate the reaction rate and improve selectivity.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. The succinimide byproduct will precipitate as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, filter the reaction mixture to remove the succinimide. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-amino-3-bromo-5-fluoropyridine.

Synthetic Route 1: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and an alkene.[5][6] This represents the most direct pathway to the target molecule by coupling 2-amino-3-bromo-5-fluoropyridine with methyl acrylate.

Causality and Experimental Choices:
  • Catalyst: A palladium(II) acetate (Pd(OAc)₂) precatalyst is commonly used. It is reduced in situ to the active Pd(0) species. Ligand-free conditions can be effective, though the addition of a phosphine ligand like triphenylphosphine (PPh₃) can stabilize the catalyst and improve yields.[7][8]

  • Base: An organic base, typically triethylamine (Et₃N), is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal for solubilizing the reactants and catalyst.

G cluster_route1 Route 1: Mizoroki-Heck Reaction start 2-Amino-3-bromo-5-fluoropyridine + Methyl Acrylate product Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate start->product Heck Coupling reagents Pd(OAc)₂, PPh₃ Et₃N, DMF ~100 °C

Caption: Schematic of the Mizoroki-Heck synthesis route.

Protocol 4.1: Heck Coupling of 2-Amino-3-bromo-5-fluoropyridine
  • Inert Atmosphere: To a dry Schlenk flask, add 2-amino-3-bromo-5-fluoropyridine (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and triphenylphosphine (0.04-0.10 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous DMF, followed by triethylamine (2.0-3.0 eq) and methyl acrylate (1.5 eq) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water (3x) to remove DMF and the triethylammonium bromide salt, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography (using a hexane/ethyl acetate gradient) to afford the pure product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Standard, reliable precatalyst for Heck reactions.[7]
Ligand PPh₃ (4-10 mol%)Stabilizes the active Pd(0) species, preventing palladium black precipitation.
Base Triethylamine (2-3 eq)Neutralizes HBr byproduct to regenerate the catalyst.[7]
Solvent DMF / AcetonitrilePolar aprotic solvent, good for solubilizing reactants.
Temperature 80-110 °CProvides thermal energy to overcome the activation barrier of oxidative addition.

Synthetic Route 2: Sonogashira Coupling and Reduction

An alternative strategy involves a two-step sequence: a Sonogashira cross-coupling followed by catalytic hydrogenation. This route offers flexibility if the Heck reaction proves problematic (e.g., due to polymerization of methyl acrylate). The Sonogashira reaction couples the aryl halide with a terminal alkyne, in this case, methyl propiolate.[9][10]

Causality and Experimental Choices:
  • Sonogashira Catalysis: This reaction requires a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst to form a more reactive copper(I) acetylide intermediate.[11]

  • Base: An amine base like triethylamine or diisopropylamine is used, which also serves as the solvent in many cases.

  • Reduction: The resulting alkynyl bond is non-selectively reduced to an alkyl chain via catalytic hydrogenation using a heterogeneous catalyst like Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas.

G cluster_route2 Route 2: Sonogashira Coupling & Reduction start 2-Amino-3-bromo-5-fluoropyridine + Methyl Propiolate intermediate Methyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate start->intermediate Sonogashira Coupling reagents1 Pd(PPh₃)₂Cl₂, CuI Et₃N, THF product Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate intermediate->product Catalytic Hydrogenation reagents2 H₂ (g), Pd/C MeOH or EtOAc

Caption: Schematic of the Sonogashira/Reduction synthesis route.

Protocol 5.1: Sonogashira Coupling
  • Inert Atmosphere: To a dry Schlenk flask, add 2-amino-3-bromo-5-fluoropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq). Evacuate and backfill with an inert gas.

  • Reagent Addition: Add a mixture of anhydrous THF and triethylamine (2:1 v/v). Stir for 15 minutes, then add methyl propiolate (1.2 eq) dropwise.

  • Reaction: Stir the reaction at room temperature. The reaction is often mildly exothermic and typically proceeds to completion within 2-6 hours. Monitor by TLC.

  • Work-up: Once complete, filter the mixture through a pad of Celite to remove the catalyst and amine salt. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the intermediate, Methyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate.

Protocol 5.2: Catalytic Hydrogenation
  • Setup: Dissolve the alkynyl intermediate from Protocol 5.1 (1.0 eq) in a suitable solvent like methanol or ethyl acetate in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10% by weight) to the solution under a stream of nitrogen.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker or H-Cube). Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Pressurize the vessel to the desired pressure (typically 1-4 atm or 50 psi) and begin vigorous stirring/shaking.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. Once uptake ceases (usually 4-12 hours), the reaction is complete.

  • Work-up: Carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with the reaction solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the final product, which is often pure enough for subsequent use or can be further purified if necessary.

ParameterCondition (Sonogashira)Condition (Hydrogenation)
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)10% Pd/C (5-10 wt%)
Reagent Methyl Propiolate (1.2 eq)H₂ gas (1-4 atm)
Base/Solvent Et₃N / THFMethanol or Ethyl Acetate
Temperature Room TemperatureRoom Temperature

Conclusion

The synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate can be achieved effectively through modern synthetic methodologies. The Mizoroki-Heck reaction provides the most atom-economical and direct route, leveraging the coupling of a key 2-amino-3-bromo-5-fluoropyridine intermediate with methyl acrylate . As a robust alternative, a two-step sequence involving a Sonogashira coupling with methyl propiolate followed by catalytic hydrogenation offers excellent control and high yields. The choice between these routes will depend on substrate availability, equipment, and specific project requirements. Both pathways are grounded in well-established, reliable palladium-catalyzed chemistry, making them highly suitable for implementation in a drug discovery or process development setting.

References

  • Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Reaxys. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]

  • Autechaux, S. (n.d.). Discover 3-Amino-2-bromo-5-fluoropyridine: Your Key Pharmaceutical Intermediate. Retrieved January 19, 2026, from [Link]

  • Wang, J., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 19, 2026, from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Li, Y., et al. (2010). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • de Vries, J. G. (2007). Palladium-Catalysed Coupling Reactions. University of Groningen Research Portal. [Link]

  • Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • Kostas, I., & Steele, B. R. (2016). Heck reaction of aryl bromides with methyl acrylate catalysed by complex 2c. ResearchGate. [Link]

  • ResearchGate. (2018). Heck coupling reaction of aryl bromide with methyl acrylate. [Link]

  • Ros, E., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]

  • Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • MDPI. (2022). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. [Link]

  • PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. [Link]

  • National Institutes of Health. (2018). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. PMC. [Link]

  • van der Heiden, S., et al. (2008). Ligand-free palladium catalysed Heck reaction of methyl 2-acetamido acrylate and aryl bromides as key step in the synthesis of enantiopure substituted phenylalanines. ResearchGate. [Link]

  • Guillaumet, G., et al. (2004). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, a substituted aminopyridine derivative of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, presents predicted properties based on computational models, and outlines robust experimental protocols for its full characterization. This approach provides a foundational understanding for researchers handling this compound and a practical framework for its empirical analysis.

Introduction and Molecular Overview

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate belongs to the class of aminopyridines, a scaffold of significant interest in pharmaceutical development due to its diverse biological activities. The presence of a fluorine atom can significantly modulate the compound's metabolic stability, lipophilicity, and binding interactions with biological targets. The propanoate side chain introduces a degree of flexibility and potential for further chemical modification.

A thorough understanding of the physicochemical properties of this molecule is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and pharmacokinetic profiling.

Molecular Structure and Identifiers
Identifier Value Source
IUPAC Name Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate-
CAS Number 1228665-99-3[1][2]
Molecular Formula C₉H₁₁FN₂O₂[1]
Molecular Weight 198.19 g/mol [1]
Canonical SMILES COC(=O)CCc1cc(F)cnc1N-

Physicochemical Properties: A Blend of Known and Predicted Data

Property Value Data Type Source Significance in Drug Development
Physical State SolidExperimental-Impacts handling, storage, and formulation development.
Melting Point Not available--A key indicator of purity and aids in characterization.
Boiling Point Not available--Relevant for purification by distillation, though less so for non-volatile solids.
Solubility Not available--Crucial for designing in vitro assays, formulation, and understanding bioavailability.
pKa Not available--Influences ionization state at physiological pH, affecting solubility, permeability, and target binding.
LogP (Octanol-Water Partition Coefficient) Not available (Predicted XLogP3: ~1.3)Predicted[3]A measure of lipophilicity, which is critical for predicting membrane permeability and absorption.
Topological Polar Surface Area (TPSA) 52.3 ŲPredicted[3]Correlates with hydrogen bonding potential and is a key predictor of cell permeability.

Note: Predicted values are generated using computational algorithms and should be confirmed by experimental methods.

Proposed Synthesis and Reaction Pathway

While a specific synthesis for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is not detailed in the available literature, a plausible synthetic route can be devised based on established methodologies for related aminopyridine derivatives. A potential approach involves a cross-coupling reaction.

Synthesis_Pathway reagent1 2-Amino-3-bromo-5-fluoropyridine reaction Heck Coupling (Pd catalyst, base) reagent1->reaction reagent2 Methyl acrylate reagent2->reaction product Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate reaction->product

Caption: Proposed Heck coupling reaction for the synthesis of the target compound.

This synthetic approach is predicated on the well-established Heck coupling reaction, a reliable method for forming carbon-carbon bonds. The choice of palladium catalyst, ligand, base, and solvent would require empirical optimization to achieve a satisfactory yield.

Experimental Protocols for Full Characterization

To move beyond predicted values and establish a definitive physicochemical profile, a series of standard analytical experiments are required. The following protocols are presented as a guide for researchers.

Spectroscopic Analysis Workflow

The structural confirmation of a newly synthesized batch of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate would follow a standard spectroscopic workflow.

Spectroscopic_Workflow start Synthesized Compound ftir FTIR Spectroscopy start->ftir Functional Group Analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ftir->nmr ms Mass Spectrometry (e.g., ESI-MS) nmr->ms end Structural Confirmation ms->end Molecular Weight Verification

Caption: A typical workflow for the spectroscopic characterization of the title compound.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the propanoate chain, and the methyl ester protons. The chemical shifts and coupling constants will be indicative of their electronic environments and neighboring protons.

  • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

  • ¹⁹F NMR: The fluorine NMR will show a signal corresponding to the fluorine atom on the pyridine ring, providing information about its chemical environment.

4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be used to identify key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amino group, C=O stretching for the ester, and C-F stretching for the fluoro group.

4.1.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (such as ESI-TOF) will be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also provide further structural information.

Chromatographic and Physical Property Determination

Physical_Property_Workflow start Purified Compound hplc HPLC Analysis start->hplc Purity Assessment mp Melting Point Determination hplc->mp sol Solubility Assay mp->sol logp LogP Measurement (e.g., Shake-flask method) sol->logp end Complete Physicochemical Profile logp->end

Caption: Experimental workflow for determining key physical and chromatographic properties.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound. A reverse-phase method with a C18 column and a mobile phase gradient of water and acetonitrile (both likely containing a small amount of an acid like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

4.2.2. Melting Point Determination

The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

4.2.3. Solubility Determination

Solubility should be assessed in a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 2, 7.4, and 9) and organic solvents commonly used in drug development (e.g., ethanol, DMSO, PEG400).

4.2.4. LogP Determination

The octanol-water partition coefficient (LogP) can be experimentally determined using the shake-flask method followed by quantification of the compound in each phase by HPLC or UV-Vis spectroscopy.

Stability and Reactivity

While specific stability data is unavailable, compounds of this class are generally stable under standard laboratory conditions. However, the amino group presents a potential site for oxidation, and the ester is susceptible to hydrolysis under strongly acidic or basic conditions. Long-term storage should be in a cool, dry, and dark environment.

Potential reactivity to consider in experimental design includes:

  • N-Alkylation or N-Acylation: The primary amino group is nucleophilic and can react with electrophiles.

  • Ester Hydrolysis: As mentioned, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Aromatic Substitution: The pyridine ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of these reactions.

Conclusion

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a compound with potential utility in medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties. While a complete experimental characterization is yet to be published, the proposed synthetic route and analytical protocols offer a clear path forward for researchers to fully elucidate the properties of this molecule. Such empirical data is critical for unlocking its full potential in the development of new therapeutics.

References

While no direct publications on the physicochemical characteristics of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate were identified, the following links provide information on the compound's availability and data for structurally related molecules.

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate - Aladdin Scientific. [Link]

  • Methyl 3-(methylamino)propanoate - PubChem. [Link]

  • Methyl 3-(3-aminophenyl)propanoate - PubChem. [Link]

  • Methyl 3-(2-aminophenyl)propionate - PubChem. [Link]

  • Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate - PubChem. [Link]

  • Propyl 3-[methyl(prop-2-enoyl)amino]propanoate - PubChem. [Link]

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed. [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives - ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. [Link]

  • Synthesis and Characterization of m-Amino Pyridine Derivatives - Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]

  • (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - ResearchGate. [Link]

  • 2-[[(1R,3S)-5-[[[5-cyano-2-[[2-(trifluoromethoxy)phenyl]methylamino]pyrimidin-4-yl]amino]methyl]-2-adamantyl]amino]acetamide - PubChem. [Link]

  • Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- - PubChem. [Link]

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate - International Laboratory USA. [Link]

Sources

Unlocking the Therapeutic Potential of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Fluorinated Aminopyridines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic characteristics of fluorine can enhance metabolic stability, improve target binding affinity, and increase lipophilicity, thereby facilitating cell membrane penetration.[1][2] The 2-aminopyridine moiety, a well-established pharmacophore, is a structural alert for a diverse range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6]

This technical guide focuses on Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate , a novel compound that synergistically combines these key structural features. While direct biological data for this specific molecule is not yet publicly available, its constituent components strongly suggest a high potential for therapeutic relevance. This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the biological activity of this promising compound. We will delve into hypothesized mechanisms of action, detailed experimental protocols for in vitro and in vivo validation, and the scientific rationale underpinning each step of the proposed preclinical evaluation.

Molecular Profile and Hypothesized Biological Activity

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a small molecule with the chemical formula C₉H₁₁FN₂O₂.[7] Its structure is characterized by three key functional domains:

  • A 5-fluoropyridine ring: The presence of a fluorine atom is anticipated to enhance the molecule's metabolic stability and binding affinity to biological targets.[1] Fluoropyridine-based compounds have been successfully developed as inhibitors of various enzymes, including the factor VIIa/TF complex involved in blood coagulation.[8]

  • A 2-aminopyridine core: This scaffold is a common feature in a wide array of biologically active compounds.[9] Derivatives of 2-aminopyridine have demonstrated significant potential as antibacterial agents and as inhibitors of kinases, such as PI3Kδ, which are implicated in hematological cancers.[4][6]

  • A methyl propanoate side chain: This ester group may influence the molecule's solubility and cell permeability. It also presents the possibility of acting as a prodrug, where the ester is hydrolyzed in vivo to release the active carboxylic acid.[10][11]

Based on these structural motifs, we can hypothesize several potential biological activities for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, primarily focusing on anticancer and antibacterial applications.

Anticancer Potential: Targeting Kinase Signaling Pathways

The 2-aminopyridine scaffold is a known hinge-binding motif for many protein kinases. Overexpression or mutation of kinases is a hallmark of many cancers. Therefore, it is plausible that Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate could act as a kinase inhibitor. For instance, its structural similarity to known PI3Kδ inhibitors suggests a potential role in hematological malignancies.[6]

Antibacterial Potential: Disrupting Essential Bacterial Processes

The 2-aminopyridine core has been identified in compounds with potent antibacterial activity.[4][5] The mechanism of action could involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell wall or membrane.

A Roadmap for Preclinical Evaluation: From In Vitro Screening to In Vivo Validation

To systematically investigate the hypothesized biological activities, a multi-tiered experimental approach is recommended. This section outlines a comprehensive preclinical evaluation workflow, starting with broad in vitro screening and progressing to more focused mechanistic studies and in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Initial Cytotoxicity Screening (e.g., MTT Assay) C Kinase Inhibition Assays A->C If cytotoxic B Antibacterial Screening (e.g., MIC Assay) F Bacterial Target Identification B->F If antibacterial D Cell Cycle Analysis C->D E Apoptosis Assays (e.g., Annexin V) D->E G Xenograft Models for Anticancer Efficacy E->G H Infection Models for Antibacterial Efficacy F->H I Pharmacokinetic & Toxicological Studies G->I H->I

Figure 1: A tiered approach for the preclinical evaluation of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Phase 1: Initial In Vitro Screening

The primary objective of this phase is to determine if Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate exhibits any general cytotoxic or antibacterial activity.

2.1.1. Protocol: In Vitro Cytotoxicity Screening using MTT Assay

This assay assesses the metabolic activity of cells and is a common method for measuring cytotoxicity.[10]

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (e.g., 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Description
Cell Lines A panel of representative cancer cell lines (e.g., lung, breast, colon)
Compound Concentrations 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM
Incubation Time 48 and 72 hours
Readout Absorbance at 570 nm
Primary Endpoint IC₅₀ (Half-maximal inhibitory concentration)

2.1.2. Protocol: Antibacterial Screening using Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Compound Dilution: Perform serial dilutions of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

Parameter Description
Bacterial Strains Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli)
Compound Concentrations Two-fold serial dilutions (e.g., from 128 µg/mL to 0.25 µg/mL)
Incubation Time 18-24 hours
Readout Visual inspection for bacterial growth
Primary Endpoint MIC (Minimum Inhibitory Concentration)
Phase 2: Mechanistic Elucidation

If promising activity is observed in Phase 1, the next step is to investigate the underlying mechanism of action.

G cluster_0 Anticancer Mechanistic Workflow A Active in Cytotoxicity Screen B Kinase Panel Screening A->B D Cell Cycle Analysis (Flow Cytometry) A->D C Western Blot for Pathway Modulation B->C Identify Target Kinase(s) E Apoptosis Induction (Annexin V Staining) D->E Observe G2/M Arrest

Figure 2: Workflow for elucidating the anticancer mechanism of action.

2.2.1. Protocol: Kinase Inhibition Assays

To explore the hypothesis of kinase inhibition, a broad kinase panel screening followed by specific enzymatic assays is recommended.

Methodology:

  • Kinase Panel Screening: Screen Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).

  • IC₅₀ Determination: For any "hit" kinases, perform dose-response assays to determine the IC₅₀ value.

  • Mechanism of Inhibition Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

2.2.2. Protocol: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.

  • Cell Fixation: Harvest and fix the cells in ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Phase 3: In Vivo Validation

Promising in vitro results must be validated in a living organism to assess efficacy, pharmacokinetics, and toxicity.[13][14]

2.3.1. Protocol: Xenograft Models for Anticancer Efficacy

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used to evaluate the in vivo efficacy of anticancer agents.[13][15]

Methodology:

  • Tumor Implantation: Implant human cancer cells or patient-derived tumor fragments subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Parameter Description
Animal Model Immunocompromised mice (e.g., nude or SCID)
Tumor Model Cell line-derived xenograft (CDX) or Patient-derived xenograft (PDX)
Treatment Regimen Daily or intermittent dosing for a specified period
Readout Tumor volume, body weight
Primary Endpoint Tumor growth inhibition

Conclusion and Future Directions

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate represents a compelling starting point for a drug discovery program. Its structural features suggest a high probability of possessing valuable biological activities, particularly in the realms of oncology and infectious diseases. The systematic preclinical evaluation pipeline detailed in this guide provides a robust framework for elucidating its therapeutic potential.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. Furthermore, a comprehensive investigation of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a clinical candidate. The journey from a promising molecule to a life-saving therapeutic is long and challenging, but with a rigorous and scientifically sound approach, the potential of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate can be fully realized.

References

  • The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025-10-16). Vertex AI Search.
  • Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
  • In Vivo Models | Biocompare. (2025-12-15). Biocompare.
  • A novel and rapid in vivo system for testing therapeutics on human leukemias - PubMed. PubMed.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022-07-04).
  • (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - ResearchGate.
  • In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments.
  • The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. (2006-02-15). PubMed.
  • In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer | EMBO Molecular Medicine. (2021-12-20). EMBO Molecular Medicine.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central.
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed. (2023-02-15). PubMed.
  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine - AACR Journals.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI. MDPI.
  • Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI. (2022-07-29). MDPI.
  • Some bioactive molecules containing the 2-aminopyridine. - ResearchGate.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
  • methyl 3-(methylamino)propanoate synthesis - ChemicalBook. ChemicalBook.
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (2025-08-07).
  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC - NIH.
  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - NIH.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022-01-20). Biopolymers and Cell.
  • Methyl 3-amino-2-methylpropanoate|C5H11NO2|CAS 14678-48-9 - Benchchem. Benchchem.
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. (2022-03-11). MDPI.
  • (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists - ResearchGate. (2025-08-06).
  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, 95% Purity, C9H11FN2O2, 100 mg. AK Scientific, Inc.
  • A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity - NIH.
  • Propanoic acid, 3-amino-2-methyl-, methyl ester, (R) - PubChem. PubChem.
  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC - NIH.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The 2-amino-5-fluoropyridine motif, in particular, serves as a bioisosteric replacement for aniline and other phenyl derivatives, offering a valuable tool for medicinal chemists to navigate complex structure-activity relationships (SAR) and address developability challenges.[1][4][5] Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a versatile building block that combines the advantageous properties of the 2-amino-5-fluoropyridine core with a reactive propanoate side chain, making it a valuable precursor for a diverse range of more complex therapeutic agents.

This comprehensive guide provides detailed protocols for the synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate and its subsequent application in medicinal chemistry workflows, including amide bond formation and the synthesis of saturated piperidine derivatives.

Part 1: Synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

The synthesis of the title compound can be achieved through a multi-step sequence starting from the readily available 2-aminopyridine. The key steps involve the introduction of the fluorine atom via a Schiemann reaction, followed by the installation of the propanoate side chain.

1.1: Synthesis of the Precursor: 2-Amino-5-fluoropyridine

A robust synthesis of 2-amino-5-fluoropyridine has been reported, involving the nitration of N-acetyl-2-aminopyridine, followed by reduction, diazotization, and a Schiemann reaction.[6][7]

Workflow for the Synthesis of 2-Amino-5-fluoropyridine:

A 2-Aminopyridine B N-Acetyl-2-aminopyridine A->B Acetic Anhydride C N-Acetyl-2-amino-5-nitropyridine B->C Nitrating Mixture D 2-Amino-5-nitropyridine C->D Hydrolysis E 2-Amino-5-fluoropyridine D->E Diazotization, Schiemann Reaction A Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate B 3-(2-Amino-5-fluoropyridin-3-yl)propanoic acid A->B LiOH, THF/H₂O C Amide Library B->C Amine (R-NH₂), Coupling Reagent (e.g., HATU, EDC)

Sources

Application Notes and Protocols: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's physicochemical and pharmacokinetic properties. The 2-amino-5-fluoropyridine moiety, in particular, is a privileged structure found in a range of biologically active molecules. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate emerges as a highly valuable, yet specialized, synthetic intermediate. Its unique trifunctional nature—a nucleophilic amino group, a fluorinated pyridine ring, and a reactive ester side chain—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and potential applications of this key intermediate, offering both theoretical insights and practical protocols for the research scientist.

Physicochemical Properties and Spectral Data

While specific experimental data for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is not widely published, its properties can be predicted based on its structural components. A summary of its key identifiers and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

PropertyValueSource/Method
Molecular Formula C₉H₁₁FN₂O₂Calculated
Molecular Weight 198.19 g/mol Calculated
MDL Number MFCD16628218Chemical Supplier Data
Predicted ¹H NMR See Predicted Spectrum BelowBased on analogous structures
Predicted ¹³C NMR See Predicted Spectrum BelowBased on analogous structures
Predicted Mass Spec m/z (M+H)⁺: 199.0883Calculated
Predicted IR (cm⁻¹) ~3400-3200 (N-H), ~1735 (C=O), ~1600 (C=C, C=N)Based on functional groups

Predicted NMR Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (d, J=2.8 Hz, 1H, H6-py), 7.20 (dd, J=8.8, 2.8 Hz, 1H, H4-py), 4.50 (s, 2H, -NH₂), 3.65 (s, 3H, -OCH₃), 2.90 (t, J=7.5 Hz, 2H, -CH₂-CO), 2.65 (t, J=7.5 Hz, 2H, Ar-CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 173.5 (C=O), 155.0 (d, J=250 Hz, C5-py), 153.8 (C2-py), 136.0 (d, J=25 Hz, C4-py), 125.0 (d, J=20 Hz, C6-py), 118.0 (d, J=5 Hz, C3-py), 51.8 (-OCH₃), 34.0 (-CH₂-CO), 28.0 (Ar-CH₂-).

Note: These are predicted values and will require experimental verification.

Synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: A Proposed Pathway

Conceptual Workflow

The proposed synthesis involves a one-step reaction, which is aza-Michael addition of 2-amino-5-fluoropyridine to methyl acrylate. The reaction is anticipated to be catalyzed by a strong acid. A patent for a similar, non-fluorinated compound, ethyl 3-(pyridin-2-ylamino)propanoate, utilizes trifluoromethanesulfonic acid as a catalyst[1]. This provides a strong basis for the proposed protocol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Aza-Michael Addition cluster_product Product 2-amino-5-fluoropyridine 2-Amino-5-fluoropyridine reaction_conditions Trifluoromethanesulfonic Acid (cat.) Anhydrous Ethanol 120-160°C, 16-20h 2-amino-5-fluoropyridine->reaction_conditions methyl_acrylate Methyl Acrylate methyl_acrylate->reaction_conditions target_molecule Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate reaction_conditions->target_molecule

Caption: Proposed synthetic workflow for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Amino-5-fluoropyridine (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Trifluoromethanesulfonic acid (0.1 eq)

  • Anhydrous ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-amino-5-fluoropyridine (1.0 eq) and anhydrous ethanol.

  • Under a nitrogen atmosphere, add methyl acrylate (1.5 eq) to the solution.

  • Carefully add trifluoromethanesulfonic acid (0.1 eq) dropwise to the reaction mixture. Caution: Trifluoromethanesulfonic acid is highly corrosive.

  • Heat the reaction mixture to reflux (approximately 120-160°C) and maintain for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous ethanol is crucial to prevent any unwanted side reactions, such as hydrolysis of the ester or reaction of the catalyst with water.

  • Inert Atmosphere: A nitrogen atmosphere prevents oxidation of the starting materials and intermediates.

  • Catalyst Choice: Trifluoromethanesulfonic acid is a strong Brønsted acid that can protonate the pyridine nitrogen, activating the ring towards nucleophilic attack, or protonate the acrylate, making it a better Michael acceptor.

  • Excess Acrylate: Using a slight excess of methyl acrylate helps to drive the reaction to completion.

  • Workup: The aqueous workup with sodium bicarbonate is essential to neutralize the strong acid catalyst, making the product stable for purification.

  • Purification: Column chromatography is necessary to separate the desired product from unreacted starting materials and any potential side products, such as the N-alkylated product.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a versatile intermediate for the synthesis of a variety of complex molecules, particularly those with therapeutic potential. The presence of multiple reactive sites allows for a diverse range of subsequent chemical transformations.

Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors.[2][3][4] The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The propanoate side chain can be further elaborated to introduce additional binding elements or to modulate solubility and pharmacokinetic properties.

Kinase_Inhibitor_Synthesis cluster_intermediate Intermediate cluster_transformations Chemical Transformations cluster_final_product Final Product target_molecule Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate amide_coupling Amide Coupling (with various amines) target_molecule->amide_coupling hydrolysis Ester Hydrolysis target_molecule->hydrolysis kinase_inhibitor Kinase Inhibitor Scaffold amide_coupling->kinase_inhibitor hydrolysis->kinase_inhibitor Followed by further functionalization

Caption: Potential synthetic routes to kinase inhibitors from the title intermediate.

Protocol Example: Amide Formation

  • To a solution of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate in a suitable aprotic solvent (e.g., DMF or DCM), add a primary or secondary amine of interest.

  • Add a peptide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purify by column chromatography to yield the corresponding amide.

Development of GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets.[5][6][7][8] The 2-aminopyridine motif can also be found in various GPCR modulators. The propanoate side chain of the title intermediate can be transformed into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) in the development of novel GPCR ligands.

Example Transformation: Reduction to an Alcohol

  • Dissolve Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cool the solution to 0°C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water and a base (e.g., NaOH solution).

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate to yield the corresponding primary alcohol, which can be further functionalized.

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical reactions. However, as the specific synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is not explicitly documented, the proposed protocol should be considered a starting point. It is imperative for the researcher to:

  • Monitor all reactions closely using appropriate analytical techniques (TLC, LC-MS).

  • Thoroughly characterize all intermediates and the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

  • Perform small-scale pilot reactions to optimize reaction conditions (temperature, reaction time, catalyst loading) before scaling up.

  • Adhere to all standard laboratory safety procedures , especially when handling strong acids and reactive reagents.

Conclusion

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate represents a synthetic intermediate with significant potential for the discovery of novel pharmaceuticals. While its synthesis requires careful execution and optimization, its versatile structure opens doors to a wide array of complex molecular targets. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this valuable building block in their drug discovery endeavors.

References

  • Synthesis of N-Substituted 3-Amino-2-pyridones. Org Lett.2022 , 24(33), 6133-6136. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2021 , 26(1), 123. [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library. Bioorg Med Chem.2014 , 22(3), 1163-70. [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chem Commun (Camb).2020 , 56(31), 4284-4287. [Link]

  • Synthesis of multisubstituted 2-aminopyrroles/pyridines via chemoselective Michael addition/intramolecular cyclization reaction. Org Biomol Chem.2016 , 14(14), 3626-36. [Link]

  • Palladium-catalyzed remote C-H functionalization of 2-aminopyrimidines. Chem Commun (Camb).2020 , 56(31), 4284-4287. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. 2022 , 27(5), 1569. [Link]

  • Palladium Catalyzed C-H Amination. EPFL. [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. J. Org. Chem.1997 , 62(16), 5413–5418. [Link]

  • Palladium‐Aminopyridine Catalyzed C−H Oxygenation: Probing the Nature of Metal Based Oxidant. Chemistry – A European Journal. 2021 , 27(117). [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Lett.2009 , 50(26), 3342–3344. [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. 2025 , 638(8027), 1046-1054. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Med Chem.2024 , 15(3), 947-966. [Link]

  • Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). J Med Chem.2015 , 58(16), 6653-64. [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. 2013 , 7, 63. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. J Med Chem.2019 , 62(1), 109-141. [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. 2025 , 638(8027), 1046-1054. [Link]

  • Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. OSTI.GOV. [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. 2025 , 638(8027), 1046-1054. [Link]

  • Kinases Home. RSC Publishing. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules. 2024 , 29(21), 5035. [Link]

  • Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. Eur J Med Chem.2005 , 40(11), 1179-87. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. 2021 , 26(23), 7381. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules. 2023 , 28(18), 6689. [Link]

  • Preparation method of 2-amino-3-fluoropyridine.
  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Synthetic method of 2-amino-3,5-dichloropyridine.
  • (S) -2- amino -3-(2,4,5- trifluorophenyl) menthyl propionate hydrochloride and its preparation method and application.

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, a key building block in medicinal chemistry and drug discovery. The protocols detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a reliable methodology for the preparation of this important intermediate.

Introduction and Significance

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a substituted aminopyridine derivative. The presence of the fluorinated aminopyridine scaffold is of significant interest in pharmaceutical research due to its prevalence in a wide range of biologically active molecules. The propanoate side chain offers a versatile handle for further chemical modifications, making this compound a valuable starting material for the synthesis of more complex drug candidates. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, binding affinity, and bioavailability.

Synthetic Strategy: A Palladium-Catalyzed Approach

The most direct and efficient synthetic route to Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is through a palladium-catalyzed Heck cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of an aryl halide with an alkene. In this case, the proposed synthesis involves the reaction of 2-amino-3-bromo-5-fluoropyridine with methyl acrylate.

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes with high efficiency and selectivity.[1] The catalytic cycle, broadly understood, involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

Heck_Reaction_Workflow cluster_synthesis Synthesis of Starting Material cluster_heck Heck Cross-Coupling Reaction cluster_purification Purification and Characterization SM_syn Synthesis of 2-amino-3-bromo-5-fluoropyridine Heck Heck Reaction with Methyl Acrylate SM_syn->Heck Precursor Purification Work-up and Purification Heck->Purification Crude Product Characterization Spectroscopic Characterization Purification->Characterization Pure Product

Caption: Synthetic workflow for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Experimental Protocols

Part 1: Synthesis of 2-amino-3-bromo-5-fluoropyridine (Starting Material)

The starting material, 2-amino-3-bromo-5-fluoropyridine, can be synthesized from 2-amino-5-fluoropyridine via bromination. While commercially available, this section provides a general procedure for its preparation in the laboratory.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-amino-5-fluoropyridine112.1110.0 g89.2 mmol
N-Bromosuccinimide (NBS)177.9816.7 g93.7 mmol
Acetonitrile (anhydrous)41.05200 mL-

Procedure:

  • To a stirred solution of 2-amino-5-fluoropyridine in anhydrous acetonitrile, add N-bromosuccinimide portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-bromo-5-fluoropyridine as a solid.

Part 2: Heck Cross-Coupling for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

This protocol is based on established Heck reaction conditions for similar substrates.[2][3] Optimization may be necessary to achieve the highest yields.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-amino-3-bromo-5-fluoropyridine191.005.00 g26.2 mmol
Methyl acrylate86.093.38 g (3.56 mL)39.3 mmol
Palladium(II) acetate (Pd(OAc)₂)224.500.117 g0.52 mmol (2 mol%)
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.319 g1.05 mmol (4 mol%)
Triethylamine (Et₃N)101.195.30 g (7.30 mL)52.4 mmol
N,N-Dimethylformamide (DMF, anhydrous)73.09100 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 2-amino-3-bromo-5-fluoropyridine, palladium(II) acetate, and tri(o-tolyl)phosphine under an inert atmosphere.

  • Add anhydrous DMF via syringe, followed by triethylamine and methyl acrylate.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (200 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (3 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Heck_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L₂) OA->PdII Coord Alkene Coordination PdII->Coord Alkene Pd_Alkene Ar-Pd(II)(Alkene)-X(L₂) Coord->Pd_Alkene Insert Migratory Insertion Pd_Alkene->Insert Pd_Alkyl R-Pd(II)-X(L₂) Insert->Pd_Alkyl Beta β-Hydride Elimination Pd_Alkyl->Beta Product_Pd Product-Pd(II)-H(L₂) Beta->Product_Pd RE Reductive Elimination Product_Pd->RE Product Released RE->Pd0 + HX

Sources

Application Note: High-Purity Isolation of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a highly functionalized heterocyclic compound, representing a critical structural motif in modern medicinal chemistry. Fluorinated aminopyridines are foundational building blocks for a range of therapeutic agents, valued for their ability to modulate pharmacokinetic and pharmacodynamic properties.[1] The presence of reactive amine, ester, and pyridine functionalities necessitates a robust and carefully designed purification strategy to eliminate structurally similar impurities, residual catalysts, and starting materials. Achieving greater than 99.5% purity is often a prerequisite for its use in subsequent Good Manufacturing Practice (GMP) synthesis steps in drug development.

This guide provides a comprehensive overview and detailed protocols for the multi-step purification of the title compound from a crude synthetic reaction mixture. We will address the inherent challenges associated with purifying basic aminopyridine compounds, such as peak tailing in chromatography and solvent selection for crystallization, providing field-tested solutions and the scientific rationale behind them.

Compound Profile & Anticipated Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities that may accompany it from a typical synthetic route (e.g., cross-coupling or condensation reactions).

PropertyValueSource
Molecular Formula C₉H₁₁FN₂O₂Calculated
Molecular Weight 198.19 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)N/A
pKa (Pyridine N) ~4-5 (Predicted, basic)General Pyridine Chemistry
Polarity ModerateInferred from structure

Common Process-Related Impurities:

  • Unreacted Starting Materials: e.g., 2-amino-5-fluoropyridine, methyl acrylate derivatives.

  • Side-Reaction Products: Isomers, products of ester hydrolysis (carboxylic acid), or N-alkylation byproducts.

  • Catalyst Residues: Residual palladium or copper if cross-coupling methods are used.[2]

  • Inorganic Salts: From reaction workup and quenching steps.

Overall Purification Strategy

The purification is designed as a sequential process to systematically remove different classes of impurities. An initial aqueous workup removes bulk inorganic and highly polar contaminants. The primary purification is achieved via silica gel chromatography, which is adept at separating structurally related organic molecules. Finally, recrystallization serves as a polishing step to remove trace impurities and afford a highly crystalline, stable final product.

G cluster_0 Purification Workflow Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Removes salts, water-soluble impurities Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Removes organic byproducts Recrystallization Recrystallization Column Chromatography->Recrystallization Final polishing, removes trace impurities Pure Crystalline Product (>99.5%) Pure Crystalline Product (>99.5%) Recrystallization->Pure Crystalline Product (>99.5%)

Caption: High-level workflow for the purification of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

Causality: The initial workup is designed to partition the target compound into an organic phase while removing inorganic salts and highly polar impurities. The pH of the aqueous phase is critical; it is adjusted to be mildly basic (~pH 8-9) to ensure the aminopyridine is in its neutral, free-base form, maximizing its solubility in organic solvents like ethyl acetate.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc), using approximately 10-20 mL per gram of crude material.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with: a. A saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any residual acidic components. b. Deionized water. c. A saturated aqueous solution of sodium chloride (brine). This reduces the solubility of organic material in the aqueous layer and helps break up emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be filtered off.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid, which is now ready for chromatographic purification.

Protocol 2: Flash Column Chromatography

Causality: Flash chromatography is the primary method for separating the target compound from closely related organic impurities. Aminopyridines are notorious for causing peak tailing on standard silica gel due to strong interactions between the basic nitrogen atoms and acidic residual silanol groups on the silica surface.[3] To counteract this, a small amount of a competing base, such as triethylamine (TEA), is added to the mobile phase. The TEA preferentially interacts with the active silanol sites, shielding them from the analyte and resulting in symmetrical peak shapes and improved separation.[4]

Method Development via TLC:

  • Solvent System Selection: Prepare several eluent systems of varying polarity, typically mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone).[4] A good starting point is 70:30 Hexane:EtOAc.

  • TLC Analysis: Spot a dilute solution of the crude material onto a silica gel TLC plate. Develop the plate in the chosen solvent systems.

  • Optimization: The ideal solvent system will show the product spot with a retention factor (Rf) of 0.25-0.35 . If the Rf is too low, increase the eluent polarity (more EtOAc). If too high, decrease it.

  • Additive Check: Prepare the optimized solvent system and another batch containing ~0.5-1% triethylamine. Run two TLC plates side-by-side. The plate developed with the TEA-containing eluent should show a spot with less streaking (tailing).

Step-by-Step Flash Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your mobile phase (e.g., Hexanes). Pack the column, ensuring no air bubbles are trapped. The amount of silica should be 50-100 times the weight of the crude sample.

  • Sample Loading: Adsorb the crude product from the workup onto a small amount of silica gel (~2-3x sample weight). After drying, carefully load this solid onto the top of the packed column. This "dry loading" technique generally provides superior resolution compared to liquid loading.

  • Elution: Begin elution with the determined mobile phase (e.g., 70:30 Hexane:EtOAc + 0.5% TEA). Maintain a constant flow rate using positive pressure.

  • Fraction Collection: Collect fractions of a consistent volume. Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified compound.

G cluster_1 Chromatography Logic start Crude Sample (Dry Loaded) column Silica Gel Stationary Phase Mobile Phase Flow (Hexane/EtOAc + TEA) start->column:f0 separation High Polarity Impurities (Remain at top) Product Band (Moves down column) Low Polarity Impurities (Elute first) column:f1->separation Elution fractions Collected Fractions separation:p1->fractions Collection

Caption: Separation principle in flash column chromatography for basic compounds.

Protocol 3: Recrystallization

Causality: This final step leverages differences in solubility to achieve high purity. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] Upon slow cooling, the target compound's molecules will selectively crystallize into a pure lattice, leaving trace impurities behind in the mother liquor. This method is highly effective for removing small amounts of contaminants that may have co-eluted during chromatography.

Solvent Screening:

  • Place a small amount of the purified compound (~10-20 mg) into several test tubes.

  • Add a small volume (~0.5 mL) of different solvents or solvent mixtures (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate/Hexane, Toluene).

  • Observe solubility at room temperature. A suitable solvent will not fully dissolve the compound.

  • Gently heat the tubes that show poor room-temperature solubility. If the compound dissolves completely upon heating, it is a good candidate.

  • Allow the promising candidates to cool slowly to room temperature and then in an ice bath. The solvent system that yields a high amount of crystalline precipitate is optimal.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the chromatographically purified compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Purity Assessment

The final product's purity should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A typical method for substituted pyridines might use a C18 column with a mobile phase of acetonitrile and water containing a modifier like phosphoric acid.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing in Chromatography Strong interaction of basic amine with acidic silica.Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent.[3][4]
Low Recovery from Column Compound is too polar and is stuck on the column.Increase the polarity of the mobile phase gradually (gradient elution). If necessary, switch to a more polar solvent like methanol.[4]
"Oiling Out" during Recrystallization The compound's melting point is lower than the boiling point of the solvent; impurities are present.Use a lower-boiling point solvent or a solvent mixture. Ensure the starting material is sufficiently pure from chromatography.
No Crystals Form Solution is not supersaturated; compound is too soluble.Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.

References

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • Google Patents. Preparation method of 2-amino-3-fluoropyridine. Available at: [2]

  • Google Patents. Preparation method of fluoropyridine compounds. Available at: [7]

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link][8]

  • National Institutes of Health (NIH). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link][9]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link][10]

  • Google Patents. Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Available at: [5]

  • ResearchGate. How to purify synthetic fluoroquinolones, using column chromatography? Available at: [Link][4]

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Available at: [Link][6]

Sources

Application Notes & Protocols for the Analysis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Foreword

In the landscape of modern drug discovery and development, the rigorous characterization of novel chemical entities is the bedrock upon which safety, efficacy, and quality are built. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, a substituted aminopyridine, represents a class of compounds with significant potential in medicinal chemistry, largely due to the versatile biological activity of the aminopyridine scaffold.[1] The introduction of a fluorine atom and a propanoate side chain modifies the molecule's electronic properties, lipophilicity, and metabolic stability, making a thorough analytical assessment imperative.

This document is not merely a collection of methods; it is a strategic guide designed for the research and development scientist. It moves beyond procedural steps to address the fundamental causality—the "why"—behind each analytical choice. Our objective is to provide a self-validating framework for analysis, ensuring that from initial identification to stability assessment, the data generated is robust, reliable, and compliant with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3] We will explore the synergistic use of chromatographic separation and spectroscopic elucidation to build a complete analytical profile of this promising molecule.

Compound Profile

  • IUPAC Name: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

  • Molecular Formula: C₉H₁₁FN₂O₂

  • Molecular Weight: 198.19 g/mol

  • Chemical Structure:

    
    
    
PropertyPredicted ValueRationale / Significance
pKa ~4.5 (Pyridine N), ~2.5 (Amine)Influences solubility and chromatographic retention; critical for selecting buffer pH in HPLC.
LogP ~1.2Indicates moderate lipophilicity, suitable for reversed-phase chromatography.
UV λmax ~250-290 nmThe aminopyridine chromophore allows for direct UV detection in HPLC analysis.
Solubility Soluble in Methanol, Acetonitrile, DMSOGuides the selection of appropriate solvents for sample and standard preparation.

PART A: SEPARATION SCIENCE & QUANTITATIVE ANALYSIS

The primary objective here is to develop a robust method for determining the purity of the active substance and quantifying it, often in the presence of impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Scientific Rationale: A reversed-phase HPLC (RP-HPLC) method is selected based on the compound's moderate polarity. The methodology is designed to be "stability-indicating," meaning it can resolve the main compound from potential process impurities and degradation products. The use of a phosphate buffer is critical to control the ionization state of the basic aminopyridine moiety, thereby ensuring consistent retention times and symmetrical peak shapes. UV detection is chosen for its sensitivity and specificity for the aromatic pyridine ring.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Bulk Substance Prep_Sample Accurately weigh and dissolve sample Sample->Prep_Sample Standard Reference Standard Prep_Standard Prepare stock and working standards Standard->Prep_Standard Diluent Prepare Diluent (ACN:Water 50:50) Diluent->Prep_Sample Diluent->Prep_Standard HPLC Inject into HPLC System Prep_Sample->HPLC Prep_Standard->HPLC Column C18 Column (e.g., 4.6x150mm, 5µm) HPLC->Column Mobile_Phase Gradient Elution (Buffer + ACN) Column->Mobile_Phase Detection UV Detector (260 nm) Mobile_Phase->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Purity (% Area) or Assay vs. Standard Integration->Calculation Report Generate Report Calculation->Report

Protocol 1: Stability-Indicating RP-HPLC Method

1. Equipment and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Analytical balance, volumetric flasks, pipettes.
  • HPLC-grade Acetonitrile (ACN), Methanol (MeOH).
  • Reagent-grade Potassium Dihydrogen Phosphate (KH₂PO₄) and ortho-Phosphoric Acid.
  • High-purity water (18.2 MΩ·cm).

2. Solution Preparation:

  • Mobile Phase A: Prepare a 20 mM KH₂PO₄ buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of water, adjust pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter.
  • Mobile Phase B: Acetonitrile (100%).
  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. (A higher concentration is used for impurity profiling).

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for this moderately polar analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Detection UV at 260 nmNear the absorbance maximum for the aminopyridine chromophore.
Gradient 0-20 min: 10-70% BEnsures elution of the main peak and any less polar impurities.
20-25 min: 70-90% BWashes the column of highly retained species.
25-26 min: 90-10% BReturns to initial conditions.
26-30 min: 10% BColumn equilibration.

4. Data Analysis:

  • Purity: For the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks detected.
  • Assay: Compare the peak area of the main peak in the sample solution to the peak area of the standard solution. Calculate the concentration based on the known standard concentration.
Method Validation according to ICH Q2(R1)

To ensure the developed HPLC method is suitable for its intended purpose, it must be validated.[3] The validation process demonstrates that the analytical procedure is specific, linear, accurate, precise, and robust.[2]

  • Specificity/Selectivity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies, where the analyte peak should be resolved from all degradation products and placebo components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five standard concentrations (e.g., 50% to 150% of the target assay concentration). Plot a curve of peak area versus concentration and calculate the correlation coefficient (r), which should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. This is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results.

    • Repeatability (Intra-assay): Analyze at least six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

PART B: IDENTIFICATION & STRUCTURAL ELUCIDATION

While chromatography quantifies the compound, spectroscopy provides definitive identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom.[5] The fluorine nucleus's large chemical shift range makes it highly sensitive to its surroundings.[6]

Protocol 2: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • For ¹³C, use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • For ¹⁹F, a simple one-pulse experiment is sufficient.

  • Expected Spectral Features:

    • ¹H NMR: Expect distinct signals for the two aromatic protons (split by each other and by ¹⁹F), the -NH₂ protons (broad singlet), the two aliphatic -CH₂- groups (likely triplets), and the ester methyl group (-OCH₃, a singlet).

    • ¹³C NMR: Signals for all 9 unique carbons. The carbon directly bonded to fluorine (C-F) will appear as a large doublet due to ¹JCF coupling.

    • ¹⁹F NMR: A single resonance, likely a triplet of doublets, due to coupling to the two adjacent aromatic protons.

Mass Spectrometry (MS)

Scientific Rationale: MS provides precise molecular weight information and fragmentation data that offers structural clues. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, minimizing in-source fragmentation and ensuring a strong molecular ion peak ([M+H]⁺).

Protocol 3: LC-MS Analysis

  • Interface HPLC with MS: Use the HPLC method described in Protocol 1, but divert the column eluent to the ESI-MS source. A lower buffer concentration (e.g., 5 mM Ammonium Formate) may be required for MS compatibility.

  • MS Parameters (Positive ESI Mode):

    • Ionization Mode: ESI+

    • Scan Range: m/z 50-500

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

  • Expected Data:

    • Full Scan: A prominent peak at m/z 199.09, corresponding to the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Fragmentation of the m/z 199 ion will likely show losses corresponding to the propanoate side chain (e.g., loss of -OCH₃ or -COOCH₃), providing further structural confirmation.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR is a rapid and simple technique used to identify the functional groups present in the molecule, serving as a fingerprint for the compound's identity.

Protocol 4: FTIR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks: [8]

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic C-H
2990-2850C-H StretchAliphatic C-H
~1735C=O StretchEster Carbonyl
1640-1550C=C, C=N StretchPyridine Ring
~1250C-F StretchAryl-Fluoride

PART C: STABILITY ASSESSMENT

Forced Degradation (Stress Testing)

Scientific Rationale: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to ensure the analytical method can separate the parent compound from any potential degradants.[9] The conditions used expose the molecule to stress beyond normal storage conditions, including acid, base, oxidation, heat, and light.[10]

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Workflow Acid Acidic (e.g., 0.1M HCl) Add_Stressor Add Stressor & Incubate Acid->Add_Stressor Base Basic (e.g., 0.1M NaOH) Base->Add_Stressor Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->Add_Stressor Thermal Thermal (e.g., 80°C, solid) Thermal->Add_Stressor Photo Photolytic (ICH Q1B light exposure) Photo->Add_Stressor Sample_Prep Prepare Sample (1 mg/mL) Sample_Prep->Add_Stressor Quench Quench Reaction (Neutralize) Add_Stressor->Quench Analyze Analyze by Stability- Indicating HPLC/LC-MS Quench->Analyze Evaluate Evaluate: - % Degradation - Mass Balance - Peak Purity Analyze->Evaluate

Protocol 5: Forced Degradation Procedure

  • Preparation: Prepare five separate solutions of the compound at ~1.0 mg/mL in the chosen diluent.

  • Acid Hydrolysis: To one sample, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To a second sample, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Ester hydrolysis is often rapid under basic conditions.

  • Oxidation: To a third sample, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store a fourth sample as a solid powder in an oven at 80°C for 7 days. Then, prepare a solution at 1.0 mg/mL.

  • Photostability: Expose a fifth solid sample to light conditions as specified in ICH Q1B. Then, prepare a solution at 1.0 mg/mL.

  • Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method (Protocol 1) and the LC-MS method (Protocol 3) to identify degradant masses.

  • Evaluation: Calculate the percentage of degradation. Assess the mass balance (sum of the parent peak area and all degradant peak areas should be close to the initial area of the parent). Use a PDA detector to check for peak purity of the stressed parent peak.

References

  • HPLC Methods for analysis of 2-Aminopyridine.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
  • What does a "Pyridine- FTIR analysis" can tell me?
  • (PDF) Degradation of Pyridines in the Environment.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analysis.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Identification of metabolites of dalfampridine (4-aminopyridine)
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Fluorine NMR. University of Wisconsin-Madison.

Sources

Application Note: Leveraging Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Strategically Designed Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (typically < 300 Da) that, despite binding with weak affinity, do so with high ligand efficiency.[3][4] These initial "hits" serve as anchors that can be rationally optimized into potent, drug-like leads.[4][5]

This application note provides a detailed guide to the use of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate , a fragment purposefully designed to maximize its utility in FBDD campaigns. We will dissect the strategic chemical features of this fragment, provide detailed protocols for its application in a typical screening and validation cascade, and outline pathways for its subsequent evolution into a lead compound.

Deconstructing the Fragment: An Analysis of Key Structural Features

The utility of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate stems from the synergistic combination of its three core components:

  • The 2-Aminopyridine Scaffold: This privileged heterocyclic motif is frequently found in potent, selective inhibitors, particularly of protein kinases.[6][7] The nitrogen atoms and the exocyclic amine provide a geometrically ideal arrangement of hydrogen bond donors and acceptors, enabling it to form robust, bidentate hydrogen bonds with key residues in enzyme active sites, such as the "hinge" region of kinases.[8]

  • The 5-Fluoro Substituent: The incorporation of a fluorine atom is a deliberate medicinal chemistry strategy.[9] Fluorine is the most electronegative element, and its inclusion can profoundly influence a molecule's properties.[10][11] It can enhance binding affinity through favorable electrostatic or dipole interactions, block sites of metabolic oxidation to improve pharmacokinetic properties, and modulate the basicity (pKa) of the nearby pyridine nitrogen, which can fine-tune its interactions and improve membrane permeability.[12][13]

  • The 3-Propanoate "Vector": The methyl propanoate side chain provides a chemically tractable and sterically accessible vector for optimization. This "growth vector" is critical for the fragment evolution phase.[14] The ester can be readily hydrolyzed to a carboxylic acid to explore ionic interactions or serve as a handle for amide coupling, allowing for the systematic exploration of adjacent binding pockets to rapidly build affinity and selectivity.[15]

Physicochemical Properties and "Rule of Three" Compliance

For a compound to be an effective starting point in an FBDD campaign, it should possess favorable physicochemical properties, often summarized by the "Rule of Three".[16] Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is designed to be fully compliant, ensuring good aqueous solubility and a high probability of forming high-quality, efficient interactions with a protein target.

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 200.19 g/mol ≤ 300 DaYes
cLogP 1.1≤ 3Yes
Hydrogen Bond Donors (HBD) 1 (amine)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 3 (pyridine N, carbonyl O, ester O)≤ 3Yes
Rotatable Bonds 4≤ 3No*
Polar Surface Area (PSA) 71.5 ŲN/AFavorable
Note: While the number of rotatable bonds slightly exceeds the guideline, the flexibility of the propanoate chain is a deliberate design feature to allow effective probing of the solvent-exposed region for vector-based growth.

The FBDD Screening and Validation Workflow

A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to reliably identify and validate true fragment hits, followed by structural elucidation to guide medicinal chemistry efforts. The following diagram outlines a robust workflow for utilizing our target fragment.[17]

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Optimization Prep Fragment QC (Solubility, Purity) SPR Primary Screen: Surface Plasmon Resonance (SPR) Prep->SPR High-Conc. Screen NMR Orthogonal Screen: NMR Spectroscopy (e.g., STD) SPR->NMR Preliminary Hits ITC Affinity & Thermodynamics: Isothermal Titration Calorimetry (ITC) NMR->ITC Validated Hits XRay Structural Biology: X-ray Co-crystallography ITC->XRay Confirmed Binders Evolve Fragment Evolution (Growing, Linking) XRay->Evolve 3D Binding Pose Lead Lead Compound Evolve->Lead

Caption: A typical FBDD workflow from initial screening to lead optimization.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key stages of an FBDD campaign using Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Fragment Preparation and Quality Control

Causality: Ensuring fragment purity and solubility is paramount to prevent false positives and ensure accurate concentration determination. Aggregated or impure compounds can lead to non-specific binding artifacts.

  • Stock Solution Preparation:

    • Accurately weigh ~5 mg of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly and visually inspect for complete dissolution.

  • Purity Analysis (LC-MS):

    • Dilute a small aliquot of the stock solution.

    • Analyze via liquid chromatography-mass spectrometry (LC-MS) to confirm identity (correct mass) and purity (ideally >95%).

  • Aqueous Solubility Assessment (Nephelometry):

    • Prepare a dilution series of the fragment in the final assay buffer.

    • Measure light scattering using a nephelometer to determine the concentration at which the fragment begins to aggregate or precipitate. This defines the maximum screening concentration.

Protocol A: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique ideal for detecting the weak, rapid binding kinetics typical of fragments.[18][19] It provides real-time data on association and dissociation, offering a rich primary dataset.[20][21]

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a density of 8,000-12,000 Response Units (RU).

    • Prepare a reference flow cell by performing the same amine coupling chemistry without protein to enable reference subtraction.

  • System Preparation:

    • Prime the system with a suitable running buffer (e.g., PBS, pH 7.4, 0.05% Tween-20, 2% DMSO). The DMSO concentration must be precisely matched in the fragment samples to avoid bulk refractive index shifts.[20]

  • Screening:

    • Prepare a plate containing Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate at a single high concentration (e.g., 200 µM) in running buffer. Include buffer-only (blank) injections.

    • Inject the fragment solution over the target and reference flow cells for a short contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

  • Data Analysis:

    • Double-reference subtract the data (reference flow cell and buffer blank).

    • A positive "hit" is identified by a concentration-dependent binding response on the target surface that is significantly above the noise level.

Protocol B: Orthogonal Validation by NMR Spectroscopy

Causality: NMR methods, particularly ligand-observed experiments like Saturation Transfer Difference (STD), are excellent for validating hits from surface-based techniques like SPR.[22][23] As a solution-based method, it is less prone to artifacts from protein immobilization and can confirm binding in a more physiological context.[24][25]

  • Sample Preparation:

    • Prepare two NMR tubes with the target protein (~10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • To one tube, add Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate to a final concentration of ~500 µM. The other tube serves as a control.

  • STD-NMR Experiment:

    • Acquire a 1D proton NMR spectrum to confirm the presence of fragment signals.

    • Perform the STD experiment by selectively saturating protein resonances far from any ligand signals (on-resonance) and in a region with no protein or ligand signals (off-resonance).

  • Data Interpretation:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the fragment's protons confirms that the fragment binds to the protein, as saturation is transferred from the protein to the bound ligand.

Protocol C: Structural Elucidation by X-ray Co-crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the definitive goal of the hit validation phase.[26][27] It provides unambiguous proof of binding and reveals the precise binding mode, orientation, and key interactions, which are essential for guiding structure-based drug design.[28][29]

  • Crystal Preparation:

    • Generate apo-crystals of the target protein using a suitable crystallization condition (e.g., via sitting-drop or hanging-drop vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant-compatible mother liquor.

    • Transfer the apo-crystals into the soaking solution and incubate for a defined period (e.g., 2-24 hours).

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[26]

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

  • Structure Analysis:

    • Carefully analyze the resulting electron density map for evidence of the bound fragment. The 2-aminopyridine ring and the fluorine atom often provide clear and unambiguous density.

    • Refine the model to confirm the binding pose and map the hydrogen bonds and other interactions between the fragment and the protein.

Fragment Evolution: From Hit to Lead

With a validated hit and a high-resolution structure in hand, the next phase is to rationally evolve the fragment into a more potent lead compound. The structure of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is ideally suited for the most common and successful evolution strategy: fragment growing.[15]

Strategy: Fragment Growing

Causality: This strategy involves extending the fragment from a defined vector to engage with adjacent pockets or surfaces of the protein, thereby forming additional favorable interactions and increasing affinity.[14][30] The 3-propanoate side chain is the pre-defined growth vector.

The diagram below illustrates the logic of growing the fragment by modifying its propanoate tail to explore a hypothetical hydrophobic pocket (S1) and a region with a hydrogen bond acceptor (S2).

Fragment_Growing cluster_0 Structural Insight cluster_1 Medicinal Chemistry Design cluster_2 Targeted Analogs struct X-ray structure reveals: - 2-aminopyridine in hinge - Propanoate vector points to S1/S2 pockets start Methyl 3-(2-amino-5- fluoropyridin-3-yl)propanoate hydrolysis Hydrolyze ester to carboxylic acid start->hydrolysis amide_coupling Amide Coupling hydrolysis->amide_coupling analog1 Analog 1: Add benzyl group (Targets S1 Pocket) amide_coupling->analog1 w/ benzylamine analog2 Analog 2: Add morpholine (Targets S2 Pocket) amide_coupling->analog2 w/ morpholine

Caption: Workflow for fragment growing using the propanoate vector.

Conclusion

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate represents a high-quality, rationally designed chemical tool for fragment-based drug discovery. Its constituent parts—a proven protein-binding scaffold, a strategic fluorine substituent, and a poised chemical vector for optimization—make it an exemplary starting point for FBDD campaigns. By employing a robust biophysical screening cascade involving SPR and NMR for hit identification, followed by definitive structural elucidation via X-ray crystallography, researchers can effectively leverage this fragment to initiate structure-guided design programs against a wide range of biological targets.

References

  • Li, Q., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • Drug Discovery Resources. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Discovery Resources. Available at: [Link]

  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Drug Discovery Technologies. Available at: [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available at: [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Available at: [Link]

  • Gillis, E. P., et al. (2009). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

  • Zeder-Lutz, G., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Analytical Biochemistry. Available at: [Link]

  • Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics. Available at: [Link]

  • Chany, A. C., et al. (2011). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. Available at: [Link]

  • Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. Available at: [Link]

  • Lindgren, M. T., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Available at: [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. Available at: [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. Available at: [Link]

  • Taylor & Francis Online. (2020). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • de Souza, G. A., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio. Available at: [Link]

  • Kumar, A., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Available at: [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry. Available at: [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • OBN. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN. Available at: [Link]

  • Congreve, M., et al. (2003). Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase. Journal of Medicinal Chemistry. Available at: [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2024). The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. Available at: [Link]

  • van den Bedem, H. (2022). Approaches to Fragment-Based Drug Design. HU University of Applied Sciences Utrecht. Available at: [Link]

  • Bedwell, E., et al. (2022). Development of potent inhibitors by fragment-linking strategies. Chemical Biology & Drug Design. Available at: [Link]

  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • ResearchGate. (2008). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. Available at: [Link]

  • de Jesus, A. J. L., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]

  • WuXi Discovery Services. (2022). Introduction into Fragment Based Drug Discovery. YouTube. Available at: [Link]

  • Aladdin Scientific. (n.d.). Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. Aladdin Scientific. Available at: [Link]

  • Murray, C. W., et al. (2010). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-methylpropanoate. PubChem Compound Database. Available at: [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(methylamino)propanoate. PubChem Compound Database. Available at: [Link]

  • Foloppe, N., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Notes and Protocols for Amide Coupling with Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Amide Bond Formation with 2-Aminopyridine Derivatives

The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development. Among the vast array of building blocks, functionalized aminopyridines are privileged scaffolds due to their prevalence in biologically active molecules. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate presents a unique set of challenges for amide bond formation. The nucleophilicity of the 2-amino group is significantly diminished by the electron-withdrawing effects of the pyridine nitrogen and the fluorine atom at the 5-position. This electronic deficiency can render standard amide coupling protocols sluggish and low-yielding.[1][2][3][4] Furthermore, potential steric hindrance from the propanoate side chain and the incoming carboxylic acid must be carefully considered.[5][6][7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform amide coupling reactions with this challenging substrate. We will explore a range of modern coupling reagents and provide detailed, field-proven protocols. The underlying principles of each method will be discussed to empower the user to troubleshoot and optimize their reactions effectively.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate in amide coupling is primarily governed by two factors:

  • Reduced Nucleophilicity: The lone pair of electrons on the 2-amino group is delocalized into the electron-deficient pyridine ring. This effect is further intensified by the strongly electronegative fluorine atom, making the amine a relatively poor nucleophile.[1] Consequently, powerful activating agents are often required to drive the reaction to completion.

  • Steric Hindrance: While not exceptionally bulky, the methyl propanoate group at the 3-position can create a sterically congested environment around the 2-amino group.[5][7] The choice of coupling reagent and reaction conditions should aim to minimize steric clashes between the activated carboxylic acid and the amine.

A general workflow for the amide coupling process is depicted below:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Carboxylic Acid (R-COOH) Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Coupling Reagent Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF, DCM) Activation Carboxylic Acid Activation (Formation of Active Ester) Reagents->Activation Mix & Stir Coupling Nucleophilic Attack by Amine Activation->Coupling Add Amine Product Amide Product Formation Coupling->Product Quench Reaction Quenching (e.g., with water or aq. NH4Cl) Product->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Chromatography (e.g., Flash Column) Extraction->Purification Analysis Characterization (NMR, LC-MS, etc.) Purification->Analysis

Caption: General experimental workflow for amide coupling.

Recommended Coupling Protocols

Given the electron-deficient nature of the amine, uronium/aminium salt-based coupling reagents are highly recommended due to their high reactivity and ability to suppress side reactions.[10][11][12] Carbodiimide-based methods can also be effective, particularly with the inclusion of activating additives.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging substrates.[13][14][15] The formation of a highly reactive OAt-active ester accelerates the coupling and minimizes racemization if chiral carboxylic acids are used.[15]

Mechanism Insight: The reaction proceeds through the formation of an OAt-active ester, which is then attacked by the amine. The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded transition state.[13]

HATU_Mechanism RCOOH R-COOH RCOO_minus R-COO- RCOOH->RCOO_minus Deprotonation Base Base (DIPEA) Base->RCOOH HATU HATU TMU Tetramethylurea HATU->TMU Active_Ester OAt-Active Ester HATU->Active_Ester Amine Ar-NH2 Amide R-CO-NH-Ar Amine->Amide HOAt_anion HOAt anion RCOO_minus->Active_Ester Attacks HATU Active_Ester->Amide Nucleophilic Attack Active_Ester->HOAt_anion

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Protocol:

  • To a solution of the carboxylic acid (1.0 - 1.2 equivalents) in anhydrous DMF or DCM (0.1-0.2 M) under an inert atmosphere (N₂ or Ar), add HATU (1.0 - 1.5 equivalents).[5]

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents).[14]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add a solution of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (1.0 equivalent) in the same anhydrous solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to the reduced nucleophilicity of the amine, the reaction may require several hours to overnight for completion.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: COMU-Mediated Amide Coupling

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers high reactivity, often comparable or superior to HATU.[12][17][18] A key advantage of COMU is that its byproducts are water-soluble, simplifying purification.[17][18] It is also considered a safer alternative to benzotriazole-based reagents.[17]

Detailed Protocol:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (1.0 equivalent) in anhydrous DMF (0.1-0.2 M).

  • Add DIPEA (2.0 equivalents).

  • Add COMU (1.1 equivalents) to the mixture. The reaction can often be monitored by a color change.[18][19]

  • Stir the reaction at room temperature for 1-4 hours, or until completion as indicated by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and water-soluble byproducts.

  • Perform subsequent acidic and basic washes as described in the HATU protocol.

  • Dry, concentrate, and purify the product via column chromatography.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[20][21][22] While generally less reactive than uronium salts, this method can be effective, especially if reaction times are extended or mild heating is applied. The use of HOBt is crucial for forming a more reactive intermediate and suppressing side reactions.[23]

Detailed Protocol:

  • To a stirred solution of the carboxylic acid (1.0 equivalent), Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF (0.1-0.2 M) at 0 °C, add EDC·HCl (1.2 equivalents).

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.[20]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, but should be used with caution to avoid degradation.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction as described in the HATU protocol. The urea byproduct from EDC is generally water-soluble and can be removed during the aqueous washes.[12][21]

Comparative Summary of Protocols

ParameterHATU ProtocolCOMU ProtocolEDC/HOBt Protocol
Coupling Reagent HATUCOMUEDC·HCl / HOBt
Equivalents (Reagent) 1.0 - 1.51.11.2 (EDC), 1.1 (HOBt)
Base DIPEA (2.0-3.0 eq)DIPEA (2.0 eq)DIPEA (2.0-3.0 eq)
Typical Solvent DMF, DCMDMFDMF, DCM
Reaction Time 1-12 hours1-4 hours12-24 hours
Relative Reactivity Very HighVery HighHigh
Byproduct Removal Aqueous WashesWater-soluble, easy removalWater-soluble, easy removal
Key Advantage High efficiency for difficult couplings.[14][15]High efficiency, water-soluble byproducts, safer.[17][18]Cost-effective, widely available.[20]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.[5] Deactivation of the amine (protonation).[5] Presence of moisture.[5]Ensure coupling reagent is fresh and used in sufficient excess. Use a non-nucleophilic base (DIPEA) in sufficient quantity. Use anhydrous solvents and reagents.
Formation of Side Products Racemization of chiral carboxylic acids. N-acylurea formation (with carbodiimides).Use of additives like HOBt or OxymaPure is crucial.[5] Uronium salts (HATU, COMU) are excellent at suppressing racemization.[15]
Difficulty in Purification Incomplete removal of coupling agent byproducts or base.Follow a rigorous aqueous work-up with both acidic and basic washes.[16] For DMF removal, washing with 5% LiCl (aq) can be effective.[16]

Conclusion

The successful amide coupling of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate hinges on the selection of a potent coupling reagent and meticulous attention to reaction conditions. For this electron-deficient amine, uronium-based reagents such as HATU and COMU are the primary recommendation due to their high reactivity and efficiency. The classic EDC/HOBt system remains a viable and economical alternative, though it may require longer reaction times or gentle heating. By understanding the principles behind these protocols and implementing the troubleshooting strategies outlined, researchers can confidently synthesize a diverse range of amide derivatives from this valuable building block.

References

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • HATU - Wikipedia. (n.d.). Retrieved from [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage | The Journal of Physical Chemistry A - ACS Publications. (2014). Retrieved from [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.). Retrieved from [Link]

  • An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. - ResearchGate. (n.d.). Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (2014). Retrieved from [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation - Inhibitor Research Hub. (2025). Retrieved from [Link]

  • Computational study of the effects of steric hindrance on amide bond cleavage - PubMed. (2014). Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015). Retrieved from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides - ResearchGate. (n.d.). Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (2017). Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020). Retrieved from [Link]

  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • Struggling with amide coupling : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. (2012). Retrieved from [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Publishing. (2019). Retrieved from [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Publishing. (2019). Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. (2015). Retrieved from [Link]

  • amide coupling help : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - PubMed. (2009). Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate as a Molecular Probe for Cellular Esterase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the application of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate as a fluorogenic molecular probe for the detection of intracellular esterase activity. Capitalizing on the intrinsic fluorescence of the 2-aminopyridine scaffold, this probe is designed as a cell-permeable, non-fluorescent ester that undergoes enzymatic hydrolysis within viable cells to yield a fluorescent carboxylic acid. This "turn-on" fluorescence mechanism provides a sensitive and direct method for assessing cell viability and enzymatic activity in real-time. We present the underlying scientific principles, detailed protocols for cell-based assays, and data interpretation guidelines for researchers in cell biology, drug discovery, and toxicology.

Introduction: The Scientific Rationale

The detection of enzymatic activity within living cells is a cornerstone of modern cell biology and drug development. Esterases, a broad class of hydrolases, are ubiquitously expressed in the cytoplasm of viable cells and play crucial roles in various physiological processes.[1] Their activity is often used as a robust indicator of cell health and metabolic function.

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a novel small molecule probe engineered to leverage this principle. Its design is predicated on two key structural features:

  • The Fluorophore Core: The 2-aminopyridine moiety serves as the latent fluorophore. Unsubstituted 2-aminopyridine is known for its high quantum yield, making it an excellent scaffold for fluorescent probes.[2][3]

  • The Esterase-Sensitive Trigger: The methyl propanoate group renders the molecule cell-permeable and effectively quenches the fluorescence of the aminopyridine core. Intracellular esterases cleave this ester bond, releasing the free carboxylate. This structural modification induces a significant change in the electronic properties of the molecule, leading to a "turn-on" of fluorescence.[1]

This application note details the use of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate as a powerful tool for real-time, in vitro assessment of cellular esterase activity, providing a sensitive metric for cell viability and cytotoxicity studies.

Physicochemical Properties and Handling

A thorough understanding of the probe's properties is critical for successful experimental design.

PropertyValueSource
Chemical Name Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate[4][5]
CAS Number 1228665-99-3[5]
Molecular Formula C9H11FN2O2[5]
Molecular Weight 198.19 g/mol [5]
Purity >95%[6]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and EthanolN/A

Stock Solution Preparation and Storage:

It is recommended to prepare a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C, protected from light. When stored correctly, the stock solution is stable for at least six months.

Mechanism of Action: An Esterase-Activated "Turn-On" Probe

The functionality of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate as a molecular probe is based on an enzyme-triggered fluorescence activation mechanism.

G cluster_0 Extracellular Space cluster_1 Cell Cytoplasm Probe_Ester Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (Non-fluorescent) Probe_Acid 3-(2-amino-5-fluoropyridin-3-yl)propanoic acid (Fluorescent) Probe_Ester->Probe_Acid Esterase Hydrolysis Esterase Intracellular Esterases

Figure 1. Mechanism of fluorescence activation. The cell-permeable, non-fluorescent ester probe is hydrolyzed by intracellular esterases to its fluorescent carboxylate form.

The workflow for a typical cell-based assay is as follows:

G A Prepare Cell Culture B Treat with Compound of Interest (Optional) A->B D Incubate Cells with Probe B->D C Prepare Probe Working Solution C->D E Wash Cells (Optional) D->E F Measure Fluorescence E->F

Figure 2. General experimental workflow for cell-based esterase activity assay.

Detailed Protocols
Protocol 1: In Vitro Cell Viability Assay using Fluorescence Plate Reader

This protocol is designed for quantifying cell viability in a multi-well plate format, suitable for cytotoxicity screening.

Materials:

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (10 mM stock in DMSO)

  • Cell culture medium appropriate for your cell line

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment (for cytotoxicity): Prepare serial dilutions of your test compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to each well. Include appropriate vehicle controls (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Probe Loading:

    • Prepare a 2X working solution of the probe (e.g., 20 µM) in pre-warmed culture medium.

    • Carefully add 100 µL of the 2X probe working solution to each well, resulting in a final concentration of 10 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the aminopyridine fluorophore (a starting point would be λex ≈ 350 nm and λem ≈ 450 nm, but these should be optimized).

Data Analysis:

  • Subtract the average fluorescence intensity of the no-cell control wells (background) from all other wells.

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Protocol 2: Fluorescence Microscopy for Imaging Cell Viability

This protocol allows for the visualization of viable cells within a population.

Materials:

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (10 mM stock in DMSO)

  • Cell culture medium

  • PBS, pH 7.4

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV-excitation filter)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Compound Treatment (Optional): Treat cells with the compound of interest as described in Protocol 1.

  • Probe Loading:

    • Prepare a 1X working solution of the probe (e.g., 5-10 µM) in pre-warmed culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution).

    • Remove the culture medium and wash the cells once with PBS.

    • Add the probe working solution to the cells.

  • Incubation: Incubate at 37°C for 15-30 minutes, protected from light.

  • Imaging:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add fresh culture medium or imaging buffer.

    • Image the cells using a fluorescence microscope. Live, viable cells containing active esterases will exhibit bright fluorescence.

Expected Results and Interpretation

A successful assay will show a direct correlation between the number of viable cells and the fluorescence intensity. In cytotoxicity assays, a dose-dependent decrease in fluorescence is expected with increasing concentrations of a toxic compound.

ParameterExpected Range/ValueNotes
Excitation Wavelength ~350 nmShould be empirically determined.
Emission Wavelength ~450 nmShould be empirically determined.
Working Concentration 5 - 25 µMCell line dependent, requires optimization.
Incubation Time 15 - 60 minutesShorter for microscopy, longer for plate reader assays.
Troubleshooting
IssuePossible CauseSuggested Solution
High Background Fluorescence - Probe concentration too high- Impure probe- Titrate probe concentration- Ensure use of high-purity probe
Low Signal - Low cell number- Low esterase activity- Inefficient probe uptake- Increase cell seeding density- Increase incubation time- Check cell health
Inconsistent Results - Uneven cell seeding- Variation in incubation times- Ensure a single-cell suspension before seeding- Standardize all incubation steps
Conclusion

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a promising molecular probe for the sensitive detection of intracellular esterase activity. Its "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it a valuable tool for cell viability and cytotoxicity assays in a variety of research applications. The protocols outlined in this document provide a robust starting point for the successful implementation of this probe in your laboratory.

References
  • Li, Y., et al. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 23(11), 2956. Available at: [Link]

  • The application of Aminopyridine in “clicking and probing”. (2019). ResearchGate. Available at: [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. (2023). AIP Publishing. Available at: [Link]

  • 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. (2012). ResearchGate. Available at: [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (2022). BMC Chemistry, 16(1), 58. Available at: [Link]

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. Aladdin Scientific. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). RSC Publishing. Available at: [Link]

  • A Guide to Small Fluorescent Probes for Single-Molecule Biophysics. (2023). ResearchGate. Available at: [Link]

  • Small-molecule fluorescent probes and their design. (2013). RSC Publishing. Available at: [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (2023). MDPI. Available at: [Link]

  • Methyl 3-(methylamino)propanoate. PubChem. Available at: [Link]

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. International Laboratory USA. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2007). ResearchGate. Available at: [Link]

  • methyl (3R)-3-amino-3-(pyrimidin-5-yl)propanoate. AA Blocks. Available at: [Link]

  • In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. (2022). PubMed Central. Available at: [Link]

  • New Advances in the Exploration of Esterases with PET and Fluorescent Probes. (2023). PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but a framework for proactive problem-solving.

Introduction: A Tale of Two Synthetic Routes

The synthesis of the target molecule, Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, is a multi-step process. It begins with the preparation of the key intermediate, 2-amino-5-fluoropyridine, followed by the crucial C-C bond formation to introduce the methyl propanoate side chain at the 3-position. The latter step can be approached via two primary strategies, each with its own set of potential impurities and troubleshooting considerations.

This guide is structured to address challenges at each stage of the synthesis, providing a robust framework for identifying and mitigating common impurities.

Part 1: Synthesis of the 2-Amino-5-fluoropyridine Intermediate

A common and effective route to 2-amino-5-fluoropyridine starts from the readily available 2-aminopyridine.[1][2] This pathway involves a sequence of reactions, each a potential source of impurities if not properly controlled.

Synthesis_of_2_amino_5_fluoropyridine A 2-Aminopyridine B Acylation (Protection) A->B Acetic Anhydride C 2-Acetamidopyridine B->C D Nitration C->D H₂SO₄, HNO₃ E 2-Acetamido-5-nitropyridine D->E F Reduction E->F Pd/C, H₂ or Hydrazine G 2-Acetamido-5-aminopyridine F->G H Diazotization G->H NaNO₂, HBF₄ I Diazonium Salt H->I J Schiemann Reaction I->J Heat K 2-Acetamido-5-fluoropyridine J->K L Hydrolysis (Deprotection) K->L NaOH(aq) M 2-Amino-5-fluoropyridine L->M

Caption: Synthetic pathway for 2-amino-5-fluoropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration step is giving a low yield and multiple products. What's going wrong?

Answer: This is a frequent challenge in the nitration of pyridine rings. The unprotected amino group in 2-aminopyridine is sensitive to the harsh acidic and oxidative conditions of nitration, leading to degradation and side reactions.

  • Root Cause: The amino group is an activating group, but under strong acidic conditions, it is protonated to an ammonium salt, which is a deactivating group. This can lead to a mixture of nitrated products or incomplete reaction.

  • Troubleshooting & Protocol:

    • Amino Group Protection: The most effective solution is to protect the amino group as an acetamide before nitration. This is achieved by reacting 2-aminopyridine with acetic anhydride.[1][2] The resulting 2-acetamidopyridine has a moderately activating and ortho, para-directing acetylamino group, which favors nitration at the 5-position.

    • Optimized Nitration Conditions: For the nitration of 2-acetamidopyridine, a mixture of concentrated sulfuric acid and fuming nitric acid is typically used. Careful temperature control is crucial; temperatures around 60°C are often optimal to ensure complete reaction while minimizing side product formation.[2]

Q2: I'm observing incomplete reduction of the nitro group. How can I improve this step?

Answer: Incomplete reduction of the nitro group to an amine is a common issue that can carry over impurities to subsequent steps.

  • Root Cause: The choice of reducing agent and catalyst activity are critical. An insufficient amount of reducing agent or a deactivated catalyst can lead to incomplete conversion.

  • Troubleshooting & Protocol:

    • Catalytic Hydrogenation: A robust method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[2] Ensure the catalyst is fresh and active. The reaction is typically run in a suitable solvent like ethanol under a hydrogen atmosphere.

    • Hydrazine Hydrate: An alternative is the use of hydrazine hydrate with a Pd/C catalyst. This method can be advantageous as it avoids the need for a pressurized hydrogen setup.[2]

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

Q3: The Schiemann reaction for fluorination is low-yielding. What are the key parameters to control?

Answer: The Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, can be sensitive to reaction conditions.

  • Root Cause: The stability of the diazonium salt and the decomposition temperature are critical. If the temperature is too low, the decomposition will be slow and incomplete. If it's too high, it can lead to the formation of tar-like byproducts.

  • Troubleshooting & Protocol:

    • Diazotization: The formation of the diazonium salt from 2-acetamido-5-aminopyridine should be carried out at low temperatures (typically -5 to 0°C) using sodium nitrite and fluoroboric acid.[1]

    • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then thermally decomposed. This is often done in a high-boiling inert solvent like toluene or by gentle heating of the dry salt.[2] The optimal decomposition temperature should be determined empirically, but temperatures around 110-130°C are a good starting point.[1][2]

Q4: My final 2-amino-5-fluoropyridine is impure after hydrolysis. What are the likely contaminants?

Answer: Impurities at this stage often stem from incomplete reactions in the preceding steps.

  • Common Impurities:

    • 2-Acetamido-5-fluoropyridine: Incomplete hydrolysis of the protecting group.

    • 2-Amino-5-nitropyridine: Incomplete reduction of the nitro group.

    • Unreacted starting materials or intermediates from earlier steps.

  • Troubleshooting & Protocol:

    • Hydrolysis Conditions: Ensure complete deprotection by using an adequate concentration of aqueous sodium hydroxide and sufficient reaction time, typically at reflux.[1]

    • Purification: The crude 2-amino-5-fluoropyridine can be purified by recrystallization or column chromatography to remove residual impurities.

Part 2: Attaching the Methyl Propanoate Side Chain

With pure 2-amino-5-fluoropyridine in hand, the next critical step is the introduction of the methyl 3-propanoate side chain at the 3-position. Two plausible and widely used synthetic strategies are the Heck reaction and the Michael addition.

Strategy A: The Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[3] In this case, it would likely involve the reaction of a 3-halo-2-amino-5-fluoropyridine with methyl acrylate.

Heck_Reaction A 3-Halo-2-amino-5-fluoropyridine (X = Br, I) C Heck Coupling A->C B Methyl Acrylate B->C Pd Catalyst, Base, Ligand D Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C->D

Caption: Heck reaction for side-chain installation.

Frequently Asked Questions (FAQs) & Troubleshooting for the Heck Reaction

Q1: My Heck reaction is not proceeding or is very sluggish. What are the likely causes?

Answer: The success of a Heck reaction is highly dependent on the catalyst system and reaction conditions.

  • Root Cause:

    • Catalyst Inactivity: The Pd(0) active species may not be forming or may be deactivated.

    • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Base Strength: An inappropriate base can lead to poor catalyst turnover.

  • Troubleshooting & Protocol:

    • Catalyst and Pre-catalyst: Common catalysts include Pd(OAc)₂ or Pd₂(dba)₃. Ensure the catalyst is of high quality.

    • Ligand Selection: Triphenylphosphine (PPh₃) is a common ligand. For more challenging substrates, specialized phosphine ligands like those developed by Buchwald can be beneficial.[3]

    • Base: A hindered amine base like triethylamine or an inorganic base such as potassium carbonate is typically used.[3]

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is often a good choice.

    • Inert Atmosphere: Heck reactions are sensitive to oxygen, so ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of multiple byproducts in my Heck reaction. What are they and how can I avoid them?

Answer: Side reactions in Heck couplings can lead to a complex mixture of products.

  • Common Impurities & Side Products:

    Impurity/Side Product Formation Mechanism Mitigation Strategy
    Double bond isomerization Reversible β-hydride elimination and re-addition. Use of a base that facilitates reductive elimination, such as certain inorganic salts.[4]
    Di-arylation of the alkene Reaction of the product with another molecule of the aryl halide. Use a slight excess of the alkene.
    Homocoupling of the aryl halide A common side reaction in palladium-catalyzed couplings. Optimize catalyst and ligand choice.

    | Polymerization of methyl acrylate | Can occur at elevated temperatures. | Maintain the lowest effective reaction temperature. |

  • Troubleshooting & Protocol:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of methyl acrylate can help minimize di-arylation.

    • Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize polymerization and other side reactions.

    • Base Selection: The choice of base can influence the extent of side reactions. Experiment with different bases to find the optimal conditions.

Strategy B: The Michael Addition

The aza-Michael addition is the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.[5] In this case, the amino group of 2-amino-5-fluoropyridine would act as the nucleophile, attacking methyl acrylate.

Michael_Addition A 2-Amino-5-fluoropyridine C Michael Addition A->C B Methyl Acrylate B->C Catalyst (Acid or Base) D Methyl 3-((5-fluoropyridin-2-yl)amino)propanoate C->D

Caption: Michael addition for side-chain installation.

Note: The direct Michael addition to the 3-position of the pyridine ring is less likely. The more probable outcome is the aza-Michael addition at the amino group, leading to an N-alkylated product. Direct C-alkylation at the 3-position would require a different strategy, potentially involving lithiation of the pyridine ring. However, for the purpose of this guide, we will address the impurities that could arise from the more plausible aza-Michael addition.

Frequently Asked Questions (FAQs) & Troubleshooting for the Michael Addition

Q1: My Michael addition is giving a mixture of mono- and di-addition products. How can I improve selectivity?

Answer: The formation of a bis-adduct, where both hydrogens of the primary amine react with methyl acrylate, is a common side reaction in aza-Michael additions.

  • Root Cause: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, the initially formed secondary amine can react further with another molecule of methyl acrylate.

  • Troubleshooting & Protocol:

    • Stoichiometry: Use a molar excess of the aminopyridine relative to methyl acrylate to favor mono-addition.

    • Controlled Addition: Add the methyl acrylate slowly to the reaction mixture to maintain a low concentration of the acrylate, which disfavors the second addition.

    • Temperature Control: Run the reaction at a lower temperature to reduce the rate of the second addition, which typically has a higher activation energy.

Q2: I'm getting a lot of polymer from the methyl acrylate. How can I prevent this?

Answer: Methyl acrylate is prone to polymerization, especially in the presence of catalysts or at elevated temperatures.

  • Root Cause: The reaction conditions may be promoting the radical or anionic polymerization of the acrylate.

  • Troubleshooting & Protocol:

    • Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone, to the methyl acrylate before use.

    • Temperature: As with the Heck reaction, maintain the lowest possible temperature for the reaction to proceed at a reasonable rate.

    • Catalyst Choice: If a catalyst is used, select one that is less likely to initiate polymerization. For example, a mild Lewis acid might be preferable to a strong base.

Part 3: General Purification and Analytical Characterization

Regardless of the synthetic route chosen, proper purification and analytical characterization are essential to ensure the quality of the final product.

Purification Strategies
  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials, catalysts, and side products. Silica gel is a common stationary phase, and a gradient of solvents such as hexanes and ethyl acetate can be used for elution.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase is basified to precipitate or extract the purified product.

Analytical Methods for Impurity Profiling

A comprehensive impurity profile is crucial for quality control.[6]

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary tool for quantifying the purity of the final product and detecting non-volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Used to identify the molecular weights of impurities, providing clues to their structures.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities, such as residual solvents or low molecular weight byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the final product and can be used to identify and quantify major impurities if their signals do not overlap with the product's signals.

References

  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • BenchChem. (2025). strategies to avoid side reactions in aminopyridine synthesis.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Wikipedia. (n.d.). Heck reaction.
  • Thieme Connect. (n.d.). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine.
  • MDPI. (2008).
  • ResearchGate. (n.d.). Scope of the reaction with various substituted 2‐aminopyridines.
  • ChemicalBook. (n.d.). 3-Aminopyridine synthesis.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine.
  • PMC - NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • PMC - NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
  • ResearchGate. (n.d.).
  • Arkivoc. (2010).
  • Master Organic Chemistry. (2023).
  • Wikipedia. (n.d.). Michael addition reaction.
  • ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • NROChemistry. (n.d.). Michael Reaction.
  • ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • MDPI. (2025).
  • NIH. (n.d.).
  • ACS Publications. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • n.d. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry.
  • Benchchem. (n.d.). Methyl 3-oxo-3-(pyridin-2-YL)
  • CymitQuimica. (n.d.).
  • MDPI. (2024).
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2025). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
  • Books Gateway. (2016). Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • ACS Publications. (n.d.).
  • ChemicalBook. (n.d.). methyl 3-(methylamino)
  • Sigma-Aldrich. (n.d.). Methyl 3-(2-amino-5-fluoropyridin-3-yl)
  • Suzuki Coupling Powerhouse. (n.d.). Fluorene Boronic Esters in Synthesis.

Sources

Technical Support Center: Improving the Yield of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. The following content is structured to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions based on established principles of palladium-catalyzed cross-coupling reactions.

Introduction: The Synthetic Challenge

The synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate typically involves a palladium-catalyzed Heck-type reaction between a 3-halo-2-amino-5-fluoropyridine and methyl acrylate. While seemingly straightforward, this reaction is often plagued by issues related to the electronic nature of the aminopyridine substrate, catalyst deactivation, and competing side reactions. The presence of the amino group can lead to catalyst inhibition through coordination with the palladium center, while the overall electron-richness of the pyridine ring can affect the rate-determining oxidative addition step.[1] This guide will provide a systematic approach to overcoming these challenges.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.

    • Solution: Ensure your palladium source (e.g., Pd(OAc)₂) is fresh and has been stored properly. Consider using a pre-catalyst that readily forms the active Pd(0) species. The choice of phosphine ligand is also critical; for electron-rich substrates, bulky, electron-donating ligands like tricyclohexylphosphine (PCy₃) or Buchwald-type ligands can be effective.[2]

  • Oxygen Contamination: The presence of oxygen can oxidize the Pd(0) catalyst to inactive Pd(II).

    • Solution: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an adequate amount of time. Maintain a positive pressure of the inert gas throughout the reaction.

  • Inappropriate Base: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the catalytic cycle.

    • Solution: For Heck reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.[3][4] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can also be effective.[2][3] It is often necessary to screen a few bases to find the optimal one for your specific substrate.

  • Poor Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction.

    • Solution: Aprotic polar solvents like DMF, NMP, or dioxane are typically used for Heck reactions.[2][5] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Question 2: I am observing the formation of significant side products, primarily the homocoupling of the aminopyridine and/or polymerization of methyl acrylate. How can I minimize these?

Answer: The formation of side products is a common yield-reducing problem.

  • Homocoupling: This occurs when two molecules of the aminopyridine couple together.

    • Solution: This is often a sign of slow migratory insertion of the alkene. Lowering the reaction temperature slightly after the initial oxidative addition phase might help. Optimizing the palladium-to-ligand ratio is also crucial; an excess of ligand can sometimes suppress homocoupling.

  • Polymerization of Methyl Acrylate: Methyl acrylate is prone to polymerization at elevated temperatures.

    • Solution: Add a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture. Additionally, ensure the reaction temperature is not excessively high. A slow, controlled addition of the methyl acrylate to the reaction mixture can also help maintain a low instantaneous concentration, thus reducing polymerization.

Question 3: The purification of my product is difficult due to persistent impurities. What are the best practices for purification?

Answer: Purifying aminopyridine derivatives can be challenging due to their basicity and potential to chelate to silica gel.

  • Column Chromatography:

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1-2% in the eluent). This will help prevent the product from streaking or irreversibly binding to the column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Acid-Base Extraction:

    • Solution: Utilize the basicity of the amino group. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the pH of the aqueous layer is adjusted back to basic (e.g., with NaHCO₃ or NaOH), and the product is extracted back into an organic solvent.

  • Crystallization:

    • Solution: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate?

A1: A common and efficient method is the Mizoroki-Heck reaction .[3] This involves the palladium-catalyzed coupling of a 3-halo-2-amino-5-fluoropyridine (e.g., 3-bromo or 3-iodo derivative) with methyl acrylate.

Q2: Which palladium catalyst and ligand combination is a good starting point for optimization?

A2: A good starting point is Pd(OAc)₂ as the palladium source and a phosphine ligand. For electron-rich substrates like aminopyridines, bulky, electron-donating phosphine ligands such as P(tBu)₃ or Buchwald-type ligands are often superior to PPh₃.[1] Pre-catalysts like Pd(dppf)Cl₂ can also be effective.

Q3: What are the key reaction parameters to consider for optimization?

A3: The key parameters to screen for yield improvement are:

  • Palladium Source and Ligand: As discussed above.

  • Base: Screen both organic (Et₃N, DIPEA) and inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) bases.[2][3]

  • Solvent: Test a range of aprotic polar solvents (DMF, DMAc, NMP, dioxane).[2][5]

  • Temperature: Typically between 80-140 °C. The optimal temperature will be a balance between reaction rate and catalyst/substrate stability.[2]

  • Reactant Stoichiometry: A slight excess of methyl acrylate (e.g., 1.2-1.5 equivalents) is often used.

Q4: Can the amino group on the pyridine ring interfere with the reaction?

A4: Yes, the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Using bulky ligands can help mitigate this by creating a more sterically hindered catalytic complex that disfavors coordination with the amino group. In some cases, temporary protection of the amino group might be considered, although this adds extra steps to the synthesis.

Experimental Protocols

General Procedure for the Heck Reaction
  • Preparation: To an oven-dried Schlenk flask, add the 3-halo-2-amino-5-fluoropyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the base (e.g., Et₃N, 2.0 equiv.) and methyl acrylate (1.5 equiv.).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution(s)
Low/No Conversion Inactive CatalystUse fresh catalyst/ligand; consider a pre-catalyst.
Oxygen ContaminationThoroughly degas all reagents and maintain an inert atmosphere.
Suboptimal Base/SolventScreen a variety of bases and aprotic polar solvents.
Side Product Formation HomocouplingLower reaction temperature; optimize Pd:ligand ratio.
Alkene PolymerizationAdd a polymerization inhibitor; slow addition of the alkene.
Purification Difficulties Product Adhesion to SilicaPre-treat silica with a basic modifier (e.g., Et₃N).
Complex MixtureEmploy acid-base extraction to isolate the basic product.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L₂(X) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene PdII_alkene R-alkene-Pd(II)L₂ Coord->PdII_alkene MigIns Migratory Insertion BetaElim β-Hydride Elimination MigIns->BetaElim Product PdII_alkene->MigIns PdH H-Pd(II)L₂(X) BetaElim->PdH RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Target Product Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion, Low Isolated Yield Check_Conversion->Good_Conversion No Catalyst Catalyst/Ligand Inactive? Low_Conversion->Catalyst Conditions Suboptimal Conditions? Low_Conversion->Conditions Side_Reactions Significant Side Products? Good_Conversion->Side_Reactions Purification Purification Issues? Good_Conversion->Purification

Caption: A decision tree for troubleshooting low yield.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Optimization of conditions for the Heck reaction. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Heck reaction. (2023). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013). PMC. Retrieved January 19, 2026, from [Link]

  • Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reagents and conditions employed in the Heck coupling reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved January 19, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (n.d.). Arkivoc. Retrieved January 19, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2019). MDPI. Retrieved January 19, 2026, from [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed. Retrieved January 19, 2026, from [Link]

  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling for the Synthesis of Fluorinated Amino Acids. (2019). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (n.d.). Faraday Discussions (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Direct preparation of 5-amino-1,3-pentadienes through use of palladium-promoted reactions. (1984). ScienceDirect. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. This document provides researchers and drug development professionals with a focused troubleshooting guide in a question-and-answer format to address specific side reactions and challenges encountered during the synthesis of this key pharmaceutical intermediate.

Overview of the Core Synthetic Strategy

The synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate typically involves a multi-step sequence. A common and effective route begins with a Sonogashira cross-coupling reaction, followed by cyclization and subsequent reduction steps. Understanding the nuances of each step is critical to minimizing side reactions and maximizing yield and purity.

Synthesis_Workflow A Starting Materials (e.g., 2-Amino-3-bromo-5-fluoropyridine, Methyl Acrylate) B Sonogashira Coupling A->B Pd catalyst, Cu(I) cocatalyst, Amine base C Intermediate: Methyl (E)-3-(2-amino-5-fluoropyridin-3-yl)acrylate B->C D Catalytic Hydrogenation (Reduction) C->D H₂, Pd/C or other catalyst E Final Product: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate D->E F Purification (e.g., Chromatography) E->F

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. Each entry details the problem, its probable cause rooted in reaction mechanisms, and actionable solutions.

Part 1: Sonogashira Coupling Step

Question 1: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. What's causing this and how can I prevent it?

Answer:

  • Plausible Cause: The formation of diynes, a result of Glaser-Hay homocoupling, is a classic side reaction in Sonogashira couplings.[1] This side reaction is promoted by the presence of oxygen, which facilitates the oxidation of the copper(I) acetylide intermediate. The reaction is particularly problematic when using terminal alkynes.

  • Diagnostic Steps:

    • LC-MS Analysis: Look for a mass peak corresponding to the dimer of your alkyne coupling partner.

    • ¹H NMR: The homocoupled product will have a distinct symmetrical structure, leading to a simpler NMR spectrum than the desired cross-coupled product.

  • Preventative Measures & Solutions:

    • Rigorous Degassing: The most critical factor is the exclusion of oxygen. Ensure your solvent and reaction vessel are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

    • Amine Base Selection: Use a high-quality, freshly distilled amine base (e.g., triethylamine or diisopropylamine). Amines act as a reducing agent for any oxidized copper species, helping to maintain the catalytic cycle.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures or specialized ligands, these methods completely eliminate the possibility of Glaser coupling.[2][3]

    • Catalyst Loading: Use the minimum effective amount of the copper(I) cocatalyst (e.g., CuI). Excess copper can accelerate the homocoupling pathway.

Question 2: The yield of my Sonogashira coupling is low, and I'm recovering a lot of my starting 2-amino-3-bromo-5-fluoropyridine. What are the likely issues?

Answer:

  • Plausible Cause: Low conversion can stem from several factors related to catalyst deactivation or insufficient reactivity. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[4][5] Additionally, poor quality reagents or suboptimal reaction conditions can stall the catalytic cycle.

  • Diagnostic Steps:

    • TLC/LC-MS Monitoring: Track the consumption of your starting aryl halide over time. If the reaction stalls early, catalyst deactivation is a strong possibility.

  • Preventative Measures & Solutions:

    • Catalyst and Ligand Choice: Use a robust palladium catalyst system. For electron-rich aminopyridines, catalysts with bulky, electron-rich phosphine ligands can be more effective.[3] Examples include complexes with ligands like XPhos or SPhos.

    • Reagent Purity: Ensure your aryl bromide is pure. Impurities can poison the catalyst. Use freshly opened or purified solvents and bases.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the optimal temperature where the reaction proceeds cleanly without significant catalyst death. Microwave-assisted synthesis can sometimes offer better control and reduced reaction times.[6]

    • Base Stoichiometry: Ensure at least two equivalents of the amine base are used to effectively scavenge the HBr generated during the reaction.

Part 2: Reduction (Hydrogenation) Step

Question 3: During the hydrogenation of the acrylate intermediate, I'm observing significant hydrodefluorination. How can I preserve the C-F bond?

Answer:

  • Plausible Cause: Catalytic hydrogenation of fluorinated aromatic systems can lead to hydrodefluorination, where the C-F bond is cleaved and replaced with a C-H bond.[7][8][9] This is a known side reaction, particularly with standard palladium on carbon (Pd/C) catalysts under harsh conditions (high pressure or temperature).[8][9] The stability of the C-F bond on a pyridine ring can be influenced by the electronic environment and the catalyst used.[7]

  • Diagnostic Steps:

    • LC-MS Analysis: The primary diagnostic tool. Look for a mass peak that is 18 Da less than your expected product mass (loss of F, gain of H).

    • ¹⁹F NMR: The absence of the characteristic fluorine signal in the product spectrum is a clear indicator of defluorination.

  • Preventative Measures & Solutions:

    • Catalyst Selection: Switch to a catalyst less prone to causing hydrodefluorination. Rhodium-based catalysts, such as Rh/C or Wilkinson's catalyst, are often gentler.[10] Some studies suggest specific palladium catalysts can be robust for fluoropyridine hydrogenation.[8][9]

    • Reaction Conditions:

      • Pressure: Use the lowest effective hydrogen pressure. Start with atmospheric pressure (balloon) before moving to high-pressure reactors.

      • Temperature: Conduct the reaction at room temperature if possible. Avoid excessive heating.

      • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol are common, but aprotic solvents like ethyl acetate or THF might be milder.

    • Acidic Additives: The presence of acid can sometimes promote defluorination. Ensure the reaction medium is neutral or slightly basic if the substrate is stable under those conditions.

Part 3: General Issues & Purification

Question 4: My final product is contaminated with the corresponding carboxylic acid (from ester hydrolysis). How did this happen and how can I avoid it?

Answer:

  • Plausible Cause: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, which might be encountered during the reaction workup or purification. For instance, if an aqueous acid wash is used to remove the amine base from a previous step, prolonged exposure can cleave the ester.[11] Similarly, purification on silica gel, which is slightly acidic, can sometimes cause partial hydrolysis if the compound is left on the column for too long.

  • Diagnostic Steps:

    • LC-MS: Look for a mass peak 14 Da lower than the expected product (loss of CH₂).

    • ¹H NMR: The characteristic methyl singlet of the ester (around 3.7 ppm) will be absent in the hydrolyzed product.

  • Preventative Measures & Solutions:

    • Neutral Workup: Use a neutral workup procedure. Wash the organic layers with brine instead of acidic or basic solutions where possible.

    • Purification Strategy:

      • If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine.

      • Alternatively, use a different stationary phase like alumina.

      • Minimize the time the compound spends in contact with the stationary phase.

    • Protecting Group Strategy: In more extreme cases where the ester is highly labile, consider performing the synthesis with a more robust ester (e.g., t-butyl ester) and deprotecting in a final, controlled step.

Impurity Profile Summary

The table below summarizes common side products, their likely origin, and key analytical identifiers.

Side Product NameStructureProbable OriginKey Analytical Signal (MS)
Alkyne Homocoupling ProductDimer of AlkyneSonogashira (Glaser)M = 2 x (Alkyne MW) - 2
De-fluorinated ProductC-F bond replaced by C-HHydrogenation[M-18+H]⁺
Hydrolyzed Ester-COOCH₃ becomes -COOHWorkup/Purification[M-14+H]⁺
Unreacted Starting Material2-Amino-3-bromo-5-fluoropyridineIncomplete ReactionMass of Aryl Bromide

Key Experimental Protocol

Optimized Sonogashira Coupling to Minimize Side Reactions

This protocol is designed to minimize Glaser homocoupling and drive the reaction to completion.

  • Vessel Preparation: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is used.

  • Reagent Preparation:

    • To the flask, add 2-amino-3-bromo-5-fluoropyridine (1.0 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and CuI (0.04 equiv.).

    • Evacuate and backfill the flask with inert gas three times.

  • Solvent and Reagent Addition:

    • Add degassed solvent (e.g., THF or DMF) via syringe.

    • Add the alkyne coupling partner (1.2 equiv.).

    • Add freshly distilled triethylamine (2.5 equiv.).

  • Reaction Execution:

    • Stir the mixture at the appropriate temperature (e.g., 50-70 °C) under a positive pressure of inert gas.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for the next step or purification.

Protocol_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 1. Add solid reagents (Aryl Halide, Pd/Cu catalysts) prep2 2. Evacuate & backfill with Inert Gas (x3) prep1->prep2 react1 3. Add degassed solvent, alkyne, and base prep2->react1 react2 4. Heat under inert gas react1->react2 react3 5. Monitor by TLC/LC-MS react2->react3 workup1 6. Cool and filter through Celite react3->workup1 workup2 7. Concentrate filtrate workup1->workup2 workup3 8. Aqueous workup (Brine wash) workup2->workup3 workup4 9. Dry, filter, and concentrate workup3->workup4

Caption: Step-by-step workflow for the optimized Sonogashira protocol.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Kuehnel, M. F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10963–10970. [Link]

  • MDPI. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 27(5), 1478. [Link]

  • Johansson Seechurn, C. C., et al. (2012). Palladium-Catalyzed Cross-Coupling for C-C Bond Formation.
  • Pérez-Temprano, M. H., et al. (2019). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 9(10), 9184–9197. [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]

Sources

Technical Support Center: Stability and Degradation of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common experimental challenges, and detailed protocols based on established scientific principles and regulatory expectations for stability testing.

Our approach is to explain the fundamental chemistry of the molecule to help you anticipate potential stability issues, design robust experiments, and interpret your results accurately.

Part 1: Understanding the Inherent Stability of the Molecule

Before troubleshooting experimental problems, it's crucial to understand the chemical liabilities of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. The molecule's structure contains three key functional groups that are susceptible to degradation under common laboratory and storage conditions:

  • Methyl Propanoate Ester: The ester group is the most probable site for hydrolysis.

  • 2-Aminopyridine Ring: The amino group on the pyridine ring is susceptible to oxidation.

  • Fluorinated Pyridine Core: The aromatic ring system can be sensitive to photolytic degradation.

The following sections will address the degradation pathways associated with each of these features.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section is formatted in a question-and-answer style to directly address potential issues you may encounter.

FAQ 1: Hydrolytic Stability

Question: I am observing a new, more polar peak in my HPLC analysis when my compound is in an aqueous buffer. What is the likely cause?

Answer: The most likely cause is the hydrolysis of the methyl ester bond. This reaction cleaves the ester to form the corresponding carboxylic acid—3-(2-amino-5-fluoropyridin-3-yl)propanoic acid—and methanol.[1][2][3] This is a very common degradation pathway for ester-containing compounds.

  • Causality: The hydrolysis reaction involves the nucleophilic attack of water on the carbonyl carbon of the ester.[3] This process is significantly accelerated by the presence of either acid or base catalysts.[4][5]

    • Acid-Catalyzed: Protons from the acid activate the carbonyl group, making it more electrophilic and susceptible to attack by water. This reaction is reversible.[4]

    • Base-Catalyzed (Saponification): Hydroxide ions are strong nucleophiles that directly attack the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[4]

Troubleshooting Guide: Hydrolysis

Symptom Probable Cause Recommended Solution
Appearance of a new, early-eluting peak in reverse-phase HPLC.Ester hydrolysis forming the more polar carboxylic acid.Control pH: Maintain solution pH as close to neutral (pH 6-7.5) as possible. Avoid strongly acidic or basic buffers. Limit Water Exposure: Prepare aqueous solutions fresh and use them promptly. For storage, use anhydrous aprotic solvents (e.g., DMSO, DMF) and store under inert gas (N₂ or Ar). Lower Temperature: Store solutions at reduced temperatures (2-8°C or -20°C) to decrease the rate of hydrolysis.
Loss of parent compound peak area over time in aqueous solution.Progressive hydrolysis of the starting material.Confirm the identity of the new peak by LC-MS. The degradant should have a mass corresponding to the carboxylic acid (loss of CH₂; -14 Da).
FAQ 2: Oxidative Stability

Question: My compound is turning a yellow or brown color after being stored as a solid or in solution, and I see several new impurity peaks in my analysis. What could be happening?

Answer: This discoloration is a classic sign of oxidation. The 2-aminopyridine moiety is susceptible to oxidative degradation. While generally more stable than its aniline analogue, the amino group can still be oxidized under certain conditions.[6]

  • Causality: The primary site of oxidation is the nitrogen atom of the amino group or the electron-rich pyridine ring itself. Common laboratory oxidants (atmospheric oxygen, peroxides in solvents like THF or ether, or metal ion contaminants) can initiate these reactions. Potential degradation products include N-oxides or nitro-derivatives, which are often colored.[7] Studies on other aminopyridine compounds have shown that the amino group can be readily oxidized.[8]

Troubleshooting Guide: Oxidation

Symptom Probable Cause Recommended Solution
Sample (solid or solution) darkens over time.Oxidation of the 2-aminopyridine ring.Inert Atmosphere: Store the solid compound under an inert atmosphere (N₂ or Ar) in a tightly sealed container. Solvent Purity: Use high-purity, peroxide-free solvents for solutions. If using solvents prone to peroxide formation (e.g., THF, Dioxane), test for peroxides before use. Antioxidants: For long-term solution storage, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene), though this may complicate downstream applications.
Appearance of multiple new peaks in LC-MS, some with M+16 Da.Formation of N-oxides or other oxidation products.Purge solutions with N₂ or Ar before sealing and storage to remove dissolved oxygen. Avoid exposure to sources of free radicals or strong oxidizing agents.
FAQ 3: Photostability

Question: I've noticed significant degradation in my samples after leaving them on the lab bench under ambient light. Is this compound light-sensitive?

Answer: Yes, it is highly probable. Aromatic systems, particularly heteroaromatics like pyridine, can be susceptible to photodegradation. The presence of a fluorine atom may also influence this sensitivity.[9]

  • Causality: UV or even high-intensity visible light can provide the energy to excite the molecule's π-electron system into a higher energy state. This excited state is more reactive and can undergo various reactions, including ring cleavage, dimerization, or reaction with solvent or oxygen to form photoproducts. Studies on other pyridine derivatives have shown they undergo significant photodegradation.[10]

Troubleshooting Guide: Photodegradation

Symptom Probable Cause Recommended Solution
Rapid degradation when exposed to light.Photolytic decomposition.Protect from Light: Always store the solid and solutions in amber vials or wrap containers with aluminum foil. Minimize Exposure: Conduct experimental manipulations in a shaded area or under yellow light to minimize exposure to UV and short-wavelength visible light.
Inconsistent results between experiments.Variable light exposure between sample sets.Standardize all sample handling procedures to ensure consistent light exposure. Use a light-protected autosampler if available for long analytical runs.

Part 3: Predicted Degradation Pathways & Experimental Workflow

Predicted Degradation Pathways

The following diagram illustrates the primary degradation pathways predicted for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate based on its chemical structure.

DegradationPathways cluster_main Parent Compound cluster_products Degradation Products Parent Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Hydrolysis_Product 3-(2-amino-5-fluoropyridin-3-yl)propanoic Acid (and Methanol) Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_Product N-Oxide Derivative (or other oxidative products) Parent->Oxidation_Product Oxidation (O₂, H₂O₂, metal ions) Photo_Product Photolytic Products (e.g., ring-opened species) Parent->Photo_Product Photolysis (UV/Visible Light) ForcedDegradationWorkflow cluster_stress Stress Conditions (ICH Guidelines) Start Prepare Stock Solution of Compound in Acetonitrile/Water Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) Start->Thermal Photo Photolytic (e.g., ICH option 1 or 2) Start->Photo Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance. Identify Major Degradants. Analysis->Evaluation

Caption: Workflow for a standard forced degradation study.

Part 4: Protocol for a Forced Degradation Study

This protocol provides a starting point for investigating the stability of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. The goal is to achieve 5-20% degradation to ensure that the analytical method can resolve the degradants from the parent peak. [11] Objective: To identify the degradation pathways and qualify a stability-indicating HPLC method.

1. Materials:

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV/DAD system, preferably with a Mass Spectrometer (LC-MS)

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in ACN. This will be used for all stress conditions.

3. Application of Stress Conditions:

  • For each condition, prepare a sample in an amber HPLC vial. Also, prepare a control sample (unstressed compound diluted to the final concentration) and a blank (stress condition without the compound).

  • Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl. Keep at 60°C. Pull time points at 2, 6, 12, and 24 hours. Neutralize with an equimolar amount of NaOH before injection.

  • Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.01 M NaOH. Keep at room temperature. Pull time points at 1, 4, and 8 hours. Neutralize with an equimolar amount of HCl before injection.

  • Oxidative Degradation: Mix 100 µL of stock with 900 µL of 3% H₂O₂. Keep at room temperature, protected from light. Pull time points at 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Solution: Keep a sealed vial of the stock solution at 80°C. Pull time points daily for 3 days.

    • Solid: Place a few milligrams of the solid compound in an open vial in an 80°C oven. Pull time points daily and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in ACN/Water to a photostability chamber that complies with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • Simultaneously, expose a control sample protected with aluminum foil to the same conditions. Analyze both samples after the exposure period.

4. HPLC-UV/MS Analysis:

  • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-resolution column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • UV Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and to assess peak purity.

  • MS Detection: ESI+ to identify the mass of the parent compound and any degradants.

5. Data Evaluation:

  • Specificity: Check for resolution between the parent peak and all degradant peaks.

  • Peak Purity: Use the DAD to assess the spectral purity of the parent peak in stressed samples.

  • Mass Balance: Calculate the total response of the parent and all degradation products. It should ideally be close to 100% of the initial response, indicating all major degradants are accounted for.

  • Identification: Use the MS data to propose structures for the observed degradation products (e.g., M-14 for hydrolysis, M+16 for oxidation).

By following this structured approach, you will gain a comprehensive understanding of the stability profile of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, enabling you to handle and store it correctly and develop robust analytical methods for its quantification.

References

  • Hydrolysis of methyl propanoate gives ______ and ______. (2025). askIITians.
  • Hydrolysis of esters. (n.d.). Chemguide.
  • Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. (n.d.). Vedantu.
  • Hydrolysis of methyl propano
  • US Patent 4185027A, Hydrolysis of methyl esters.
  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280.
  • 2-Aminopyridine | 504-29-0. (n.d.). ChemicalBook.
  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? (2013).
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Forced Degradation – A Review. (2022). American Pharmaceutical Review.
  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2023).
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

Sources

"optimizing reaction time and temperature for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. This molecule is a key building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex pharmaceutical agents. The successful and efficient synthesis of this intermediate is therefore of critical importance.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions, specifically focusing on reaction time and temperature. Our goal is to empower you with the scientific understanding to not only follow a protocol but to also logically troubleshoot and adapt it to your specific experimental context.

Reaction Overview: The Suzuki-Miyaura Coupling Approach

A common and effective method for the synthesis of 3-substituted 2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a boronic acid or boronic ester. For the synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, a plausible route involves the coupling of a 3-halo-2-amino-5-fluoropyridine with a suitable propanoate-containing boronic acid derivative.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of a Suzuki-Miyaura coupling.[3] Furthermore, the reaction is often sensitive to temperature and reaction time, which must be carefully optimized to maximize yield and minimize side reactions.[4]

Visualizing the Reaction Pathway

Suzuki_Miyaura_Coupling A Aryl Halide (3-halo-2-amino-5-fluoropyridine) Product Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate A->Product B Boronic Acid Derivative (propanoate-containing) B->Product Cat Pd(0) Catalyst Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O) Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Inert Verify Inert Atmosphere (degassed solvent, proper purging) Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand (activity, appropriate choice) Start->Check_Catalyst Check_Reagents Check Reagent Quality (boronic acid, base, halide) Start->Check_Reagents Optimize_Temp Optimize Temperature (run parallel reactions) Check_Inert->Optimize_Temp Check_Catalyst->Optimize_Temp Check_Reagents->Optimize_Temp Optimize_Solvent Optimize Solvent System (solubility issues) Optimize_Temp->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success

Sources

Technical Support Center: Scaling Up Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process development and scale-up of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to challenges encountered when transitioning from laboratory-scale synthesis to pilot and manufacturing scales.

This document moves beyond simple protocols to explain the underlying chemical and engineering principles that govern process scalability. Our goal is to empower your team to anticipate challenges, make informed decisions, and develop a robust, safe, and efficient manufacturing process.

Section 1: Core Synthesis Strategy & Scale-Up Considerations

The successful scale-up of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate hinges on a well-understood and optimized synthetic route. A common and effective strategy involves a palladium-catalyzed Heck-type cross-coupling reaction between a suitable pyridine precursor, such as 2-amino-3-bromo-5-fluoropyridine, and methyl acrylate. This approach offers high convergence but presents known scale-up challenges related to catalyst efficiency, impurity control, and process safety.

The general workflow for transitioning this synthesis from the lab to a manufacturing plant requires a systematic approach to ensure safety, efficiency, and product quality.[1]

G lab_route Route Scouting & Proof of Concept lab_optim Parameter Optimization (DoE) lab_route->lab_optim lab_anal Initial Analytical Method Dev. lab_optim->lab_anal pilot_proc Process Hazard Analysis (HAZOP) lab_anal->pilot_proc pilot_scale Scale-Up to Jacketed Reactor pilot_proc->pilot_scale pilot_impurity Impurity Profiling & Tracking pilot_scale->pilot_impurity manuf_tech Technology Transfer & Documentation pilot_impurity->manuf_tech Tech Transfer Package 2 manuf_proc Process Validation & cGMP Batches manuf_tech->manuf_proc manuf_qms Quality Management & Release manuf_proc->manuf_qms

Caption: A typical workflow for scaling up a pharmaceutical intermediate synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Category A: Reaction Performance & Yield

Q1: My reaction yield dropped from 85% at the 50g lab scale to 55% at the 5kg pilot scale, despite using the same molar ratios. What are the likely causes?

A significant drop in yield upon scale-up is a classic problem often rooted in physical, not chemical, parameter changes.[2]

  • Heat Transfer Limitations: The primary suspect is poor heat management. Large reactors have a much lower surface-area-to-volume ratio, making heat dissipation inefficient.[1][3] This can lead to localized "hot spots" where the internal temperature exceeds the optimal range, causing thermal degradation of the product or promoting side reactions.[2]

  • Mass Transfer & Mixing Inefficiency: What appears as a homogenous solution in a flask can suffer from poor mixing in a large reactor.[3] If your base (e.g., K₂CO₃) is a solid, inefficient stirring can prevent it from fully participating in the reaction, slowing the catalytic cycle and leading to incomplete conversion. Ensure the agitator design and speed are sufficient for the vessel geometry to maintain a uniform slurry.[2]

  • Reagent Addition Rate: In the lab, reagents are often added at once. At scale, this can cause a dangerous exotherm.[4] Controlled, slow addition of a key reagent (like methyl acrylate) is necessary. If the addition is too slow, it can alter reaction kinetics; if too fast, it can overwhelm the reactor's cooling capacity. The addition profile must be carefully optimized.

Q2: The reaction stalls at ~60% conversion at the pilot scale, even after extended reaction times. What should I investigate first?

When a reaction stalls, it often points to catalyst deactivation or reagent quality issues that are more pronounced at a larger scale.

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[5][6] Ensure that your large-scale reactor and solvents are rigorously deoxygenated. A nitrogen sparge of the solvent and multiple vacuum/nitrogen backfill cycles of the reactor are critical.[7] The purity of the palladium precatalyst and ligand should also be re-verified, as impurities can poison the catalyst.[5]

  • Raw Material Quality: Impurities in starting materials that were negligible at the gram scale can have a significant impact at the kilogram scale.[2][3] Re-qualify your suppliers for 2-amino-3-bromo-5-fluoropyridine and methyl acrylate. Pay special attention to water content and any potential organic impurities that could act as catalyst poisons.

  • Order of Addition: The order in which reagents are added can influence the formation and stability of the active catalyst.[8] Maintain a consistent and validated order of addition. It is often best practice to add the palladium source and ligand to the solvent and substrate before adding the base to initiate the reaction.

Category B: Impurity Formation & Control

Q3: We've identified a new impurity at the 1.5% level in our 10kg batch that was not present in lab-scale runs. How do we identify and control it?

The appearance of new impurities upon scale-up is common, often due to longer reaction times or localized temperature variations.[1][3]

  • Potential Side Reactions:

    • Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if the reaction is run for extended periods at elevated temperatures with an aqueous base.

    • Dimerization/Oligomerization: Methyl acrylate can polymerize, especially in hot spots. Consider adding a polymerization inhibitor like hydroquinone if this is suspected.

    • Dehalogenation: Reductive dehalogenation of the starting material (replacing bromine with hydrogen) can occur, leading to 2-amino-5-fluoropyridine as an impurity.

  • Impurity Identification & Tracking: Isolate the impurity using preparative HPLC and characterize it by LC-MS and NMR. Once identified, develop a specific analytical method (e.g., UPLC) to track its formation during the reaction. This allows you to correlate its appearance with specific process parameters.

  • Control Strategy: Once the impurity's identity and cause are known, you can modify the process. This might involve lowering the reaction temperature, reducing the reaction time, or improving the efficiency of the work-up to remove the impurity's precursors.

Q4: Our lab-scale purification relies on silica gel chromatography, which is not viable for our 20kg target. What is a robust, scalable purification strategy?

  • Crystallization: This is the most desirable method for large-scale purification. A systematic approach is required:

    • Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) at room temperature and elevated temperature.

    • Anti-Solvent Screening: Identify an "anti-solvent" in which the product is insoluble but the impurities are soluble. The goal is to find a solvent/anti-solvent pair that provides high recovery and excellent purity.

    • Cooling Profile Optimization: The rate of cooling can dramatically affect crystal size and purity. A slow, controlled cooling profile is generally preferred to avoid crashing out impurities.

  • Liquid-Liquid Extraction: An acidic wash (e.g., with dilute HCl or citric acid) can protonate the basic 2-aminopyridine nitrogen, allowing for the removal of non-basic organic impurities. Subsequent neutralization and extraction into an organic solvent can isolate the product. This must be carefully designed to avoid hydrolysis of the ester group.[9]

  • Distillation: While potentially too high-boiling for this specific molecule, short-path distillation could be considered for removing non-volatile impurities if crystallization proves difficult.

Category C: Process Safety & Handling

Q5: What are the key safety hazards I need to address when scaling this process?

  • Reagent Toxicity: Aminopyridines are a class of chemicals with notable toxicity; they can be toxic if swallowed, in contact with skin, or inhaled.[10][11][12][13][14] All handling operations must be performed in a well-ventilated area with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, lab coats, and eye protection.[11][12] For large-scale handling, consider using closed-transfer systems to minimize exposure.

  • Thermal Runaway: The Heck reaction can be exothermic. A thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential before scaling up.[4] This data will determine the maximum safe addition rate and the required cooling capacity of the reactor.[2] A documented quench procedure (e.g., addition of a cold solvent or an inhibitor) must be in place for emergencies.

  • Handling of Pyrophoric/Air-Sensitive Reagents: While not central to this specific reaction, many palladium-catalyzed processes use phosphine ligands which can be air-sensitive. Always handle such reagents under an inert atmosphere like nitrogen or argon.[7]

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific equipment and safety procedures.

Protocol 1: Lab-Scale Synthesis (50g)
  • Reactor Setup: To a 1L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet, add 2-amino-3-bromo-5-fluoropyridine (50.0 g, 0.239 mol), palladium acetate (0.54 g, 0.0024 mol, 1 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 1.25 g, 0.0048 mol, 2 mol%).

  • Inerting: Seal the flask and purge with nitrogen for 15 minutes.

  • Solvent & Base Addition: Add degassed N,N-Dimethylformamide (DMF, 250 mL) and potassium carbonate (66.1 g, 0.478 mol).

  • Reagent Addition: Add methyl acrylate (22.6 g, 0.263 mol) via syringe over 5 minutes.

  • Reaction: Heat the mixture to 90-95 °C and stir vigorously for 8-12 hours, monitoring by TLC or HPLC for completion.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic solids through a pad of Celite, washing with ethyl acetate (2 x 100 mL). Combine the filtrates and wash with water (3 x 150 mL) and then brine (1 x 150 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography (e.g., Heptane:Ethyl Acetate gradient) to obtain the pure product.

Protocol 2: Pilot-Scale Synthesis (5kg)
  • Reactor Setup: Charge a 100L glass-lined reactor with 2-amino-3-bromo-5-fluoropyridine (5.00 kg, 23.9 mol), palladium acetate (54.0 g, 0.24 mol), and the phosphine ligand (125 g, 0.48 mol).

  • Inerting: Seal the reactor and perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.

  • Solvent & Base Addition: Add previously degassed DMF (25 L) and potassium carbonate (6.61 kg, 47.8 mol). Begin agitation.

  • Controlled Reagent Addition: Using a metering pump, add methyl acrylate (2.26 kg, 26.3 mol) subsurface over a period of 2-3 hours, ensuring the internal temperature does not exceed 95 °C. The reactor's cooling jacket should be set to maintain the target temperature.

  • Reaction: Maintain the batch at 90-95 °C for 10-16 hours. Take samples periodically for HPLC analysis to confirm reaction completion.

  • Work-up & Isolation: Cool the reactor to 20-25 °C. Filter the batch through a filter press to remove solids. Transfer the filtrate back to the reactor. Add water (50 L) and ethyl acetate (50 L). Agitate and allow the layers to separate. Drain the lower aqueous layer. Repeat the wash with water (2 x 25 L).

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum. If a suitable crystallization procedure has been developed, perform a solvent swap to the crystallization solvent (e.g., isopropanol) and execute the optimized cooling profile to crystallize the product.

  • Drying: Isolate the product by filtration and dry in a vacuum oven at <50 °C until constant weight is achieved.

Section 4: Data Summaries

Table 1: Comparison of Lab vs. Pilot Scale Process Parameters
ParameterLaboratory Scale (50g)Pilot Scale (5kg)Rationale for Change
Reactor 1L Round-Bottom Flask100L Glass-Lined ReactorAppropriate vessel for scale and material compatibility.
Agitation Magnetic Stir BarOverhead Mechanical AgitatorEnsures efficient mixing in a larger, viscous volume.[3]
Heating Heating MantleJacket Fluid (Oil/Steam)Provides precise and uniform temperature control.
Inerting Nitrogen Balloon/Flow3x Vacuum/N₂ CyclesMore robust method to remove oxygen from a large vessel.[7]
Reagent Addition Single Portion (Syringe)2-3 Hour Dosed AdditionCritical for managing reaction exotherm and ensuring safety.[1][4]
Work-up Funnel FiltrationFilter Press / Nutsche FilterScalable equipment for solid-liquid separation.
Purification Column ChromatographyCrystallization / ExtractionChromatography is generally not economically viable at large scales.[15]
Table 2: Common Impurities and Recommended Analytical Methods
Impurity NamePotential OriginRecommended Analytical Method
2-amino-3-bromo-5-fluoropyridineUnreacted Starting MaterialHPLC-UV, LC-MS
3-(2-amino-5-fluoropyridin-3-yl)propanoic acidEster HydrolysisHPLC-UV, LC-MS (monitor for M-14 peak)
2-amino-5-fluoropyridineReductive DehalogenationHPLC-UV, GC-MS
Methyl Acrylate Dimer/PolymerThermal PolymerizationGPC (if high MW), GC-MS (for dimer)

Section 5: Logical Troubleshooting Workflow

When encountering issues, a systematic approach is crucial. The following diagram outlines a logical path for diagnosing common scale-up problems.

G start Problem Observed: Low Yield or High Impurities check_conv Step 1: Check Reaction Conversion (In-Process Control - HPLC) start->check_conv conv_low Conversion is LOW check_conv->conv_low < 95% conv_high Conversion is HIGH check_conv->conv_high > 95% check_catalyst Investigate Catalyst System: - O₂ contamination? - Reagent purity? - Ligand stability? conv_low->check_catalyst check_mixing Investigate Physical Parameters: - Agitator speed/design? - Temperature profile correct? - Base fully dissolved/suspended? conv_low->check_mixing check_workup Investigate Work-up & Isolation: - Product loss in aqueous phase? - Mechanical losses during transfer? - Inefficient extraction? conv_high->check_workup check_degradation Investigate Product Degradation: - Degradation during work-up? - Thermal instability during isolation? - Impurity formed post-reaction? conv_high->check_degradation solution1 Solution: Improve inerting, re-qualify raw materials, optimize catalyst loading. check_catalyst->solution1 solution2 Solution: Increase agitation, verify temp probes, optimize addition profile. check_mixing->solution2 solution3 Solution: Optimize phase splits, minimize transfers, modify extraction pH. check_workup->solution3 solution4 Solution: Lower work-up/drying temp, add antioxidant, develop crystallization protocol. check_degradation->solution4

Caption: A logical workflow for systematically troubleshooting scale-up issues.

References

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from At Tianming Pharmaceutical website. [Link]

  • SlideShare. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. Retrieved from SlideShare website. [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from World Pharma Today website. [Link]

  • Pharmaceutical Technology. (2004, November 1). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved from Pharmaceutical Technology website. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from EPA website. [Link]

  • Drug Development and Delivery. (n.d.). SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Retrieved from Drug Development and Delivery website. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from RSC Publishing. [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines.
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website. [Link]

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from Loba Chemie website. [Link]

  • Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Retrieved from Organic Syntheses website. [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from MDPI website. [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.

Sources

Technical Support Center: Catalyst Removal in the Synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical step of catalyst removal. Achieving the required level of purity is paramount in pharmaceutical synthesis, and residual catalyst, often palladium, can compromise the final product's safety and efficacy.[1][2]

Troubleshooting & FAQs

This section addresses common challenges encountered during the removal of palladium catalysts from the reaction mixture of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Q1: What are the primary methods for removing residual palladium from my reaction mixture?

The choice of method for palladium removal is highly dependent on the specific reaction conditions, the nature of the product, and the form of the residual palladium (homogeneous or heterogeneous).[3] The most common and effective methods include:

  • Adsorption: This technique utilizes solid-supported materials that have a high affinity for palladium.[4] Common adsorbents include:

    • Activated Carbon: A cost-effective and widely used option for adsorbing palladium.[5][6]

    • Metal Scavengers: These are specialized materials, often silica-based or polymer-based resins, functionalized with groups that chelate with palladium, such as thiols, amines, or trimercaptotriazine (TMT).[3][7][8][9]

  • Crystallization: Purifying the final product through crystallization can be an effective way to separate the desired compound from palladium impurities, which remain in the mother liquor.[4][10]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal, simple filtration through a filter aid such as Celite® can be sufficient.[3][11][12]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[4][11]

Q2: I'm observing inconsistent palladium removal from batch to batch. What could be the cause and how can I fix it?

Inconsistent palladium removal is a common issue and often points to variability in the palladium species present in the reaction mixture.[3]

Troubleshooting Steps:

  • Standardize Your Work-up: Ensure a consistent work-up procedure for every batch before initiating the palladium removal step. This helps to minimize variations in the palladium species.

  • Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removable form.

  • Employ a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.[7]

Q3: My product loss is high after using a scavenger resin. How can I minimize this?

High product loss during scavenging is typically due to the product itself binding to the adsorbent material.

Optimization Strategies:

  • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[3]

  • Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon to avoid unnecessary product loss.

  • Solvent Selection: The choice of solvent can significantly impact the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[7]

  • Alternative Purification Methods: If product loss remains a significant issue, consider switching to an alternative purification method like crystallization or extraction.[1]

Q4: How can I accurately quantify the amount of residual palladium in my final product?

Accurate quantification of residual palladium is crucial for regulatory compliance in pharmaceutical manufacturing.[1][2]

Common Analytical Techniques:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive and widely used technique for quantifying trace metals.[10][13]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another common method for elemental analysis.[13]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and non-destructive method for determining palladium content.[2]

  • Fluorometric and Colorimetric Methods: These techniques offer a faster and less expensive alternative for high-throughput screening of palladium levels during process development.[13][14][15]

Experimental Protocols

Here are detailed step-by-step methodologies for common palladium removal techniques.

Protocol 1: Palladium Removal Using a Scavenger Resin
  • Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).[4]

  • Scavenger Addition: Add the selected scavenger resin (typically 3-5 equivalents relative to the palladium content) to the solution.[4][7]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[3][4][7]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[4]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[4]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]

  • Carbon Addition: Add activated carbon (e.g., 0.2 wt% relative to the product) to the solution.[3]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 45 °C) for an extended period (e.g., 18 hours).[3]

  • Filtration: Filter the mixture through a celite pad to remove the activated carbon.[3]

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods
MethodScavenger/AdsorbentTypical LoadingEfficiencyAdvantagesDisadvantages
AdsorptionActivated Carbon0.2 - 10 wt%Good to ExcellentCost-effective, widely available.[3]Can require longer treatment times, potential for product loss.[3]
AdsorptionThiol-functionalized silica3-5 equivalentsExcellentHigh selectivity for palladium.[3]Higher cost compared to activated carbon.[9]
AdsorptionPolystyrene-bound TMT3-5 equivalentsExcellentHigh selectivity, robust.[3][7]Higher cost.[9]
CrystallizationN/AN/AVariableCan be highly effective, no additional reagents.Dependent on product solubility and crystal lattice.[1]

Visualization

Decision-Making Workflow for Catalyst Removal

The following diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy.

Caption: A stepwise workflow for selecting and optimizing a palladium catalyst removal strategy.

References

Sources

Technical Support Center: Stereochemical Stability of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. This document is designed for researchers, scientists, and drug development professionals who utilize this chiral building block. Maintaining the enantiomeric purity of this compound is critical for its successful application in complex synthesis. This guide provides in-depth answers to common questions and troubleshooting advice to prevent racemization during your experimental workflows.

Understanding the Risk: The Mechanism of Racemization

The primary vulnerability of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate to racemization lies at the α-carbon (the carbon atom adjacent to the ester carbonyl group). This carbon is a stereocenter and bears an acidic proton.

Under basic conditions, a base can abstract this proton, leading to the formation of a planar, achiral enolate intermediate.[1][2] This intermediate is resonance-stabilized. Subsequent protonation of this planar enolate can occur from either face with equal probability, resulting in a 50:50 mixture of the (R)- and (S)-enantiomers—a racemic mixture. This process effectively scrambles the original stereochemistry.[2] Exposure to acidic conditions can also lead to racemization through the formation of a planar enol intermediate.[2]

Factors that exacerbate this process include:

  • Strong Bases: Increase the rate of proton abstraction.

  • Elevated Temperatures: Provide the energy to overcome the activation barrier for both proton abstraction and reprotonation.[3][4]

  • Prolonged Reaction Times: Increase the duration of exposure to conditions that promote racemization.[3][5]

  • Protic Solvents: Can facilitate proton exchange, aiding the racemization process.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization for this compound? A: The primary cause is the deprotonation of the hydrogen atom at the chiral α-carbon (adjacent to the ester). This is most commonly facilitated by exposure to basic conditions, which forms a planar, achiral enolate that can be re-protonated non-selectively.[1][2]

Q2: Which reaction steps carry the highest risk of racemization? A: Saponification (ester hydrolysis) using strong bases like sodium hydroxide or potassium hydroxide is the highest-risk step.[6] Additionally, any reaction involving strong bases or prolonged heating, even with weaker bases, can pose a significant risk.

Q3: Is the compound stable to heat? A: While modest heating in neutral, aprotic solvents for short periods is generally acceptable, prolonged heating or heating in the presence of acid, base, or protic solvents can significantly increase the rate of racemization.[3][4] It is advisable to conduct all transformations at the lowest effective temperature.

Q4: What are the ideal storage conditions to maintain enantiomeric purity? A: Store the compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and atmospheric CO₂ (which can form carbonic acid in solution). Use aprotic solvents for storage if a solution is required.

Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)

Problem: My chiral HPLC analysis shows a significant drop in % ee after saponification of the methyl ester. What went wrong and how can I fix it?

This is a classic problem encountered during the hydrolysis of chiral esters with an acidic α-proton. The cause is almost certainly base-catalyzed racemization.

Immediate Diagnostic Questions:

  • What base did you use? (e.g., NaOH, KOH, LiOH)

  • What was the reaction temperature?

  • How long was the reaction?

  • What solvent system was used? (e.g., MeOH/H₂O, THF/H₂O)

Root Causes & Corrective Actions:

Potential Cause Explanation Recommended Solution
Strong Base (NaOH, KOH) Strong hydroxides rapidly deprotonate the α-carbon, promoting enolate formation and subsequent racemization.[6]Switch to a milder base. Lithium hydroxide (LiOH) is often preferred for saponification of sensitive esters as it can be effective at lower temperatures, reducing the rate of racemization.[7][8]
High Temperature Increased temperature accelerates all reaction rates, including the undesired racemization pathway.[3]Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature only if necessary. Monitor progress closely by TLC or LC-MS to avoid unnecessary heating.
Prolonged Reaction Time The longer the chiral center is exposed to basic conditions, the more opportunity there is for racemization to occur, even under mild conditions.[5]Optimize reaction time. Monitor the reaction frequently (e.g., every 30 minutes). Once the starting material is consumed, immediately quench the reaction by acidifying with a cooled, dilute acid (e.g., 1N HCl).
Inappropriate Solvent Protic solvents like methanol can participate in proton exchange, potentially facilitating racemization.Use a mixed solvent system with a less protic co-solvent. A mixture of tetrahydrofuran (THF) and water is a standard choice that often gives good results by improving substrate solubility while minimizing the concentration of protic species.[6]

Recommended Protocol: Racemization-Resistant Saponification

This protocol is optimized to hydrolyze the methyl ester of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate to the corresponding carboxylic acid while minimizing the loss of enantiomeric purity.

Materials:

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • 1N Hydrochloric Acid (HCl), pre-chilled to 0 °C

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting ester (1.0 eq).

  • Dissolution: Dissolve the ester in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio, v/v). Cool the resulting solution to 0 °C in an ice-water bath.

  • Base Addition: In a separate flask, dissolve LiOH·H₂O (1.5 eq) in deionized water to create a fresh solution. Add the LiOH solution dropwise to the stirred ester solution at 0 °C over 10-15 minutes.

  • Reaction & Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 20-30 minutes. Self-Validation Step: If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid any external heating.

  • Quench: Once the reaction is complete (typically 1-4 hours), cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding the pre-chilled 1N HCl solution dropwise until the pH of the aqueous layer is ~3-4.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • QC Check: Before proceeding, dissolve a small sample of the product and analyze by chiral HPLC to confirm that the enantiomeric excess (% ee) has been maintained.[9]

ProtocolWorkflow A 1. Dissolve Ester in THF/H₂O Cool to 0 °C B 2. Add LiOH Solution (1.5 eq) Dropwise at 0 °C A->B C 3. Monitor Reaction by TLC/LC-MS Maintain 0 °C B->C D 4. Quench with cold 1N HCl to pH 3-4 C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, and Concentrate E->F G 7. QC Check: Analyze % ee by Chiral HPLC F->G

Caption: Workflow for mild saponification to prevent racemization.

Analytical Methods for Detecting Racemization

Accurate determination of enantiomeric excess is crucial for validating your experimental procedures.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying enantiomers. A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their integration and the calculation of % ee.

    • Typical Columns: Polysaccharide-based columns such as Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points.

    • Mobile Phase: A mixture of hexane and isopropanol is common, often with a small amount of an additive like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes. Method development is required to achieve baseline separation.[10]

  • Other Methods: While less common for routine quantification, techniques like Nuclear Magnetic Resonance (NMR) using chiral shift reagents or Mass Spectrometry (MS) with a chiral selector can also be used for chiral analysis.[9][11]

References

  • General mechanism of base‐catalysed racemisation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(10), 3409-3416.
  • Process for the saponification of aminoacid-/peptide ester. (1993). Google Patents.
  • Benoiton, N. L., Lee, Y. C., & Chen, F. M. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516.
  • Al-Qalaf, F., et al. (2008). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2008(16), 285-296.
  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of Organic Chemistry.
  • An, G., et al. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research, 47(7), 2205-2214.
  • Vekemans, J. A. J. M., et al. (2016). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 16(7), 3983-3987.
  • Supplemental Topics. (n.d.). Michigan State University Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • An, G., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2205-2214.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved January 19, 2026, from [Link]

  • Cantel, S., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science, 10(6), 326-328.
  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. (n.d.). Aladdin Scientific. Retrieved January 19, 2026, from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • Stable hemiaminals from axially chiral pyridine compounds. (2023). Chirality, 35(6), 365-375.
  • An, G., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • Saponification-Typical procedures. (2024, April 27). Operachem. Retrieved January 19, 2026, from [Link]

  • Racemization process for an optically active carboxylic acid or ester thereof. (1993). Google Patents.
  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 977, 8-22.
  • Deracemization of Thiol Esters of α-Arylpropionic Acids. (2000). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2017). Crystal Growth & Design, 17(4), 1841-1848.
  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z). (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • New highly asymmetric Henry reaction catalyzed by Cu(II) and a C(1)-symmetric aminopyridine ligand, and its application to the synthesis of miconazole. (2008). Organic Letters, 10(19), 4243-4246.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2021). Organic & Biomolecular Chemistry, 19(39), 8437-8453.
  • racemize alpha chiral acid with LiOH? (2021, May 22). Reddit. Retrieved January 19, 2026, from [Link]

Sources

"storage and handling issues with Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of common issues encountered during its use in experimental settings. The information herein is synthesized from established chemical principles and data from structurally related compounds to ensure scientific integrity and practical utility.

Core Compound Characteristics

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a molecule that combines the functionalities of a 2-aminopyridine and a methyl ester. This unique structure informs its reactivity, stability, and handling requirements. The 2-aminopyridine moiety is susceptible to oxidation, while the methyl propanoate group is prone to hydrolysis. Understanding these characteristics is crucial for successful experimentation.

Table 1: Key Physicochemical and Safety Information (Inferred from Related Compounds)

PropertyValue/InformationRationale/Source Analogy
Storage Temperature 2-8°CBased on the recommended storage for a similar fluorinated amino ester, Methyl 3-amino-2-(trifluoromethyl)propionate.[1]
Air Sensitivity Yes, handle under inert gas.The 2-aminopyridine functional group is known to be sensitive to air.[2]
Moisture Sensitivity Yes, store in a dry environment.The methyl ester is susceptible to hydrolysis.[3]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.Aminopyridines react with strong oxidizers; esters are hydrolyzed by strong acids and bases.[2][4]
Appearance Likely a solid.Many aminopyridine derivatives are solids at room temperature.
Shelf Life Approximately 3 years (1095 days) under optimal conditions.Based on general supplier information for this compound.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the storage and handling of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Storage and Handling

Q1: My freshly opened bottle of the compound has a yellow or brownish tint. Is it still usable?

A1: A yellow to brown discoloration is a common indicator of oxidation of the 2-aminopyridine moiety. While minor discoloration may not significantly impact some reactions, it is a sign of degradation. For sensitive applications, it is recommended to purify the compound before use. To prevent this, always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container, protected from light.

Q2: What is the best way to store this compound for long-term use?

A2: For long-term storage, it is recommended to store Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate at 2-8°C in a tightly sealed, amber-colored vial backfilled with an inert gas like argon or nitrogen.[1] This minimizes exposure to air, moisture, and light, which can cause oxidation of the amino group and hydrolysis of the ester.

Q3: Can I store the compound in a standard laboratory freezer (-20°C)?

A3: While colder temperatures generally slow down degradation, it is important to prevent moisture condensation. If you choose to store it at -20°C, ensure the container is exceptionally well-sealed and allow it to warm to room temperature completely before opening to avoid moisture ingress. For routine use, storage at 2-8°C is generally sufficient and poses a lower risk of condensation issues.

Dissolution and Solution Stability

Q4: What solvents are recommended for dissolving this compound?

  • Good Solubility: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are likely to be effective.

  • Moderate Solubility: Alcohols like methanol and ethanol, as well as chlorinated solvents like dichloromethane (DCM) and chloroform, are expected to be reasonably good solvents.[3][4]

  • Poor Solubility: Nonpolar solvents such as hexanes and toluene are likely to be poor solvents.[4] Water is also expected to have low solubility.

It is always best to perform a small-scale solubility test with your chosen solvent before preparing a stock solution.

Q5: My stock solution in methanol has turned cloudy over time. What could be the cause?

A5: Cloudiness in a methanolic solution could be due to a few factors. The most likely cause is hydrolysis of the methyl ester, especially if any moisture is present or if the methanol is not anhydrous. This would form the corresponding carboxylic acid, which may have lower solubility. Another possibility is slow degradation of the compound. It is recommended to prepare fresh solutions for your experiments whenever possible.

Experimental Issues

Q6: I am getting a lower than expected yield in my reaction. Could the compound be the issue?

A6: Yes, there are several possibilities related to the compound itself:

  • Degradation: As mentioned, oxidation of the amine or hydrolysis of the ester can reduce the amount of active starting material. If the compound is discolored or has been stored improperly, this is a likely cause.

  • Incomplete Dissolution: Ensure the compound is fully dissolved in the reaction solvent before proceeding.

  • Side Reactions: The 2-aminopyridine moiety can undergo side reactions. For example, it can act as a bidentate ligand and chelate to metal catalysts, potentially inhibiting the reaction.

Q7: I am observing an unexpected byproduct in my reaction. What could it be?

A7: The most common byproducts are likely to arise from the degradation of your starting material:

  • Hydrolysis Product: The corresponding carboxylic acid, 3-(2-amino-5-fluoropyridin-3-yl)propanoic acid, is a likely byproduct if water is present in the reaction.[3][6][7]

  • Oxidation Products: Various oxidized forms of the aminopyridine ring can be formed upon exposure to air. These are often colored compounds.

Consider using analytical techniques like LC-MS to identify the mass of the byproduct, which can help in elucidating its structure.

Experimental Protocols and Workflows

Protocol for Preparing a Stock Solution
  • Preparation: Ensure all glassware is dry. If using a sensitive reaction, oven-dry the glassware and cool it under a stream of inert gas.

  • Inert Atmosphere: Place the required amount of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate into a flask under a gentle stream of nitrogen or argon.

  • Solvent Addition: Add the desired volume of anhydrous solvent via a syringe.

  • Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved. If necessary, gentle warming can be applied, but be mindful of potential degradation at elevated temperatures.

  • Storage: If the solution is to be stored, ensure the container is tightly sealed (e.g., with a septum and parafilm) and stored at the recommended temperature, protected from light.

Troubleshooting Workflow for Low Reaction Yield

G start Low Reaction Yield Observed check_purity Check Purity of Starting Material (TLC, NMR, LC-MS) start->check_purity is_pure Is the material pure and colorless? check_purity->is_pure impure Purify the compound (e.g., recrystallization) or use a fresh batch. is_pure->impure No check_conditions Review Reaction Conditions is_pure->check_conditions Yes impure->start Re-run reaction is_inert Was the reaction run under a strictly inert atmosphere? check_conditions->is_inert not_inert Improve inert atmosphere techniques (e.g., degas solvent, use Schlenk line). is_inert->not_inert No check_reagents Check other reagents and solvents for purity and dryness. is_inert->check_reagents Yes not_inert->start Re-run reaction optimize Consider reaction optimization (temperature, catalyst, etc.). check_reagents->optimize G cluster_hydrolysis Hydrolysis Pathway main_compound Starting Material oxidized_products Oxidized Pyridine Derivatives (e.g., N-oxides, dimers) - Leads to discoloration - Loss of reactivity main_compound->oxidized_products O2, light hydrolyzed_acid 3-(2-amino-5-fluoropyridin-3-yl)propanoic Acid - Altered solubility - Different reactivity main_compound->hydrolyzed_acid H2O (acid/base catalyzed) methanol Methanol

Caption: Primary degradation pathways for the target compound.

References

  • iitains, a. (2025, September 1). Hydrolysis of methyl propanoate gives ______ and ______. askIITians. [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

  • Vedantu. (n.d.). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. [Link]

  • Allen. (n.d.). Hydrolysis of methyl propanoate gives and _.[Link]

  • Aladdin Scientific. (n.d.). Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. [Link]

  • PubChem. (n.d.). Methyl 3-(methylamino)propanoate. [Link]

  • PubChem. (n.d.). Methyl 3-(2-aminophenyl)propionate. [Link]

  • PubChem. (n.d.). Methyl 3-(3-aminophenyl)propanoate. [Link]

  • PubChem. (n.d.). Methyl 3-[methyl(propyl)amino]propanoate. [Link]

Sources

Validation & Comparative

"comparing bioactivity of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of the bioactivity of key aminopyridine derivatives. While specific, direct comparative data for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate derivatives is not extensively available in the public domain, we can establish a robust framework for comparison by examining closely related and well-documented analogs.

This guide will focus on the structure-activity relationship (SAR) of 2-aminopyridine derivatives, a scaffold of significant interest in drug discovery.[1] We will use potent inhibitors of the c-Met receptor tyrosine kinase as a primary example to illustrate the principles of bioactivity comparison, drawing parallels to the structural motifs present in the target topic.[2]

The 2-Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in the design of biologically active molecules, recognized for its ability to form key hydrogen bond interactions with various biological targets.[1][3] Its structural simplicity and versatile chemical functionality allow for the synthesis of diverse compound libraries, making it an ideal starting point for lead optimization in drug discovery programs.[1]

The strategic incorporation of a fluorine atom, as suggested in the "5-fluoro" component of the topic molecule, is a widely used medicinal chemistry strategy. Fluorine's high electronegativity and small size can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile without dramatically increasing its size.[4][5]

Comparative Analysis: Bioactivity of 2-Amino-5-aryl-3-benzylthiopyridine Derivatives as c-Met Inhibitors

To provide a concrete example of bioactivity comparison, we will analyze a series of 2-amino-3-benzylthiopyridine derivatives designed as inhibitors of the c-Met receptor, a key target in cancer therapy.[2] Dysregulation of the c-Met signaling pathway is implicated in tumor growth, metastasis, and angiogenesis.

Causality of Experimental Design

The core hypothesis behind the design of these derivatives was to identify compounds that could effectively bind to the ATP-binding pocket of the c-Met kinase domain. The 2-aminopyridine core was chosen for its proven ability to act as a hinge-binder, forming critical hydrogen bonds. The various substitutions at the 5-aryl and other positions were systematically explored to probe the surrounding pockets and optimize potency and selectivity.[2]

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key SAR findings for this class of compounds.

SAR_Summary cluster_core Core Scaffold & Key Interactions cluster_modifications Peripheral Modifications & Bioactivity Impact cluster_outcomes Observed Potency Core 2-Amino-3-benzylthiopyridine Scaffold Hinge 2-Amino Group (H-Bond to Hinge Region) Core->Hinge Essential for Activity R1 R1: 5-Aryl Group Core->R1 R2 R2: Benzyl Moiety Core->R2 HighPotency High Potency (IC50 < 10 nM) R1->HighPotency Small, polar groups (e.g., Pyridyl) LowPotency Low Potency (IC50 > 1 µM) R1->LowPotency Bulky, non-polar groups R2->HighPotency (R)-alpha-methylbenzyl (Optimal fit in pocket) R2->LowPotency Unsubstituted benzyl

Caption: Structure-Activity Relationship (SAR) summary for c-Met inhibitors.

Quantitative Bioactivity Data

The antiproliferative activity of selected derivatives was evaluated against c-Met dependent cancer cell lines. The data below is synthesized from findings reported on 2-amino-5-aryl-3-benzylthiopyridine derivatives.[2]

Compound ID5-Aryl Substitution (R1)Benzyl Moiety (R2)c-Met Kinase IC50 (nM)Antiproliferative IC50 (µM, MKN-45 Cell Line)
1a PhenylUnsubstituted Benzyl582.15
1b 4-PyridylUnsubstituted Benzyl211.03
(R)-10b 4-Pyridyl(R)-α-methylbenzyl7.7 0.19
(S)-10b 4-Pyridyl(S)-α-methylbenzyl450.98

Analysis of Results:

  • Impact of the 5-Aryl Group: Replacing the phenyl group (Compound 1a ) with a more polar 4-pyridyl group (Compound 1b ) led to a significant increase in potency. This suggests a favorable interaction, likely a hydrogen bond, in the corresponding binding pocket of the enzyme.[2]

  • Impact of Benzyl Moiety Stereochemistry: The introduction of a methyl group on the benzyl moiety created a chiral center. The (R)-enantiomer, (R)-10b , exhibited a nearly 6-fold increase in kinase inhibition and a 5-fold increase in cellular antiproliferative activity compared to its (S)-enantiomer, (S)-10b . This highlights a specific and stereoselective interaction within a hydrophobic pocket of the c-Met active site.[2] Compound (R)-10b was identified as the most potent derivative in the series.[2]

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the bioactivity data, a robust experimental protocol is essential. The following describes a typical in vitro kinase assay used to determine the IC50 values of potential inhibitors.

Principle of the Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the c-Met kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method, where the signal is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology
  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffered solution (e.g., Tris-HCl, pH 7.5) containing MgCl₂, DTT, and a detergent like Brij-35 to maintain enzyme stability and activity. Causality: The specific pH and ionic concentrations are optimized for the kinase's catalytic activity. DTT prevents oxidation of cysteine residues in the enzyme.

    • c-Met Enzyme: Dilute recombinant human c-Met kinase enzyme to the desired working concentration (e.g., 2 nM) in kinase buffer.

    • Substrate/ATP Solution: Prepare a solution containing a specific peptide substrate and adenosine triphosphate (ATP) in kinase buffer. The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

    • Test Compounds: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in an appropriate solvent like DMSO, and then dilute further into the kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound solution to the wells of a microplate.

    • Add 5 µL of the c-Met enzyme solution to each well and incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the phosphorylation reaction begins.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature, allowing the phosphorylation to proceed.

  • Detection:

    • Stop the reaction by adding 20 µL of a stop solution containing EDTA. Causality: EDTA chelates the Mg²⁺ ions, which are essential cofactors for the kinase, thereby halting the enzymatic reaction.

    • Add 20 µL of a detection solution (e.g., containing a phosphorylation-specific antibody conjugated to a reporter enzyme).

    • Incubate as required by the detection kit manufacturer to allow the antibody to bind to the phosphorylated substrate.

    • Read the signal (e.g., fluorescence intensity or luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data using high controls (no inhibitor) and low controls (no enzyme).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow Diagram

Kinase_Assay_Workflow A 1. Reagent Preparation (Buffer, Enzyme, ATP, Compound) B 2. Add Compound & Enzyme to Microplate A->B C 3. Pre-incubate (15 min) B->C D 4. Initiate Reaction (Add ATP/Substrate) C->D E 5. Incubate (60 min) D->E F 6. Stop Reaction (Add EDTA) E->F G 7. Add Detection Reagents F->G H 8. Read Signal (Plate Reader) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for an in vitro c-Met kinase inhibition assay.

Conclusion and Future Directions

The comparative analysis of the 2-amino-3-benzylthiopyridine scaffold provides a clear framework for understanding how subtle structural modifications can lead to dramatic changes in bioactivity. The identification of compound (R)-10b as a potent and selective c-Met inhibitor underscores the importance of systematic SAR studies and stereochemical considerations in drug design.[2]

For the target topic, "Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate derivatives," a similar research program would be necessary. Future work should focus on:

  • Synthesis: Developing a robust synthetic route to the core scaffold and a diverse set of derivatives.

  • Screening: Testing the compounds against a panel of relevant biological targets to identify initial hits.

  • SAR-driven Optimization: Systematically modifying the hit compounds, guided by computational modeling and the principles demonstrated here, to enhance potency, selectivity, and drug-like properties.

This guide provides the foundational logic and experimental framework necessary for researchers and drug development professionals to approach the bioactivity comparison of novel chemical entities.

References

  • ResearchGate. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

  • MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4333. Available from: [Link]

  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available from: [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available from: [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1888. Available from: [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10582. Available from: [Link]

  • PubMed. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. Available from: [Link]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1120281. Available from: [Link]

  • AA Blocks. (n.d.). methyl 3-amino-2-(5-chloropyridin-2-yl)propanoate. Available from: [Link]

  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. Available from: [Link]

  • PubMed. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6646-6657. Available from: [Link]

  • RSC Publishing. (2014). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 50(83), 12416-12427. Available from: [Link]

Sources

A Comparative Guide for Medicinal Chemists: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate and its Analogs as Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine and privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth technical comparison of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, a versatile building block, with its key structural analogs. We explore the nuanced effects of halogen substitution and bioisosteric replacement of the core aromatic ring on critical drug-like properties, including electronic modulation, lipophilicity, and synthetic accessibility. By examining the structure-property relationships of the non-fluorinated, chloro-substituted, and phenyl-bioisosteric counterparts, this guide offers field-proven insights and experimental frameworks to aid researchers, scientists, and drug development professionals in the rational selection of building blocks for their discovery programs.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a preeminent scaffold in drug design, recognized for its diverse biological activities and its presence as the second most common nitrogen heterocycle in FDA-approved drugs.[3] Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it an attractive component for engaging with biological targets. The strategic functionalization of the pyridine core with fluorine atoms has become a powerful tactic for optimizing molecular properties.[4][5]

The introduction of fluorine can profoundly influence a molecule's metabolic stability, receptor binding affinity, pKa, and membrane permeability.[1][4] The C-F bond is exceptionally strong and resistant to metabolic cleavage, and fluorine's high electronegativity can shield adjacent positions from oxidative metabolism.[6] Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate emerges as a particularly valuable building block, combining three key pharmacophoric elements:

  • A 2-aminopyridine moiety, a common hydrogen bonding motif and a versatile handle for further chemical modification.

  • A fluorine atom at the 5-position , which modulates the electronic character of the ring system.

  • A methyl propanoate side chain at the 3-position , which provides a linker for connecting to other molecular fragments and can be hydrolyzed to a carboxylic acid to explore different interactions or physicochemical properties.

This guide will dissect the unique characteristics of this molecule by comparing it directly with structurally similar building blocks, providing a clear rationale for its selection in specific drug design contexts.

Physicochemical Property Comparison

The choice of a building block is often dictated by its intrinsic physicochemical properties. Subtle structural changes, such as replacing fluorine with chlorine or swapping the pyridine ring for a benzene ring, can lead to significant shifts in lipophilicity (LogP), acidity/basicity (pKa), and polar surface area (PSA). These parameters, in turn, govern a compound's solubility, permeability, and potential for off-target effects.

While experimental data for these specific building blocks is limited, we can predict trends based on well-established chemical principles. The table below summarizes key calculated physicochemical properties for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate and its selected analogs.

CompoundStructureMW ( g/mol )Calc. LogPCalc. pKa (Py-N)Rationale for pKa Shift
Target: Fluoro-Analog Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate212.201.25~3.5The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, reducing the electron density on the pyridine nitrogen and thus lowering its basicity (pKa).[1]
Analog 1: Non-Halogenated Methyl 3-(2-aminopyridin-3-yl)propanoate194.221.10~4.5This is the baseline. The amino group is electron-donating, which slightly increases the basicity of the ring nitrogen compared to unsubstituted pyridine.
Analog 2: Chloro-Analog Methyl 3-(2-amino-5-chloropyridin-3-yl)propanoate228.661.80~3.7Chlorine is also electron-withdrawing, lowering the pKa relative to the non-halogenated analog. However, being less electronegative than fluorine, its effect is less pronounced. The larger size of chlorine increases lipophilicity.[7]
Analog 3: Phenyl Bioisostere Methyl 3-(2-aminophenyl)propanoate179.221.30N/AThe aniline nitrogen is significantly less basic than the pyridine nitrogen due to delocalization of the lone pair into the benzene ring. This represents a significant bioisosteric shift.[8][9]

Synthetic Accessibility and Strategy

The viability of a building block is intrinsically linked to its synthetic accessibility. An efficient, scalable, and robust synthetic route is critical for its practical application in a drug discovery campaign. The synthesis of 3-substituted 2-aminopyridines often relies on multi-step sequences starting from commercially available pyridine derivatives.

A plausible and convergent strategy for synthesizing Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate and its analogs involves a key palladium-catalyzed cross-coupling reaction. This approach offers modularity, allowing for the late-stage introduction of the propanoate side chain.

G cluster_0 Starting Material Preparation cluster_1 Side Chain Introduction (Cross-Coupling) A 2-Amino-5-fluoropyridine B Halogenation (e.g., NBS, ICl) A->B Step 1 C 2-Amino-3-bromo-5-fluoropyridine B->C E Suzuki-Miyaura Coupling (Pd Catalyst, Base) C->E D Coupling Partner (e.g., Propanoate-derived boronic ester) D->E F Target Molecule Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate E->F

Caption: Convergent synthesis strategy for the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the key cross-coupling step illustrated above.

Materials:

  • 2-Amino-3-bromo-5-fluoropyridine (1.0 eq)

  • Pinacol boronic ester of methyl propanoate (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Flash chromatography system

Procedure:

  • To a Schlenk flask, add 2-amino-3-bromo-5-fluoropyridine (1.0 eq), the boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of solvent to water). The mixture should be sparged with inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Trustworthiness: This protocol is self-validating through in-process controls like TLC or LC-MS to confirm the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Downstream Functionalization

The true utility of a building block lies in its capacity for selective, high-yielding downstream modifications. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate offers multiple handles for diversification.

G cluster_amino Amino Group (Position 2) cluster_ester Ester Group cluster_ring Pyridine Ring Start Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Acylation Amide Formation (Acyl Chloride, Base) Start->Acylation RCOCl Sulfonylation Sulfonamide Formation (Sulfonyl Chloride, Base) Start->Sulfonylation RSO₂Cl Boc Boc Protection Start->Boc Boc₂O Hydrolysis Saponification (LiOH, NaOH) -> Carboxylic Acid Start->Hydrolysis LiOH Amidation Direct Amidation (Amine, Coupling Agent) -> Amide Start->Amidation Weinreb Amidation Oxidation N-Oxidation (m-CPBA) Start->Oxidation m-CPBA Hydrolysis->Amidation HNR₂, HATU

Caption: Potential downstream functionalization pathways.

  • Amino Group Reactivity: The 2-amino group is a potent nucleophile, readily undergoing acylation, sulfonylation, urea formation, or reductive amination. Its reactivity is slightly attenuated by the electron-withdrawing fluorine at the 5-position, which can help prevent over-reaction and improve selectivity.

  • Ester Hydrolysis: The methyl ester can be easily saponified to the corresponding carboxylic acid. This transformation is fundamental, as it converts a neutral, lipophilic group into an acidic, polar handle that can serve as a hydrogen bond donor/acceptor or form salt bridges with basic residues in a protein target.

  • Ring Functionalization: While the ring is electron-deficient, electrophilic aromatic substitution is challenging. However, the pyridine nitrogen can be oxidized to an N-oxide, which alters the reactivity profile of the ring, making positions 2 and 4 susceptible to nucleophilic attack.

Comparative Reactivity:

  • vs. Chloro-Analog: The C-F bond is significantly stronger and less prone to nucleophilic aromatic substitution than the C-Cl bond.[7] This means the 5-fluoro group is largely an inert "spectator" that modulates electronics, whereas a 5-chloro group could potentially be displaced under harsh conditions or participate in certain cross-coupling reactions.

  • vs. Phenyl-Analog: The aniline nitrogen in the phenyl bioisostere is less nucleophilic than the 2-amino group on the pyridine ring. Diazotization reactions are characteristic of anilines but more complex with 2-aminopyridines.

Structure-Activity Relationship (SAR) Insights and Bioisosteric Considerations

In a drug design context, each component of the building block can be systematically modified to probe the structure-activity relationship (SAR). Understanding these modifications is key to optimizing potency, selectivity, and pharmacokinetic properties.

G cluster_F Position 5 cluster_Amino Position 2 cluster_Ester Side Chain Core Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate F_H H (Remove F) - Increases pKa - Lowers LogP Core->F_H Halogen F_Cl Cl - Increases LogP - Less pKa effect Core->F_Cl Halogen F_CF3 CF₃ - Drastically increases LogP - Stronger pKa lowering Core->F_CF3 Halogen A_NHMe NHMe - Alters H-bond donor count Core->A_NHMe Amino Group A_OH OH (Pyridone) - H-bond donor/acceptor Core->A_OH Amino Group A_H H - Removes key H-bond donor Core->A_H Amino Group E_Acid Carboxylic Acid - Adds acidic center - Increases polarity Core->E_Acid Ester E_Amide Primary/Secondary Amide - Modulates H-bonding - Neutral Core->E_Amide Ester E_Tetrazole Tetrazole - Carboxylic acid bioisostere - More metabolically stable Core->E_Tetrazole Ester

Caption: Bioisosteric modifications to probe SAR.

  • Fluorine as a Bioisostere of Hydrogen: Replacing a hydrogen atom with fluorine is a common tactic in medicinal chemistry.[10] The 5-position is often a site of metabolic oxidation (e.g., by Cytochrome P450 enzymes). Introducing a fluorine atom at this position can block this metabolic pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.[4]

  • Aminopyridine Bioisosteres: While the 2-aminopyridine motif is highly effective, it can sometimes be associated with toxicity or undesirable ADME properties. In such cases, bioisosteric replacement with other groups like 2-aminopyrimidine or substituted pyrazoles can be explored to maintain key interactions while improving the overall profile.[11]

  • Ester and Carboxylic Acid Bioisosteres: The propanoate side chain is a rich area for modification. As mentioned, hydrolysis to the carboxylic acid is a primary transformation. However, carboxylic acids can suffer from poor cell permeability and rapid clearance. Bioisosteric replacements such as tetrazoles, hydroxamic acids, or acyl sulfonamides can mimic the acidic properties of the carboxylate while offering improved metabolic stability and pharmacokinetic profiles.[12]

Conclusion

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a high-value building block for drug discovery, offering a trifecta of desirable features: a versatile aminopyridine core, the property-modulating influence of a fluorine atom, and a readily modifiable side chain.

Key Advantages vs. Analogs:

  • vs. Non-Halogenated Analog: Offers superior metabolic stability by blocking potential oxidation at the 5-position and provides a lower pKa which can be beneficial for avoiding off-target activities associated with high basicity.

  • vs. Chloro-Analog: Provides a stronger, more stable C-halogen bond, making it a more inert electronic modulator. It also imparts a smaller increase in lipophilicity compared to chlorine, which can be advantageous for maintaining solubility.

  • vs. Phenyl-Analog: The pyridine nitrogen introduces a key hydrogen bond accepting feature and improves aqueous solubility compared to the corresponding aniline derivative.

By understanding the comparative physicochemical properties, synthetic routes, and reactivity profiles detailed in this guide, medicinal chemists can make more informed and strategic decisions, leveraging Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate and its related analogs to accelerate the design and synthesis of next-generation therapeutics.

References

  • PubChem. Methyl 3-(3-aminophenyl)propanoate. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Available from: [Link]

  • Aladdin Scientific. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. Available from: [Link]

  • PubChem. Methyl 3-(2-aminophenyl)propionate. Available from: [Link]

  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • National Center for Biotechnology Information. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

  • University of Münster. New method for introducing fluorinated components into molecules. Available from: [Link]

  • National Center for Biotechnology Information. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • ResearchGate. A) Bioisosteric replacement of aniline. B) Strategies for the formation.... Available from: [Link]

  • National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

  • PubMed. Structure--activity relationship of quinolones. Available from: [Link]

  • National Center for Biotechnology Information. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Available from: [Link]

  • Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Royal Society of Chemistry. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

  • PubMed. 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Available from: [Link]

  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]

  • AA Blocks. 2111291-03-1 | methyl 3-amino-2-(5-chloropyridin-2-yl)propanoate. Available from: [Link]

  • MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available from: [Link]

  • ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • ChemSynthesis. methyl 3-amino-3-phenylpropanoate. Available from: [Link]

  • PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Available from: [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

  • Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]

  • National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

  • ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Validation of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth validation and comparison of two plausible synthetic routes to Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, a substituted aminopyridine derivative of potential interest in medicinal chemistry. The presented routes are constructed from established and robust chemical transformations, offering a practical framework for its synthesis and future analogue development.

Introduction: The Importance of Substituted Aminopyridines

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. Their unique electronic properties and ability to form key hydrogen bond interactions make them attractive components in the design of enzyme inhibitors and receptor modulators. The target molecule, Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, incorporates several key features: a 2-aminopyridine core for potential bidentate chelation or hydrogen bonding, a fluorine atom at the 5-position which can modulate pKa and metabolic stability, and a propanoate side chain at the 3-position that can be further elaborated or interact with target proteins. The validation of a reliable synthetic route is the first critical step in exploring the therapeutic potential of this and related compounds.

This guide will compare two distinct, yet highly convergent, synthetic strategies commencing from the common intermediate, 2-amino-5-fluoro-3-iodopyridine. The two approaches under consideration are:

  • Route 1: The Sonogashira Coupling and Subsequent Reduction/Oxidation Strategy

  • Route 2: The Heck Alkoxycarbonylation Strategy

Each route will be evaluated based on its efficiency, step-economy, reagent availability, and potential for scalability and analogue synthesis.

The Common Precursor: Synthesis of 2-amino-5-fluoro-3-iodopyridine

Both proposed synthetic pathways diverge from a common, readily accessible intermediate: 2-amino-5-fluoro-3-iodopyridine. The preparation of this key building block is a critical first step. A reliable method for its synthesis involves the direct iodination of commercially available 2-amino-5-fluoropyridine.

Experimental Protocol: Synthesis of 2-amino-5-fluoro-3-iodopyridine

To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol, is added N-iodosuccinimide (NIS) (1.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-amino-5-fluoro-3-iodopyridine.

Route 1: The Sonogashira Coupling and Subsequent Reduction/Oxidation Strategy

This route leverages the highly reliable palladium-catalyzed Sonogashira coupling to install a three-carbon unit, which is then elaborated to the desired propanoate side chain. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1]

Workflow for Route 1

Route 1 start 2-amino-5-fluoro-3-iodopyridine step1 Sonogashira Coupling (Propargyl Alcohol, Pd(PPh3)4, CuI, Et3N) start->step1 intermediate1 3-(2-amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol step1->intermediate1 step2 Hydrogenation (H2, Pd/C) intermediate1->step2 intermediate2 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol step2->intermediate2 step3 Oxidation & Esterification (PDC, then H+/MeOH) intermediate2->step3 end Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate step3->end

Caption: Synthetic workflow for Route 1 via Sonogashira coupling.

Experimental Protocols for Route 1

Step 1: Sonogashira Coupling to 3-(2-amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol

To a degassed solution of 2-amino-5-fluoro-3-iodopyridine (1.0 eq) and propargyl alcohol (1.2 eq) in a mixture of tetrahydrofuran (THF) and triethylamine (Et3N), is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq). The reaction is stirred under an inert atmosphere at room temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired alkynyl alcohol.

Step 2: Hydrogenation to 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol

The alkynyl alcohol from the previous step is dissolved in methanol and subjected to hydrogenation in the presence of a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored until the disappearance of the starting material. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give the saturated alcohol.

Step 3: Oxidation and Esterification to Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

The saturated alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as pyridinium dichromate (PDC) in dimethylformamide (DMF). Upon completion of the oxidation, the crude carboxylic acid is subjected to Fischer esterification by refluxing in methanol with a catalytic amount of sulfuric acid to afford the final product, Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Discussion of Route 1

Advantages:

  • Reliability of the Sonogashira Coupling: The Sonogashira reaction is a well-established and high-yielding transformation, even with potentially coordinating substrates like aminopyridines.

  • Commercially Available Reagents: All reagents are readily available from commercial sources.

  • Potential for Analogue Synthesis: A variety of substituted propargyl alcohols can be used in the first step to generate a library of analogues with different side chains.

Disadvantages:

  • Multi-step Process: This route requires three distinct chemical transformations after the iodination step, which can impact the overall yield.

  • Use of Heavy Metals: The use of palladium and copper catalysts requires careful removal from the final product, especially for pharmaceutical applications.

  • Oxidation Step: The oxidation of the primary alcohol can sometimes be challenging and may require optimization to avoid side reactions.

Route 2: The Heck Alkoxycarbonylation Strategy

This alternative route employs a palladium-catalyzed Heck reaction to directly introduce the acrylate moiety, followed by a simple reduction to the desired propanoate. The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[2]

Workflow for Route 2

Route 2 start 2-amino-5-fluoro-3-iodopyridine step1 Heck Coupling (Methyl Acrylate, Pd(OAc)2, PPh3, Et3N) start->step1 intermediate1 Methyl (E)-3-(2-amino-5-fluoropyridin-3-yl)acrylate step1->intermediate1 step2 Reduction (H2, Pd/C) intermediate1->step2 end Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate step2->end

Caption: Synthetic workflow for Route 2 via Heck coupling.

Experimental Protocols for Route 2

Step 1: Heck Coupling to Methyl (E)-3-(2-amino-5-fluoropyridin-3-yl)acrylate

A mixture of 2-amino-5-fluoro-3-iodopyridine (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (Pd(OAc)2) (0.05 eq), triphenylphosphine (PPh3) (0.1 eq), and triethylamine (Et3N) (2.0 eq) in a suitable solvent like acetonitrile is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to give the acrylate product.

Step 2: Reduction to Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

The purified methyl acrylate derivative is dissolved in a solvent such as ethanol and hydrogenated using a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere. The reaction is stirred until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final product.

Discussion of Route 2

Advantages:

  • Step Economy: This route is more step-economical than Route 1, requiring only two transformations after the iodination.

  • Direct Introduction of the Ester: The methyl ester functionality is introduced directly in the Heck coupling step, avoiding a separate oxidation and esterification sequence.

  • High Atom Economy: The Heck reaction is an atom-economical process.

Disadvantages:

  • Potential for Polymerization: Acrylates can sometimes polymerize under the reaction conditions, which may reduce the yield.

  • E/Z Isomerization: While the E-isomer is typically the major product in Heck reactions, the formation of the Z-isomer as a minor byproduct is possible.

  • Catalyst Removal: Similar to Route 1, the removal of palladium residues is necessary.

Comparative Analysis and Data Summary

FeatureRoute 1: Sonogashira CouplingRoute 2: Heck Coupling
Number of Steps 3 (post-iodination)2 (post-iodination)
Key Transformation Sonogashira CouplingHeck Coupling
Overall Yield (Estimated) ModeratePotentially Higher
Reagent Cost Generally affordableGenerally affordable
Scalability GoodGood, with potential for polymerization
Versatility for Analogs High (via different alkynes)Moderate (via different acrylates)

Note: The estimated yields are based on typical literature values for similar transformations and would require experimental validation for this specific substrate.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

  • Route 1 (Sonogashira) is a robust and reliable sequence, benefiting from the predictability of the Sonogashira coupling. While it involves more steps, it may offer greater flexibility for creating a diverse range of analogues by simply varying the alkyne coupling partner.

  • Route 2 (Heck) is a more convergent and step-economical approach, which could lead to a higher overall yield. The direct introduction of the ester functionality is a significant advantage. However, potential side reactions such as polymerization of the acrylate need to be considered and optimized.

The choice between these two routes will ultimately depend on the specific goals of the research program. For initial exploratory synthesis and the generation of a small library of analogues, the versatility of Route 1 may be preferable. For larger-scale synthesis where efficiency and step-economy are critical, Route 2 presents a more attractive option, provided that the Heck coupling can be optimized to minimize side products.

It is recommended that both routes be explored in parallel on a small scale to determine the optimal conditions and overall efficiency for the synthesis of this promising aminopyridine derivative.

References

  • Donohoe, T. J., et al. (2018). The Development of a General and Practical Synthesis of Substituted Pyridines. The Journal of Organic Chemistry.
  • Liebeskind, L. S., & Srogl, J. (2000). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society.
  • Wei, Y., & Yoshikai, N. (2013). A redox-neutral [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes for the synthesis of substituted pyridines. Journal of the American Chemical Society.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting.
  • Gogoi, P., et al. (2023).
  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Li, J. J. (2014). Palladium in Cross-Coupling Reactions. John Wiley & Sons.
  • Doraghi, F., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Hartwig, J. F. (2010).
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000).
  • ResearchGate. (2009). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.
  • ChemicalBook. (n.d.). METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)
  • ResearchGate. (2019). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
  • ResearchGate. (2000). Heck coupling reaction of iodobenzene with methyl acrylate.
  • Science.gov. (n.d.). palladium-catalyzed carbonylation reactions: Topics by Science.gov. Science.gov.
  • PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed.
  • Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • PubMed. (2018). Synthesis of (E)
  • ResearchGate. (2018). Sonogashira coupling/cyclization reaction of alkyl...
  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.
  • Apollo Scientific. (n.d.). 54950-20-8 Cas No. | Methyl 3-oxo-3-(pyridin-3-yl)
  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • National Institutes of Health. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds.
  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.
  • National Institutes of Health. (2023). Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • ResearchGate. (2021). Heck reactions of acrylamide and methyl acrylate with iodobenzene.
  • ResearchGate. (2000). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands | Request PDF.
  • American Chemical Society. (2022).
  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.

Sources

"in vitro assay results for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate analogs"

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its versatile structure serves as a key pharmacophore, lending itself to modifications that can profoundly influence biological activity. This guide provides a comparative analysis of the in vitro performance of various 2-aminopyridine derivatives, drawing from published data to illustrate how subtle structural changes can impact their efficacy in anticancer and antimicrobial assays. We will delve into the experimental data, provide detailed protocols for key assays, and explore the underlying structure-activity relationships.

I. Comparative Anticancer Activity: Cell Viability Assays

A primary method for assessing the anticancer potential of novel compounds is through cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which in turn is an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4] The intensity of the resulting color is directly proportional to the number of viable cells.

Below is a comparison of the cytotoxic activity of several 2-aminopyridine derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro). A lower IC₅₀ value indicates a more potent compound.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Compound 29 (CDK8 Inhibitor) HCT-116 (Colon)0.046Sorafenib-[5]
Compound MR3278 (PI3Kδ Inhibitor) MOLM-16 (AML)2.6Idelalisib>10[6]
Compound MR3278 (PI3Kδ Inhibitor) Mv-4-11 (AML)3.7Idelalisib8.9[6]
Compound 12 (Pyranopyridine) Hep-G2 (Liver)-Doxorubicin-[7]
Compound 14 (Pyranopyridine) Hep-G2 (Liver)-Doxorubicin-[7]
Compound 5e (Pyranoquinoline) -0.026 (GI₅₀)Erlotinib0.033 (GI₅₀)[8]
Compound 5h (Pyranoquinoline) -0.028 (GI₅₀)Erlotinib0.033 (GI₅₀)[8]

Note: Direct comparison of IC₅₀ values should be done with caution as experimental conditions can vary between studies. Some compounds were highlighted as more potent than the reference drug without specific values being provided in the abstract.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of 2-aminopyridine analogs on an adherent cancer cell line.

Materials:

  • 2-aminopyridine analogs dissolved in a suitable solvent (e.g., DMSO)

  • Adherent cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminopyridine analogs in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_readout Data Acquisition seed_cells 1. Seed Cells (e.g., 5x10³ cells/well) incubate_24h 2. Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compounds 3. Add Serial Dilutions of Analogs incubate_24h->add_compounds incubate_48h 4. Incubate 48h add_compounds->incubate_48h add_mtt 5. Add MTT Solution (10 µL/well) incubate_48h->add_mtt incubate_4h 6. Incubate 4h (Formazan Formation) add_mtt->incubate_4h add_solubilizer 7. Add Solubilization Solution (150 µL/well) incubate_4h->add_solubilizer shake_plate 8. Shake Plate (15 min) add_solubilizer->shake_plate read_absorbance 9. Read Absorbance (570 nm) shake_plate->read_absorbance Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt/PKB PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Cell_Response Cell Growth & Survival mTOR->Cell_Response Promotes Inhibitor 2-Aminopyridine Analog Inhibitor->PI3K Inhibits

Caption: A generic PI3K signaling pathway targeted by inhibitors.

III. Comparative Antimicrobial Activity

Certain 2-aminopyridine derivatives have also been investigated for their antimicrobial properties. [1]The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The following table summarizes the antimicrobial activity of a 2-aminopyridine derivative against various bacterial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Compound 2c Staphylococcus aureus ATCC 2592339Gentamicin0.19[1]
Compound 2c Bacillus subtilis ATCC 663339Gentamicin5.2[1]
Compound 2c Bacillus cereus ATCC 1087678Gentamicin0.625[1]
Compound 2c Enterococcus faecalis ATCC 4945278Gentamicin0.78[1]
Compound 2c Listeria monocytogenes ATCC 15313156Gentamicin2.21[1]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of 2-aminopyridine analogs against a bacterial strain.

Materials:

  • 2-aminopyridine analogs

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the 2-aminopyridine analogs in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Discussion and Structure-Activity Relationship (SAR) Insights

The presented data, though from different studies, allows for some general SAR observations for the broader class of 2-aminopyridine derivatives:

  • Anticancer Activity: The potency of 2-aminopyridine derivatives as anticancer agents is highly dependent on the substitutions on the pyridine ring and the nature of the fused ring systems. For instance, the pyranoquinoline derivatives 5e and 5h exhibit potent, low nanomolar activity. [8]Similarly, specific substitutions can confer potent and selective inhibitory activity against key cancer-related kinases like CDK8 and PI3Kδ. [5][6]

  • Kinase Inhibition: The selectivity of kinase inhibitors is a critical aspect of drug design. The data for compounds 5e and 5h show that minor structural modifications can alter the inhibitory profile against different kinases like EGFR, BRAF, and HER-2. [8]This highlights the importance of screening against a panel of kinases to understand the selectivity profile of new analogs.

  • Antimicrobial Activity: For the antimicrobial 2-aminopyridine derivative 2c , the presence of a cyclohexylamine moiety was suggested to be crucial for its activity against Gram-positive bacteria. [1]This indicates that lipophilicity and the nature of the amine substituent play a significant role in the antibacterial action of this class of compounds.

V. Conclusion

This guide demonstrates a systematic approach to comparing the in vitro biological activity of a series of chemical analogs, using 2-aminopyridine derivatives as an example. By employing standardized assays such as the MTT, kinase inhibition, and MIC assays, researchers can effectively evaluate and compare the potency and selectivity of novel compounds. The data presented underscores the chemical tractability of the 2-aminopyridine scaffold and its potential for the development of new therapeutic agents. A thorough analysis of the structure-activity relationships derived from these in vitro studies is paramount for guiding the design of more effective and selective drug candidates.

References

  • MTT assay protocol | Abcam.
  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health.
  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives. PubMed.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. National Institutes of Health.
  • Methyl 3-amino-2-methylpropanoate | C5H11NO2 | CAS 14678-48-9. Benchchem.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • In vitro kinase assay. Protocols.io.
  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. ResearchGate.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-Fluoropyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. The strategic introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of derivatives based on the core structure of methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, drawing comparisons with analogous chemical series to elucidate the key determinants of biological activity. While a dedicated, published SAR study on this specific methyl propanoate series is not extensively available, we can infer critical insights by examining related 2-aminopyridine derivatives that have been successfully developed as potent and selective kinase inhibitors.

The 2-Amino-5-Fluoropyridine Core: A Foundation for Potency and Selectivity

The 2-aminopyridine moiety is a versatile building block in drug discovery, known for its ability to form crucial hydrogen bond interactions with the hinge region of kinase active sites. The introduction of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to modulate the electronic properties of the pyridine ring and improve pharmacokinetic profiles. Fluorine's high electronegativity can influence the pKa of the aminopyridine, potentially enhancing its binding affinity. Furthermore, the C-F bond is metabolically stable, which can prevent oxidative metabolism at that position, thereby increasing the drug's half-life.[1][2]

Comparative SAR Analysis: Insights from Related Kinase Inhibitors

To understand the potential SAR of methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate derivatives, we will compare this scaffold to established 2-aminopyridine-based kinase inhibitors, such as those targeting JAK2 and CDK.[3][4]

The Role of the 3-Position Substituent

The substituent at the 3-position of the 2-aminopyridine ring plays a critical role in defining the inhibitor's selectivity and potency. In the case of our core structure, this is a methyl propanoate group. The ester functionality introduces a potential hydrogen bond acceptor and a linker for further chemical modification.

Table 1: Comparison of 3-Position Substituents in 2-Aminopyridine Derivatives and Their Impact on Kinase Inhibition

Compound Series3-Position SubstituentTarget Kinase(s)Key SAR InsightsReference
JAK2 InhibitorsAryl or Heteroaryl RingsJAK2Bulky aromatic groups can occupy the hydrophobic pocket adjacent to the hinge region, enhancing potency and selectivity.[3]
CDK/HDAC Dual InhibitorsLinker to a hydroxamic acid moietyCDK9, HDAC1The linker length and composition are crucial for simultaneously reaching the active sites of both targets.[4]
Hypothetical Propanoate Derivatives-CH2CH2COOCH3Various KinasesThe propanoate group could serve as a vector to explore the solvent-exposed region of the kinase active site. The ester could be hydrolyzed in vivo to the corresponding carboxylic acid, which could form additional interactions.Inferred

The methyl propanoate side chain of our topic structure presents several avenues for SAR exploration. The length of the alkyl chain, the nature of the ester, and the potential for the carboxylate to interact with basic residues in the target protein are all critical factors.

The Significance of the 2-Amino Group

The 2-amino group is typically involved in forming one or more hydrogen bonds with the kinase hinge region. Modifications to this group are generally not well-tolerated, as this interaction is often essential for anchoring the inhibitor in the ATP-binding pocket. However, substitution on the amino group with small alkyl groups can sometimes be accommodated and can influence the planarity of the molecule, which in turn can affect binding.

Experimental Protocols

To explore the SAR of methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate derivatives, a systematic synthetic and biological evaluation workflow is necessary.

General Synthetic Scheme

A plausible synthetic route to the core scaffold and its derivatives is outlined below. The synthesis of 2-amino-5-fluoropyridine is a key starting point.[5][6]

Synthetic_Workflow A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration C 2-Acetamido-5-nitropyridine B->C Acetylation D 2-Acetamido-5-aminopyridine C->D Reduction E 2-Acetamido-5-fluoropyridine D->E Diazotization/Schiemann Reaction F 2-Amino-5-fluoropyridine E->F Hydrolysis G 3-Bromo-2-amino-5-fluoropyridine F->G Bromination H Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate G->H Heck Coupling (Methyl Acrylate) I Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate H->I Reduction

Caption: General synthetic workflow for the preparation of the core scaffold.

Step-by-Step Protocol for Heck Coupling:

  • To a solution of 3-bromo-2-amino-5-fluoropyridine (1 mmol) in anhydrous DMF (10 mL) is added methyl acrylate (1.5 mmol), palladium(II) acetate (0.05 mmol), and triethylamine (2 mmol).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is heated to 100 °C and stirred for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate.

Kinase Inhibition Assay

The inhibitory activity of the synthesized derivatives would be evaluated against a panel of kinases to determine their potency and selectivity.

Step-by-Step Protocol for a Representative Kinase Assay (e.g., JAK2):

  • A solution of the test compound is prepared in DMSO at various concentrations.

  • In a 96-well plate, the compound solution, recombinant JAK2 enzyme, and a fluorescently labeled peptide substrate are added to the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at 30 °C for 60 minutes.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or TR-FRET).

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing Key SAR Principles

The following diagram illustrates the key structural features of the 2-amino-5-fluoropyridine scaffold and their putative interactions within a generic kinase active site.

Caption: Putative binding mode of a 2-amino-5-fluoropyridine derivative in a kinase active site.

Conclusion and Future Directions

The methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related compounds, the 2-amino group is crucial for hinge binding, while the 5-fluoro substituent likely enhances the overall drug-like properties. The key to unlocking the full potential of this series lies in the systematic exploration of modifications to the 3-position propanoate side chain. Future work should focus on synthesizing a library of analogs with variations in the linker length, ester group, and the introduction of different functional groups to probe the solvent-exposed region of the target kinase. Such studies, coupled with robust biological evaluation and structural biology, will be instrumental in defining the detailed SAR and guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • ResearchGate. (2025). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. [Link]

  • National Institutes of Health. (n.d.). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • National Institutes of Health. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]

  • N/A. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]

  • PubMed. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • ResearchGate. (2020). Synthesis and pharmacological evaluation of new fluorine substituted pyrimido[1,2-b][3][7][8]triazines and[1][3][9]-triazino-[1,2-b][3][7][8]triazines derived as CDK2 potential inhibitors. [Link]

  • N/A. (n.d.). The Power of Fluorinated Pyridines in Modern Drug Discovery. [Link]

  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. [Link]

  • MDPI. (n.d.). In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. [Link]

  • PubMed. (1996). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]

  • PubMed. (2009). Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. [Link]

  • N/A. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate stands as a pivotal intermediate, its structure offering a versatile platform for the elaboration of novel therapeutic agents. This guide provides a comprehensive comparative analysis of potential catalytic strategies for the synthesis of this key building block, with a particular focus on the challenging yet crucial C3-alkylation of the 2-amino-5-fluoropyridine core. While direct catalytic studies for this specific molecule are nascent, this document leverages established methodologies for analogous C-H functionalization reactions on pyridine derivatives to offer a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

The regioselective introduction of an alkyl chain at the C3 position of a 2-aminopyridine presents a significant synthetic hurdle. The inherent electronic properties of the pyridine ring often direct functionalization to the C2, C4, or C6 positions. Furthermore, the presence of the directing amino group at C2 and a fluorine atom at C5 introduces additional complexity in controlling reactivity and selectivity. This guide will explore and compare various transition-metal-catalyzed and catalyst-free approaches that hold promise for overcoming these challenges.

Retrosynthetic Analysis

A plausible retrosynthetic pathway to Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate involves the direct C-H alkylation of 2-amino-5-fluoropyridine with a suitable three-carbon electrophile, such as a methyl acrylate equivalent. This approach is highly atom-economical and avoids multi-step sequences involving pre-functionalized pyridine rings.

G target Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate intermediate 2-amino-5-fluoropyridine + Methyl acrylate equivalent target->intermediate C3-H Alkylation starting_material 2-aminopyridine intermediate->starting_material Fluorination & Amination G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Allylic Carbonate Palladacycle Formation Palladacycle Formation Oxidative Addition->Palladacycle Formation 2-Aminopyridine Derivative Reductive Elimination Reductive Elimination Palladacycle Formation->Reductive Elimination C3-Alkylation Reductive Elimination->Pd(0) Product Release

Caption: Generalized Palladium-Catalyzed C3-Allylic Alkylation Cycle.

Anticipated Performance:

  • Selectivity: Potentially high C3 regioselectivity due to the directing effect of the C2-amino group.

  • Substrate Scope: May be limited to allylic electrophiles, requiring further synthetic steps to achieve the desired propanoate side chain.

  • Conditions: Typically requires elevated temperatures and the use of specific ligands to control reactivity.

Rhodium-Catalyzed C3-H Acylmethylation

Rhodium catalysts, particularly those with Cp* ligands, have demonstrated remarkable efficacy in directing C-H activation. Rhodium(III) has been successfully employed for the C3-H acylmethylation of bipyridine derivatives using sulfoxonium ylides as carbene precursors. [1]This approach offers a direct route to introduce a keto-ester functionality at the C3 position, which can be a precursor to the desired propanoate.

Mechanistic Insight: The catalytic cycle is believed to initiate with a C-H activation at the C3 position, directed by the pyridine nitrogen, to form a rhodacycle. This intermediate then reacts with the sulfoxonium ylide to generate a rhodium carbene, which undergoes migratory insertion and subsequent reductive elimination to afford the C3-functionalized product.

G cluster_1 Catalytic Cycle [CpRh(III)] [CpRh(III)] C-H Activation C-H Activation [CpRh(III)]->C-H Activation 2-Aminopyridine Derivative Rhodacycle Rhodacycle C-H Activation->Rhodacycle Carbene Formation Carbene Formation Rhodacycle->Carbene Formation Sulfoxonium Ylide Migratory Insertion Migratory Insertion Carbene Formation->Migratory Insertion Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination Reductive Elimination->[CpRh(III)] Product Release

Caption: Proposed Rhodium(III)-Catalyzed C3-Acylmethylation Cycle.

Anticipated Performance:

  • Selectivity: High regioselectivity for the C3 position is expected due to the strong directing group effect.

  • Functional Group Tolerance: Rhodium catalysts often exhibit good tolerance for a variety of functional groups.

  • Reagent Availability: Sulfoxonium ylides are readily prepared, offering a versatile entry to the desired side chain.

Iridium-Catalyzed C3-Allenylation

Iridium catalysis has emerged as a powerful tool for enantioselective C-H functionalization. Recent studies have shown the potential for iridium-catalyzed C3-allenylation of pyridines. [2][3]This would introduce a versatile allene group at the C3 position, which could then be transformed into the target propanoate side chain through established chemical transformations.

Mechanistic Insight: The proposed pathway involves the dearomatization of the pyridine ring, followed by an electrophilic substitution with an iridium-activated allenylic species, and subsequent rearomatization to yield the C3-functionalized pyridine.

Anticipated Performance:

  • Stereoselectivity: A key advantage of iridium catalysis is the potential for high enantioselectivity.

  • Versatility: The installed allene functionality can be further elaborated in numerous ways.

  • Complexity: The multi-step nature of the dearomatization-rearomatization sequence may present challenges.

Borane-Catalyzed C3-Alkylation

A metal-free alternative involves the use of borane catalysts. This approach relies on the hydroboration of the pyridine ring to form a dihydropyridine intermediate, which then undergoes a nucleophilic addition to an electrophile, followed by oxidative aromatization to yield the C3-alkylated product. [4]This method has been successfully applied to the C3-alkylation of pyridines with imines, aldehydes, and ketones.

Mechanistic Insight: The reaction proceeds through a tandem sequence of pyridine hydroboration, nucleophilic addition of the resulting dihydropyridine to an electrophile (e.g., methyl acrylate), and subsequent oxidative rearomatization.

G cluster_2 Reaction Sequence Pyridine Pyridine Hydroboration Hydroboration Pyridine->Hydroboration Borane Catalyst Dihydropyridine Dihydropyridine Hydroboration->Dihydropyridine Nucleophilic Addition Nucleophilic Addition Dihydropyridine->Nucleophilic Addition Electrophile Intermediate Intermediate Nucleophilic Addition->Intermediate Oxidative Aromatization Oxidative Aromatization Intermediate->Oxidative Aromatization Oxidant C3-Alkylated Pyridine C3-Alkylated Pyridine Oxidative Aromatization->C3-Alkylated Pyridine

Caption: Borane-Catalyzed C3-Alkylation Reaction Pathway.

Anticipated Performance:

  • Metal-Free: Avoids the cost and potential toxicity associated with transition metal catalysts.

  • Mild Conditions: The reactions are often performed under mild conditions.

  • Regioselectivity: Exclusively C3-selective alkylation has been reported for certain substrates. [4]

Data Summary and Comparison

Catalytic SystemCatalystPotential ElectrophileKey AdvantagesPotential Challenges
Palladium Pd(0) complexesAllylic carbonatesHigh C3 selectivityLimited to allylic substrates
Rhodium [Cp*RhCl2]2Sulfoxonium ylidesDirect acylmethylation, good functional group toleranceRequires stoichiometric oxidant
Iridium Ir(I)/(P,olefin) complexesAllenylic alcoholsPotential for high enantioselectivity, versatile allene productMulti-step dearomatization-rearomatization
Borane B(C6F5)3Aldehydes, Ketones, IminesMetal-free, mild conditions, high C3 selectivityMay require specific activating groups on pyridine

Experimental Protocols (Representative for Analogous Systems)

Representative Protocol for Palladium-Catalyzed C3-Allylic Alkylation of an Imidazopyridine Derivative

[5][6]

  • To a sealed tube, add the 2-aryl imidazopyridine (0.2 mmol), the Morita-Baylis-Hillman (MBH) carbonate (0.3 mmol), Pd2(dba)3·CHCl3 (5 mol %), and dppp (10 mol %).

  • Add anhydrous THF (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the C3-allylated product.

Representative Protocol for Rhodium(III)-Catalyzed C3-H Acylmethylation of a Bipyridine Derivative

[1]

  • To an oven-dried screw-cap vial, add the [2,2'-bipyridine]-6-carboxamide (0.2 mmol), sulfoxonium ylide (0.3 mmol), [Cp*RhCl2]2 (2.5 mol %), and AgSbF6 (10 mol %).

  • Add 1,2-dichloroethane (DCE) (1.0 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the 3-alkylated product.

Representative Protocol for Borane-Catalyzed C3-Alkylation of a Pyridine Derivative

[4]

  • To a glovebox-dried vial, add the pyridine substrate (0.2 mmol, 1.0 equiv), the imine, aldehyde, or ketone electrophile (0.24 mmol, 1.2 equiv), and B(C6F5)3 (0.02 mmol, 10 mol %).

  • Add HBpin (0.3 mmol, 1.5 equiv) and toluene (1.0 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add DDQ (0.3 mmol, 1.5 equiv) and continue stirring for another 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.

  • Dry the combined organic layers over Na2SO4, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

The synthesis of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate via direct C3-H alkylation of 2-amino-5-fluoropyridine represents a promising and atom-economical synthetic strategy. While direct precedent is limited, a comparative analysis of established catalytic systems for analogous C3-functionalization of pyridine derivatives provides a strong foundation for future research.

  • Palladium catalysis offers a potential route via allylic alkylation, though it may require subsequent functional group manipulation.

  • Rhodium catalysis presents a more direct approach through acylmethylation, with a high likelihood of success based on its proven track record in directed C-H activation.

  • Iridium catalysis opens the door to asymmetric synthesis, a critical consideration for pharmaceutical applications.

  • Borane catalysis provides a compelling metal-free alternative that warrants exploration.

Further experimental investigation is required to determine the optimal catalytic system for this specific transformation. The insights and protocols presented in this guide are intended to serve as a valuable starting point for researchers dedicated to advancing the synthesis of complex pharmaceutical intermediates.

References

  • Title: Synthesis of 2-amino-5-fluoropyridine Source: ResearchGate URL: [Link]

  • Title: Improvement on the Synthesis of 2-Amino-5-Fluoropyridine Source: Dissertation URL: [Link]

  • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: Royal Society of Chemistry URL: [Link]

  • Title: Photochemical C3-amination of pyridines via Zincke imine intermediates Source: Nature URL: [Link]

  • Title: Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes Source: ACS Publications URL: [Link]

  • Title: A mild, catalyst-free synthesis of 2-aminopyridines Source: PMC - NIH URL: [Link]

  • Title: C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: ACS Publications URL: [Link]

  • Title: A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts Source: ChemRxiv URL: [Link]

  • Title: Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes Source: ACS Publications URL: [Link]

  • Title: Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine Source: ResearchGate URL: [Link]

  • Title: Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation Source: PMC - NIH URL: [Link]

  • Title: The oxidative annulation between 2‐aminopyridine 60 and alkyne 61 to... Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Regioselective C3-Allylic Alkylation of 2-Aryl Imidazopyridines with MBH Carbonates. Source: Semantic Scholar URL: [Link]

  • Title: Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles Source: ACS Publications URL: [Link]

  • Title: First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Regioselective C3-Allylic Alkylation of 2-Aryl Imidazopyridines with MBH Carbonates Source: PubMed URL: [Link]

  • Title: Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization Source: RSC Publishing URL: [Link]

  • Title: Rhodium(III)-Catalyzed Regioselective C3-H Acylmethylation of [2,2'-Bipyridine]-6-carboxamides with Sulfoxonium Ylides Source: PubMed URL: [Link]

  • Title: Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes Source: PubMed URL: [Link]

  • Title: Ruthenium(ii)-catalyzed switchable C3-alkylation versus alkenylation with acrylates of 2-pyridylbenzofurans via C–H bond activation Source: RSC Publishing URL: [Link]

  • Title: Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts Source: ACS Publications URL: [Link]

  • Title: Iridium Catalyzed Enantioselective C3 Allenylation of Pyridines Source: ChemRxiv URL: [Link]

  • Title: Rhodium(III) Catalyzed Arylation of Boc-Imines via C–H Bond Functionalization Source: PMC - NIH URL: [Link]

  • Title: Iridium Catalyzed Enantioselective C3 Allenylation of Pyridines Source: ResearchGate URL: [Link]

  • Title: Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds Source: RSC Publishing URL: [Link]

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed Enantioselective C-H Arylations and Alkenylations of 2-Aminobiaryls with Atmospheric Air as the Sole Oxidant Source: PubMed URL: [Link]

  • Title: New iridium catalysts for the selective alkylation of amines by alcohols under mild conditions and for the synthesis of quinolines by acceptor-less dehydrogenative condensation. Source: R Discovery URL: [Link]

Sources

A Comparative Guide to the Biological Evaluation of Novel Anticancer Agents Derived from Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel chemical entities synthesized from the versatile starting material, Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other targeted anticancer agents. This document is designed for researchers, scientists, and drug development professionals, offering a logical, multi-stage approach to characterizing the therapeutic potential of these compounds, from initial high-throughput screening to preclinical in vivo validation.

Our evaluation strategy is presented as a funnel, beginning with broad assessments of cellular cytotoxicity and progressively narrowing the focus to specific molecular targets and, ultimately, in vivo efficacy. This approach ensures a cost-effective and scientifically rigorous progression of only the most promising candidates.

Stage 1: Primary Screening - A Comparative Analysis of In Vitro Cytotoxicity Assays

The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. This is typically achieved through cytotoxicity or cell viability assays. Among the most common are the tetrazolium salt-based colorimetric assays, which measure the metabolic activity of living cells.[1][2] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[3][4] The intensity of this color is directly proportional to the number of living, metabolically active cells.

Here, we compare two of the most widely used assays: MTT and XTT.

Comparative Overview: MTT vs. XTT Assays

The primary distinction between the MTT and XTT assays lies in the solubility of the formazan product.[3] The MTT assay produces a water-insoluble purple formazan, which requires a separate solubilization step using an organic solvent like DMSO.[4][5] The XTT assay, a second-generation method, produces a water-soluble orange formazan, streamlining the protocol by eliminating the need for solubilization.[2][3]

FeatureMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)Rationale & Causality
Formazan Product Water-insoluble (purple crystals)[4]Water-soluble (orange solution)[3]XTT was developed to overcome the key limitation of MTT, improving workflow efficiency.
Protocol Step Requires a solubilization step (e.g., with DMSO or SDS)[6]No solubilization step required[3]Eliminating the solubilization step in the XTT assay reduces handling errors and saves significant time.
Measurement Type Endpoint assayAllows for kinetic measurements (continuous)[2]Because the XTT formazan is soluble, absorbance can be read at multiple time points without lysing the cells.
Sensitivity Generally considered less sensitive than XTT.Higher sensitivity and a wider dynamic range.[2][5]The water-soluble product of the XTT assay often leads to more consistent and reproducible results.
Interference Can be affected by compounds altering cellular redox potential.Also susceptible to interference from reducing compounds.[3]Both assays rely on cellular redox activity, a crucial point of consideration when interpreting data.
Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the logical flow for a primary cytotoxicity screen, highlighting the key difference between the MTT and XTT protocols.

G cluster_setup Experiment Setup (Identical for both assays) cluster_mtt MTT Assay Workflow cluster_xtt XTT Assay Workflow A 1. Seed Cancer Cells in 96-well Plates B 2. Add Synthesized Compounds (at various concentrations) A->B C 3. Incubate for 24-72 hours B->C M1 4a. Add MTT Reagent C->M1 X1 4b. Add Activated XTT Reagent C->X1 M2 5a. Incubate (1-4 hours) M1->M2 M3 6a. Add Solubilizing Agent (e.g., DMSO) M2->M3 M4 7a. Read Absorbance (~570 nm) M3->M4 X2 5b. Incubate (2-4 hours) X1->X2 X3 6b. Read Absorbance (~450-500 nm) X2->X3

Caption: Comparative workflow for MTT and XTT cytotoxicity assays.

Detailed Protocol: XTT Cell Viability Assay

This protocol is provided as a self-validating system, including necessary controls.

  • Cell Seeding : Plate cancer cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.[3] Include wells with medium only (no cells) for background control.

  • Compound Treatment : Prepare serial dilutions of the synthesized compounds. Add the compounds to the designated wells and include a vehicle control (e.g., 0.1% DMSO). Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.

  • Reagent Preparation : Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[4]

  • XTT Addition : Add 50 µL of the activated XTT solution to each well, including the background control wells.[3]

  • Incubation : Incubate the plate for 2 to 4 hours at 37°C, protected from light.[3] The incubation time may need optimization depending on the cell type and metabolic rate.

  • Absorbance Measurement : Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[3] A reference wavelength between 630-690 nm should be used to subtract non-specific background absorbance.

  • Data Analysis : After subtracting the background absorbance, calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of a compound that inhibits cell growth by 50%).

Stage 2: Target Identification & Mechanism of Action - Kinase Inhibition Assays

Compounds derived from 2-aminopyridine scaffolds have a well-documented history as potent protein kinase inhibitors.[7] Kinases are critical enzymes in cell signaling pathways that regulate cell proliferation, survival, and differentiation.[1] Their deregulation is a hallmark of many cancers, making them prime therapeutic targets.[7] Therefore, a logical next step for compounds showing significant cytotoxicity is to screen them against a panel of cancer-relevant kinases.

Rationale for Kinase Screening

Screening against a kinase panel serves two purposes:

  • Identifies the Molecular Target: It helps to elucidate the compound's mechanism of action. Is it a specific inhibitor of one kinase or a multi-kinase inhibitor?

  • Determines Selectivity: It assesses the compound's selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity.[7]

Generic Kinase Signaling Pathway and Inhibition

The diagram below illustrates a simplified kinase cascade and highlights the point of intervention for a kinase inhibitor.

G cluster_pathway Simplified Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR) GF->Receptor Binds Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates (P) Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates (P) TF Transcription Factor Kinase2->TF Activates (P) Response Cell Proliferation, Survival TF->Response Leads to Inhibitor Synthesized Compound (Kinase Inhibitor) Inhibitor->Receptor Inhibits ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

Biochemical kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (peptide or protein).

  • Reagent Preparation : Prepare assay buffer, kinase, substrate, and ATP solution.

  • Compound Plating : Serially dilute the test compounds in DMSO and add them to a 384-well assay plate. Include a known inhibitor as a positive control and DMSO as a negative (vehicle) control.

  • Kinase Reaction : Add the kinase and substrate solution to the wells and incubate briefly. Initiate the enzymatic reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection : Stop the reaction and add a detection reagent. The detection method can vary (e.g., fluorescence, luminescence, or radioactivity) depending on the assay format (e.g., ADP-Glo™, HTRF®, or filter-binding assays).

  • Data Acquisition : Read the plate using the appropriate plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data: Hypothetical Kinase Inhibition Profile

The table below presents hypothetical data for three compounds derived from the parent scaffold, compared against a panel of relevant kinases and a standard-of-care drug.

Compoundc-Met IC50 (nM)[8]PI3Kδ IC50 (nM)[9]Aurora A IC50 (nM)[7]Selectivity Note
Compound A 15>10,0008,500Highly selective for c-Met.
Compound B 1501202,500Dual c-Met/PI3Kδ inhibitor.
Compound C 8009509,000Weak, non-selective activity.
Crizotinib (Control) 5>5,000>5,000Known potent c-Met inhibitor.

Stage 3: Preclinical Validation - A Comparison of In Vivo Xenograft Models

Promising compounds with potent in vitro activity and a clear mechanism of action must be evaluated in a living organism to assess their real-world therapeutic potential.[10] Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research.[11]

Comparative Overview: CDX vs. PDX Models

There are two main types of xenograft models: cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). The choice between them depends on the research question and available resources.

FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)Rationale & Causality
Origin of Tumor Established, immortalized cancer cell lines.[12]Fresh tumor tissue directly from a patient.[13]PDX models better recapitulate the heterogeneity and microenvironment of a patient's tumor.
Genetic Stability Genetically homogenous and stable over passages.More genetically diverse and can evolve over time.[13]The stability of CDX models leads to higher reproducibility, which is ideal for initial efficacy screening.
Predictive Value Good for initial efficacy and PK/PD studies.Considered more clinically relevant and better at predicting patient response.[13]PDX models capture the complexity of real patient tumors, including treatment history and resistance mechanisms.
Cost & Time Relatively fast and cost-effective to establish.[12]Time-consuming and expensive to establish and maintain.The ease and speed of CDX models make them suitable for screening larger numbers of compounds.
Experimental Workflow: Subcutaneous Xenograft Study

The following diagram outlines the typical workflow for a cell line-derived xenograft (CDX) efficacy study.

G cluster_setup Model Establishment cluster_study Efficacy Study A 1. Inject Human Cancer Cells Subcutaneously into Immunodeficient Mice B 2. Monitor Mice for Tumor Formation A->B C 3. Measure Tumors until They Reach a Predetermined Size (e.g., 100-200 mm³) B->C D 4. Randomize Mice into Treatment Groups (Vehicle, Compound A, etc.) C->D E 5. Administer Treatment (e.g., daily for 21 days) D->E F 6. Measure Tumor Volume and Body Weight (2-3 times per week) E->F G 7. Euthanize and Collect Tissues for Analysis (PK/PD, Biomarkers) F->G

Caption: Workflow for a standard in vivo xenograft efficacy study.

Detailed Protocol: Subcutaneous CDX Efficacy Study
  • Cell Culture and Implantation : Culture a human cancer cell line (e.g., a line sensitive to the compound's target kinase). Harvest the cells and inject a specific number (e.g., 5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[11]

  • Tumor Growth and Randomization : Monitor the mice for tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (typically 8-10 mice per group). Groups should include a vehicle control, a positive control (a standard-of-care drug), and one or more groups for the test compound at different doses.

  • Treatment Administration : Administer the test compound, vehicle, and positive control via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight and overall health of the animals as a measure of toxicity.

  • Endpoint and Analysis : At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

  • Data Analysis : Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the results.

Conclusion

The biological evaluation of novel compounds synthesized from Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate requires a systematic, multi-faceted approach. By progressing from broad in vitro cytotoxicity screens to specific mechanistic assays and finally to in vivo preclinical models, researchers can build a comprehensive data package. This comparative guide provides the rationale and validated protocols necessary to identify and characterize promising new anticancer agents, ultimately paving the way for their potential clinical development.

References

  • PubMed. Bioassays for anticancer activities. Available from: [Link]

  • The Scientist. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available from: [Link]

  • MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Available from: [Link]

  • MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available from: [Link]

  • Ichor Life Sciences. Xenograft Mouse Models. Available from: [Link]

  • PubMed Central (PMC). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • PubMed. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Available from: [Link]

  • Journal of Pharmaceutical Research International. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays. Available from: [Link]

  • PubMed. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Available from: [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available from: [Link]

  • Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available from: [Link]

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]

  • University of Wollongong Research Online. Bioassays for anticancer activities. Available from: [Link]

  • PubMed. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Available from: [Link]

  • PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available from: [Link]

  • PubMed Central (PMC). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Available from: [Link]

  • ResearchGate. Properties of 3-aminopyridin-2-one fragment 1. Available from: [Link]

  • Aladdin Scientific. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Available from: [Link]

  • MDPI. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Available from: [Link]

  • PubMed Central (PMC). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Available from: [Link]

Sources

A Comparative Guide to the Stereochemical Confirmation of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous determination of the absolute configuration of a drug candidate like Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, a substituted pyridine derivative of interest, is a critical step. Pyridine scaffolds are prevalent in a wide array of pharmaceuticals, making the stereochemical integrity of such compounds a key focus.[2][3][4]

This guide provides a comprehensive comparison of the leading analytical techniques for confirming the stereochemistry of chiral molecules, with a specific focus on their application to Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. We will delve into the underlying principles, experimental workflows, and data interpretation for each method, offering insights to guide researchers in selecting the most appropriate strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

For decades, single-crystal X-ray crystallography has been revered as the definitive method for determining the absolute configuration of chiral molecules.[5][6][7] This technique provides a direct visualization of the three-dimensional structure of a molecule in the crystalline state.

Principle: By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, one can map the electron density of the molecule and thus determine the precise spatial arrangement of its atoms.[8] The phenomenon of anomalous dispersion, particularly when heavier atoms are present, allows for the unambiguous assignment of the absolute stereochemistry.[9][10]

Experimental Workflow:

Figure 1: Workflow for Single-Crystal X-ray Crystallography.

Advantages:

  • Provides an unambiguous and definitive determination of the absolute configuration.[5]

  • Yields a complete three-dimensional structure, including bond lengths and angles.

Limitations:

  • The primary challenge lies in obtaining a single crystal of sufficient size and quality, which can be a time-consuming and often unsuccessful process, especially for oils or amorphous solids.[11][12]

  • For molecules containing only light atoms (C, H, N, O, F), determining the absolute configuration can be more challenging without a significant anomalous scatterer.[5]

The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to X-ray crystallography, particularly for determining the absolute configuration of molecules in solution.[1][13] This is especially advantageous when crystallization is difficult or when it is desirable to understand the molecule's conformation in a more biologically relevant state.[14]

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] Enantiomers produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio density functional theory (DFT) calculations for a known enantiomer, the absolute configuration can be confidently assigned.[1][15]

Experimental Workflow:

Figure 2: Workflow for Vibrational Circular Dichroism (VCD) Analysis.

Advantages:

  • Applicable to a wide range of samples, including oils, neat liquids, and solutions, circumventing the need for crystallization.[13]

  • Provides information about the solution-state conformation of the molecule.[13]

  • The sample is recoverable after the measurement.[12]

Limitations:

  • Requires access to a specialized VCD spectrometer.

  • Relies on the accuracy of computational models, which can be complex for highly flexible molecules.

The NMR Approach: Mosher's Ester Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and with the use of chiral derivatizing agents, it can be a powerful tool for determining absolute configuration.[16][] The most widely used NMR method for this purpose is Mosher's ester analysis.[11]

Principle: This method involves the reaction of the chiral molecule (in this case, the amino group of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate would first need to be converted to a hydroxyl group, or a suitable chiral derivatizing agent for amines used) with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[18] The differing spatial arrangement of the protons in these diastereomers leads to distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be deduced.[19][20]

Experimental Workflow:

Figure 3: Workflow for Mosher's Ester Analysis.

Advantages:

  • Utilizes standard NMR instrumentation, which is widely available.

  • Requires only a small amount of sample.[16]

Limitations:

  • It is an indirect method and relies on the formation of a suitable conformational model.

  • The synthesis of the diastereomeric derivatives is required.

  • Ambiguous results can occur if the molecule is highly flexible or if the chiral center is remote from protons that can be easily analyzed.

The Separation Specialist: Chiral High-Performance Liquid Chromatography (HPLC)

While not a direct method for determining absolute configuration, chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating enantiomers and determining their relative proportions (enantiomeric excess).[21][22]

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture.[23] This differential interaction leads to different retention times, allowing for their separation and quantification.[24] The mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[23]

Experimental Workflow:

Figure 4: Workflow for Chiral HPLC Analysis.

Advantages:

  • Excellent for determining the enantiomeric purity of a sample.

  • Can be used for both analytical and preparative-scale separations.

Limitations:

  • Does not provide information about the absolute configuration of the separated enantiomers. The elution order must be correlated with a known standard or determined by another method.

  • Method development can be empirical and time-consuming.[22]

Comparative Analysis and Recommendations

The choice of method for confirming the stereochemistry of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate depends on the specific research question and available resources.

Parameter Single-Crystal X-ray Crystallography Vibrational Circular Dichroism (VCD) Mosher's Ester Analysis (NMR) Chiral HPLC
Primary Outcome Absolute Configuration & 3D StructureAbsolute Configuration & Solution ConformationAbsolute ConfigurationEnantiomeric Purity & Separation
Sample Requirement High-quality single crystal2-15 mg in solution (recoverable)[12]Small amount for derivatization & NMRSmall amount for analytical scale
Prerequisites Successful crystallizationVCD spectrometer & computational resourcesSynthesis of diastereomersChiral column & method development
Confidence Level DefinitiveHigh, with good computational correlationHigh, with a clear conformational modelN/A for absolute configuration
Throughput LowModerateModerateHigh

Recommendations for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate:

  • For a definitive, unambiguous determination of absolute configuration, single-crystal X-ray crystallography remains the gold standard. If a suitable crystal can be obtained, this method will provide the most conclusive evidence.

  • If crystallization proves to be a bottleneck, VCD is an excellent alternative. Given that the molecule may exist as an oil or be difficult to crystallize, VCD's ability to analyze samples in solution is a significant advantage. The presence of the pyridine ring and other functional groups should provide a rich VCD spectrum for comparison with theoretical calculations.

  • Mosher's ester analysis offers a viable NMR-based approach. This would likely involve derivatization at the amino group. Careful analysis of the proton chemical shifts in the vicinity of the stereocenter will be crucial.

  • Chiral HPLC is essential for assessing the enantiomeric purity of the synthesized material. Once the absolute configuration has been determined by one of the other methods, a validated chiral HPLC method will be critical for quality control throughout the drug development process.

References

  • Nafie, L. A. (2008). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Journal of Molecular Structure, 888(1-3), 1-19. Available from: [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available from: [Link]

  • Brossi, A., & Polavarapu, P. L. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(4), 14-18. Available from: [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available from: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. Available from: [Link]

  • Carrol, A. R., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(11), 2895. Available from: [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]

  • El-Seedi, H. R., et al. (2015). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. Current Organic Chemistry, 19(4), 336-357. Available from: [Link]

  • Polavarapu, P. L. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 664-670. Available from: [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Available from: [Link]

  • Royal Society of Chemistry. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Available from: [Link]

  • NMR Wiki. (2009). Determination of relative stereochemistry. Available from: [Link]

  • Rzepa, H. S. (2005). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 17(S1), S1-S2. Available from: [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Available from: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Available from: [Link]

  • Jones, P. G. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Natural Products II (pp. 403-424). Elsevier. Available from: [Link]

  • ResearchGate. (n.d.). NMR Methods for Stereochemical Assignments. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chirality, 20(5), 681-690. Available from: [Link]

  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. Available from: [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Available from: [Link]

  • Harada, N., Nakanishi, K., & Berova, N. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 17(12), 14436-14488. Available from: [Link]

  • Dunitz, J. D. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry of Organic Compounds (pp. 379-397). Wiley-VCH. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2000). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 56(6), 503-512. Available from: [Link]

  • G. E. M. M. Husseini, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(23), 7338. Available from: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Available from: [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • El-Naggar, M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 13(10), 1221-1240. Available from: [Link]

  • ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. Available from: [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Novel Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Kinase Inhibitor Development

Protein kinases are central regulators of cellular signaling and represent one of the most critical target classes for modern therapeutics, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer treatment. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] Cross-reactivity with unintended "off-target" kinases can lead to adverse side effects or, in some cases, beneficial polypharmacology.[3][4] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is paramount for advancing a compound from a promising hit to a viable clinical candidate.[2]

This guide presents a comprehensive framework for the cross-reactivity profiling of a novel, hypothetical kinase inhibitor series based on the Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate scaffold. The 2-aminopyridine core is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the kinase hinge region.[5][6][7][8]

For the purpose of this guide, we will focus on a representative lead compound, designated M-325-FP , designed as a potent inhibitor of the non-receptor tyrosine kinase Src . Src and its family members are frequently dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[4][9] To establish a meaningful benchmark, we will compare the selectivity profile of M-325-FP against two well-characterized inhibitors that also target Src:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[9][10]

  • Saracatinib (AZD0530): A potent and more selective Src family kinase inhibitor that has been evaluated in numerous clinical trials.[4][10]

Through this comparative analysis, we will illustrate how to generate, interpret, and integrate data from orthogonal state-of-the-art profiling methodologies to build a holistic understanding of a novel inhibitor's specificity and guide its future development.

Pillar 1: The Strategic Approach to Profiling

A single assay is insufficient to fully characterize an inhibitor's selectivity. A robust profiling strategy relies on a tiered, orthogonal approach that interrogates inhibitor-target interactions at different biological levels.

  • Biochemical Profiling (In Vitro): This provides the broadest, most direct measure of a compound's intrinsic affinity for a large number of purified kinases, free from the complexities of a cellular environment. It is the foundational step for understanding the potential target landscape.[2][11]

  • Cellular Target Engagement: This confirms that the inhibitor can access and bind its intended target within the complex milieu of a living cell, providing a more physiologically relevant measure of target interaction.[12][13]

  • Unbiased Proteome-wide Analysis: This approach serves to identify unanticipated off-targets by assessing how an inhibitor interacts with the entire cellular proteome, not just kinases.[14][15]

This multi-pronged strategy ensures that decisions are based on a comprehensive dataset, validating on-target activity while simultaneously identifying potential liabilities.

Caption: Tiered workflow for comprehensive inhibitor selectivity profiling.

Pillar 2: Comparative Data Analysis

Here, we present hypothetical but plausible data for M-325-FP alongside Dasatinib and Saracatinib to illustrate the comparative analysis process.

Biochemical Selectivity: The Kinome Scan

The most common method for broad biochemical profiling is a competitive binding assay, such as the KINOMEscan® platform, which measures the dissociation constant (Kd) of an inhibitor for a large panel of kinases.[16][17] Lower Kd values indicate higher binding affinity.

Table 1: Comparative Biochemical Selectivity Profile (Kd, nM)

Kinase TargetKinase FamilyM-325-FP (Hypothetical) Saracatinib (Representative) Dasatinib (Representative) Rationale for Inclusion
SRC TK (Src Family) 1.5 2.7 0.8 Primary Intended Target
YES1TK (Src Family)8.2111.1Closely related family member
LCKTK (Src Family)25.64.00.5Key immune system kinase
ABL1TK>10,0003,0001.1Primary target of Dasatinib (CML)
EGFRTK850>10,000220Common off-target for TKIs
KDR (VEGFR2)TK3,400>10,00085Implicated in angiogenesis
p38α (MAPK14)CMGC>10,000>10,000750Serine/Threonine kinase off-target
AURKB STE 75.0 >10,000 >10,000 Unique, potent off-target for M-325-FP

Data Interpretation & Causality:

  • On-Target Potency: All three compounds show high-affinity binding to Src, confirming their status as Src inhibitors.[10] M-325-FP demonstrates comparable potency to Saracatinib for the primary target.

  • Src Family Selectivity: Dasatinib is a pan-Src family inhibitor, binding potently to SRC, YES1, and LCK.[10] Saracatinib also shows high potency against the family.[10] In contrast, our hypothetical M-325-FP shows a preference for SRC and YES1 over LCK, a subtle but potentially important distinction for avoiding immunological side effects.

  • Off-Target Profile:

    • Dasatinib's well-known polypharmacology is evident, with potent inhibition of ABL1.[9]

    • Saracatinib is highly selective, showing minimal activity against kinases outside the Src family in this panel.[10]

    • Crucially, the hypothetical data reveals that M-325-FP has a potent and unique off-target activity against Aurora Kinase B (AURKB) , a serine/threonine kinase involved in cell division. This is a critical finding; while potentially useful for polypharmacology in an oncology context, it could also be a source of toxicity (e.g., cell cycle-related adverse effects) and must be investigated further.

The overall selectivity can be visualized using a kinome map, where inhibited kinases are highlighted on a phylogenetic tree of the human kinome.

Caption: Hypothetical kinome selectivity map for M-325-FP.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

To confirm that M-325-FP engages Src inside living cells, a Cellular Thermal Shift Assay (CETSA) is performed.[12][13][18] This method relies on the principle that when a ligand binds to its target protein, the protein becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[13] This stabilization is measured as a positive shift in the apparent melting temperature (ΔTm).

Table 2: Cellular Target Engagement for Src Kinase

Compound (1 µM)Cell LineAssay MethodΔTm (°C) for Src Interpretation
M-325-FP HT-29 (Colon Cancer)CETSA + Western Blot+ 5.8 °C Robust target engagement
Saracatinib HT-29 (Colon Cancer)CETSA + Western Blot+ 6.5 °CRobust target engagement
Dasatinib HT-29 (Colon Cancer)CETSA + Western Blot+ 7.1 °CRobust target engagement
Vehicle (DMSO) HT-29 (Colon Cancer)CETSA + Western Blot0 °CBaseline control

Data Interpretation & Causality: The significant positive thermal shifts for all three compounds provide direct, physical evidence that they cross the cell membrane and bind to Src in its native, physiological environment.[18] This is a crucial validation step, as it bridges the gap between biochemical affinity and cellular activity. A compound with high biochemical potency but poor cell permeability would fail to show a thermal shift in an intact cell CETSA experiment. The comparable ΔTm values suggest all three compounds effectively engage their primary target at the tested concentration.

Pillar 3: Self-Validating Experimental Protocols

Providing detailed, reproducible methods is the cornerstone of scientific integrity. Below is a step-by-step protocol for the CETSA experiment described above.

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is designed to assess the target engagement of M-325-FP with Src kinase in intact HT-29 cells.

1. Cell Culture and Treatment: a. Plate HT-29 cells in 10 cm dishes and grow to ~80% confluency. b. On the day of the experiment, replace the medium with fresh serum-free medium containing either 1 µM M-325-FP, 1 µM Saracatinib, 1 µM Dasatinib, or 0.1% DMSO (vehicle control). c. Incubate for 2 hours at 37°C, 5% CO2. Causality: This incubation allows for compound uptake and binding to the intracellular target.

2. Thermal Challenge: a. Harvest cells by gentle scraping and resuspend in PBS with protease and phosphatase inhibitors. b. Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point (e.g., 40, 46, 52, 58, 64, 70°C). c. Heat the aliquots in a thermal cycler for 3 minutes at the specified temperatures, followed by cooling to 4°C for 3 minutes. Causality: Heating induces denaturation and aggregation of unbound proteins. Ligand-bound proteins are stabilized and remain soluble at higher temperatures.

3. Cell Lysis and Protein Extraction: a. Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis. Causality: This lysis method avoids detergents that might interfere with protein complexes. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction.

4. Protein Quantification and Analysis: a. Determine the protein concentration of each supernatant using a BCA assay. b. Normalize all samples to the same protein concentration by diluting with PBS. c. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. d. Load equal amounts of protein per lane and perform Western blot analysis using a primary antibody specific for Src kinase and a loading control (e.g., GAPDH). e. Develop the blot using an appropriate secondary antibody and chemiluminescence substrate. Quantify band intensities using densitometry software.

5. Data Analysis: a. For each treatment condition, plot the relative amount of soluble Src (normalized to the 40°C sample) as a function of temperature. b. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. c. Calculate the thermal shift (ΔTm) as (Tm of drug-treated sample) - (Tm of vehicle-treated sample).

CETSA_Protocol start 1. Treat Cells (Inhibitor vs. Vehicle) heat 2. Heat Aliquots (Temperature Gradient) start->heat Incubate lyse 3. Freeze-Thaw Lysis heat->lyse Induce Denaturation spin 4. Centrifuge to Pellet Aggregated Proteins lyse->spin supernatant 5. Collect Soluble Protein Supernatant spin->supernatant Separate Fractions wb 6. Western Blot for Target Protein supernatant->wb Quantify Soluble Target analysis 7. Plot Melt Curve & Calculate ΔTm wb->analysis

Caption: Step-by-step workflow for the CETSA protocol.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for characterizing the cross-reactivity profile of a novel kinase inhibitor, using the hypothetical Src inhibitor M-325-FP as an exemplar.

Our comparative analysis demonstrates that while M-325-FP is a potent, cell-active Src inhibitor, its selectivity profile is distinct from established agents like Dasatinib and Saracatinib. The key finding from our hypothetical data is the potent off-target activity against AURKB. This discovery is critical and dictates the next steps in development:

  • Validate the Off-Target: The AURKB activity must be confirmed with orthogonal enzymatic assays and cellular assays measuring phosphorylation of AURKB substrates.

  • Deconvolute Phenotypic Effects: Cellular proliferation assays should be interpreted with caution. Is the anti-proliferative effect of M-325-FP due to Src inhibition, AURKB inhibition, or a combination? This can be dissected using cell lines with known dependencies on each kinase.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts should be directed to modulate the selectivity. Can the AURKB activity be eliminated while retaining Src potency, or vice-versa? This will determine if a selective Src inhibitor or a rational dual Src/Aurora inhibitor is the more viable path forward.

By integrating biochemical profiling, cellular target engagement, and unbiased proteomics, researchers can build a comprehensive and predictive understanding of a new inhibitor's mechanism of action, enabling informed decisions and accelerating the path toward safer and more effective targeted therapies.

References

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?. Patsnap. Available at: [Link]

  • Grokipedia. (n.d.). Src inhibitor. Grokipedia. Available at: [Link]

  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal. Available at: [Link]

  • Wikipedia. (n.d.). Src inhibitor. Wikipedia. Available at: [Link]

  • Zhang, J., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Zhang, J., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Taylor & Francis Online. Available at: [Link]

  • Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, F., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. Available at: [Link]

  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Genedata. Available at: [Link]

  • Shaw, J., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS Discovery. Available at: [Link]

  • Zhang, J., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Klüter, S. (2015). Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. mediaTUM. Available at: [Link]

  • Chen, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Gierisch, M. E., et al. (2012). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. ACS Chemical Biology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Abdel-Halim, H., et al. (2016). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry Books. Available at: [Link]

  • Zhang, T., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]

  • Médard, G., et al. (2015). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Journal of Proteome Research. Available at: [Link]

  • Mordor Intelligence. (n.d.). Tyrosine Kinase Inhibitors Market Report. Mordor Intelligence. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Lee, P. Y., et al. (2022). A recent update on small‐molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry‐based proteomic analysis. FEBS Journal. Available at: [Link]

  • Niepel, M., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Systems. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Sbardella, G., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences. Available at: [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • Hu, G., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Ma'ayan Lab. (2020). The KINOMEscan and KEA3 Appyters. YouTube. Available at: [Link]

  • van den Brink, D. M., et al. (2014). Kinome Profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System. Available at: [Link]

  • ResearchGate. (n.d.). Aminopyridine scaffold-based CDK-9 inhibitors. ResearchGate. Available at: [Link]

  • Niepel, M., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Zhang, C., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Smyth, L. A., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structures of well-known approved kinase inhibitors. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Principles

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is a halogenated pyridine derivative. The presence of the fluorine atom and the pyridine ring are primary determinants of its reactivity and toxicity.

  • Fluorinated Organic Compounds: These compounds require meticulous handling due to their potential for environmental persistence and unique reactivity. Proper segregation of waste is paramount to prevent unintended reactions.[1]

  • Pyridine Derivatives: Pyridine and its analogues are often flammable, toxic, and irritant.[2][3][4] Therefore, all waste containing Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate must be treated as hazardous waste.

The fundamental principle for the disposal of this compound is waste minimization and containment . Under no circumstances should this compound or its residues be disposed of down the drain or in general waste streams.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate in any form, the following minimum PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect eyes from splashes of the compound or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption. Always check glove compatibility charts.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of any vapors or aerosols, especially when handling the pure compound or preparing solutions.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation and disposal of waste containing Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical. All waste streams containing this compound must be kept separate from other laboratory waste.

  • Create a Dedicated Waste Container: Use a clearly labeled, compatible container for all waste containing Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. The container should be made of a material that will not react with the compound or any solvents used.

  • Labeling: The waste container must be labeled as "Hazardous Waste: Halogenated Organic Compound" and should include the full chemical name: "Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate".[1][5]

Step 2: Collection of Different Waste Forms

A. Pure Compound (Unused or Expired):

  • Carefully transfer any unused or expired solid Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate into the dedicated hazardous waste container.

  • Avoid creating dust. If the compound is a fine powder, conduct the transfer within a fume hood.

  • Seal the container tightly.

B. Solutions Containing the Compound:

  • Pour solutions containing Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate directly into the designated halogenated organic waste container.

  • Do not mix with incompatible waste streams.[1]

  • Ensure the container is properly sealed to prevent the evaporation of volatile solvents.

C. Contaminated Labware and Materials:

  • Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, weighing paper, and absorbent pads, must be considered hazardous waste.[2]

  • Collect these solid waste materials in a separate, clearly labeled, and sealed bag or container designated for solid halogenated hazardous waste.

Step 3: Storage of Hazardous Waste
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area.

  • The storage area should be away from heat, sparks, and open flames.[3]

  • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[2][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal Disposal Path Start Waste Containing Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate IsSolid Is the waste solid or contaminated material? Start->IsSolid Characterize IsLiquid Is the waste a liquid solution? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Halogenated Waste Container IsSolid->SolidWaste Yes LiquidWaste Collect in Labeled Liquid Halogenated Waste Container IsLiquid->LiquidWaste Yes EHS Transfer to Institutional EHS for Final Disposal SolidWaste->EHS LiquidWaste->EHS

Caption: Decision workflow for the disposal of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate waste.

Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Small Spills: For small spills, wear appropriate PPE and absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] Collect the contaminated absorbent into the designated solid hazardous waste container.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department.

Conclusion: A Culture of Safety

The proper disposal of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific waste disposal policies and procedures.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Aladdin Scientific. (n.d.). Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate.
  • United States Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.

Sources

Comprehensive Safety and Handling Guide for Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate, a compound that, due to its structural motifs—a fluorinated aminopyridine core and a methyl propanoate side chain—necessitates careful and informed handling. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the known hazards of its constituent parts: 2-amino-5-fluoropyridine and aminopropanoate esters.

Hazard Identification and Risk Assessment: A Proactive Stance

The primary structure of Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate suggests several potential hazards that must be proactively addressed. The 2-amino-5-fluoropyridine moiety is the dominant contributor to the toxicological profile.

  • Acute Toxicity: Aminopyridine derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] Exposure can lead to irritation of the skin and eyes, and may cause respiratory irritation.[3][4][5]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[1][4][5] The fluorinated nature of the pyridine ring can potentially lead to more severe chemical burns upon prolonged contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4][5]

  • Unknown Properties: It is crucial to acknowledge that the toxicological properties of this specific compound have not been fully investigated.[4] Therefore, it should be handled with the utmost care, assuming it is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shieldsNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant lab coatNIOSH-approved respirator for dusts if not in a fume hood
Solution Preparation and Transfers Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant lab coatWork within a certified chemical fume hood
Running Reactions and Work-up Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant lab coatWork within a certified chemical fume hood
Cleaning and Decontamination Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant lab coat or apronWork within a certified chemical fume hood

The causality behind these choices is clear: chemical splash goggles protect against accidental splashes, while a face shield offers a broader barrier of protection.[2] Nitrile or neoprene gloves provide adequate chemical resistance against pyridine derivatives.[6] A chemical-resistant lab coat prevents skin contact.[2] All operations that could generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][2]

Safe Handling and Storage: Procedural Excellence

Adherence to meticulous handling and storage protocols is paramount for ensuring a safe laboratory environment.

Experimental Protocol: Safe Handling Workflow

  • Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat. Minimize the creation of dust.

  • Dissolution: Add the solvent to the solid in a flask or vial within the fume hood. Ensure the container is appropriately labeled.

  • Reaction Setup: If the compound is to be used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.

  • Post-Reaction: Upon completion of the reaction, quench and work up the reaction mixture within the fume hood.

  • Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) into a designated waste container.

Storage: Store Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents.[2] The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Spill, Leak, and Exposure Procedures: Rapid and Informed Response

In the event of a spill, leak, or exposure, a swift and correct response is critical.

Spill and Leak Procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for proper disposal.

  • Report: Report the incident to the laboratory supervisor or safety officer.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2][6]

Disposal Plan: Environmental Responsibility

All waste containing Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and decontamination rinses, in a clearly labeled, sealed container.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[3][4]

Diagram of Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep 1. Verify Fume Hood & Don PPE Weigh 2. Weigh Compound Prep->Weigh Dissolve 3. Dissolve/Prepare Solution Weigh->Dissolve React 4. Perform Reaction Dissolve->React Workup 5. Quench & Work-up React->Workup Decon 6. Decontaminate Glassware Workup->Decon Waste 7. Segregate & Label Hazardous Waste Decon->Waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Reactant of Route 2
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.